Methyl 2-hydroxybut-3-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxybut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKTVPSFVUFSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337851 | |
| Record name | Methyl 2-hydroxy-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5837-73-0 | |
| Record name | 3-Butenoic acid, 2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-hydroxybut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-hydroxybut-3-enoate
Authored for Researchers, Scientists, and Drug Development Professionals
Methyl 2-hydroxybut-3-enoate is a highly versatile organic molecule possessing a unique combination of functional groups: a hydroxyl group, a methyl ester, and a terminal alkene.[1][2][3] This trifecta of reactivity makes it a valuable chiral building block and a strategic starting material in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. Its ability to undergo diverse transformations—such as esterification, oxidation, epoxidation, and polymerization—allows for the efficient construction of intricate molecular architectures. This guide provides a comprehensive overview of the principal methodologies for its synthesis, detailed protocols for its characterization, and insights into the chemical principles that govern these processes.
Part 1: Strategic Synthesis Methodologies
The efficient synthesis of methyl 2-hydroxybut-3-enoate is a subject of considerable interest. The choice of synthetic route often depends on the desired scale, cost-effectiveness, and, most critically, the requirement for stereochemical control.
The Baylis-Hillman Reaction: A Classic Approach to C-C Bond Formation
The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic tertiary amine or phosphine.[4][5] This reaction is particularly well-suited for synthesizing α-methylene-β-hydroxy esters like methyl 2-hydroxybut-3-enoate, offering high atom economy from readily available starting materials.[4]
Mechanism and Rationale: The reaction is initiated by the 1,4-conjugate addition of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to an activated alkene (e.g., methyl acrylate). This forms a zwitterionic enolate intermediate, which then acts as a potent nucleophile. This enolate adds to the carbonyl carbon of an aldehyde (in this case, formaldehyde). A subsequent proton transfer and elimination of the catalyst regenerate the double bond in the desired allylic alcohol product.[5] A significant drawback of the classical MBH reaction is its often slow reaction rate, which can necessitate long reaction times or the use of specific promoters.[4]
Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocol: Baylis-Hillman Synthesis
-
Reaction Setup: To a solution of methyl acrylate (1.0 eq) and formaldehyde (aqueous solution, 1.2 eq) in a suitable solvent system (e.g., a mixture of dioxane and water), add DABCO (0.2 eq).
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Note that reaction times can be long, often spanning 24 to 72 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 2-hydroxybut-3-enoate.
Asymmetric Synthesis: Accessing Enantiopure Compounds
For applications in drug development, achieving high enantiomeric purity is paramount. Asymmetric synthesis of methyl 2-hydroxybut-3-enoate can be approached through chiral catalysts or enzymatic methods, which offer elegant solutions for controlling stereochemistry.
Catalytic Asymmetric Baylis-Hillman Reaction: The use of chiral Lewis bases (e.g., chiral amines or phosphines) or chiral Lewis acid co-catalysts can induce enantioselectivity in the Baylis-Hillman reaction.[4] These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For instance, chiral bifunctional thiourea or quinidine-derived catalysts have been successfully employed to achieve good yields and high enantioselectivities.[6]
Caption: Asymmetric induction via a chiral catalyst.
Enzymatic Methods: The Green Chemistry Approach
Biocatalysis, particularly using lipases, presents a powerful and environmentally benign alternative for producing enantiomerically enriched compounds.[7] Lipases can be used for the kinetic resolution of racemic methyl 2-hydroxybut-3-enoate through selective hydrolysis or transesterification.[7][8]
Principle of Lipase-Catalyzed Kinetic Resolution: In a racemic mixture, one enantiomer fits the active site of the lipase more effectively than the other. This results in a significantly faster acylation (or hydrolysis) rate for the preferred enantiomer. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted, enantiopure starting material and the acylated, enantiopure product.[9] Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for these transformations.[10]
Sources
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Introduction: Elucidating the Molecular Architecture of a Versatile Chiral Building Block
An In-depth Technical Guide to the Spectral Analysis of Methyl 2-hydroxybut-3-enoate
Methyl 2-hydroxybut-3-enoate (C₅H₈O₃, CAS No: 5837-73-0) is a bifunctional molecule of significant interest in synthetic organic chemistry.[1][2] Its structure, incorporating a hydroxyl group, an ester, and a vinyl moiety, makes it a valuable chiral precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. The precise characterization of this molecule is paramount for its effective use, and this is achieved through a synergistic application of modern spectroscopic techniques.
This guide provides a comprehensive analysis of the spectral data for methyl 2-hydroxybut-3-enoate, offering researchers and drug development professionals a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach moves beyond a simple recitation of values, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For methyl 2-hydroxybut-3-enoate, both ¹H and ¹³C NMR are essential for an unambiguous assignment of its structure.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. The structure of methyl 2-hydroxybut-3-enoate suggests five unique proton signals: the hydroxyl proton (-OH), the methoxy protons (-OCH₃), the alpha-proton (-CH(OH)), and the three protons of the vinyl group (-CH=CH₂).
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-hydroxybut-3-enoate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
The ¹H NMR spectrum is interpreted by analyzing four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -OH | Variable (e.g., ~3.0-4.0) | Singlet (broad) | N/A | 1H |
| H-2 (-CH(OH)) | ~4.5 | Doublet of Doublets (dd) | J(H2-H3) ≈ 5-6 Hz | 1H |
| -OCH₃ | ~3.8 | Singlet (s) | N/A | 3H |
| H-3 (-CH=) | ~5.9 | Doublet of Doublets of Doublets (ddd) | J(H3-H4cis) ≈ 10-11 Hz, J(H3-H4trans) ≈ 17-18 Hz, J(H3-H2) ≈ 5-6 Hz | 1H |
| H-4 (vinyl, trans to H-3) | ~5.4 | Doublet of Doublets (dd) | J(H4trans-H3) ≈ 17-18 Hz, J(H4trans-H4cis) ≈ 1-2 Hz | 1H |
| H-4 (vinyl, cis to H-3) | ~5.3 | Doublet of Doublets (dd) | J(H4cis-H3) ≈ 10-11 Hz, J(H4cis-H4trans) ≈ 1-2 Hz | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
-
-OCH₃ (δ ~3.8): These three protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet integrating to 3H. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.[3]
-
-CH(OH) (H-2, δ ~4.5): This proton is adjacent to both the hydroxyl group and the vinyl group. Its chemical shift is significantly downfield due to the deshielding effects of the attached oxygen and the ester's carbonyl group. It is split by the proton on C-3.
-
Vinyl Group (H-3, H-4): The vinyl protons exhibit a classic AMX spin system.
-
H-3 (δ ~5.9): This proton is coupled to H-2 and the two geminal protons on C-4, resulting in a complex multiplet (ddd). Vinylic protons typically resonate in the 4.5-6.5 ppm range.[3][4]
-
H-4 protons (δ ~5.3-5.4): These two protons are diastereotopic. They are coupled to H-3 with different coupling constants (trans coupling is larger than cis coupling) and to each other (geminal coupling), appearing as two distinct signals.
-
-
-OH (δ ~3.0-4.0): The hydroxyl proton signal is often broad and does not show coupling due to rapid chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift is highly variable.
Caption: ¹H-¹H spin-spin coupling in methyl 2-hydroxybut-3-enoate.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom typically appears as a single sharp line.
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans is required compared to ¹H NMR.
The structure contains five distinct carbon atoms, and thus five signals are expected in the ¹³C NMR spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O) | ~172-175 | Ester carbonyl carbons are highly deshielded and appear far downfield. |
| C-2 (-CH(OH)) | ~70-72 | Carbons attached to an electronegative oxygen atom are shifted downfield. |
| C-3 (-CH=) | ~135-137 | sp² hybridized carbons of an alkene. |
| C-4 (=CH₂) | ~116-118 | Terminal sp² alkene carbon, typically more shielded than substituted sp² carbons.[5] |
| -OCH₃ | ~52-54 | sp³ carbon attached to an oxygen atom. |
Source for spectral data: PubChem.[1]
The observed chemical shifts align perfectly with established ranges for ester, alcohol, and vinyl functional groups, providing strong confirmatory evidence for the proposed carbon framework.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Sample Application: As methyl 2-hydroxybut-3-enoate is a liquid, a neat spectrum can be easily obtained. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternative (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument should be recorded first and automatically subtracted from the sample spectrum.
The IR spectrum is characterized by several key absorption bands that act as fingerprints for the molecule's functional groups.[6][7]
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |
| 3650 - 3200 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is a hallmark of hydrogen bonding between molecules.[6] |
| 3100 - 3000 | =C-H stretch | Alkene (Vinyl) | Stretching vibration of the hydrogens attached to the sp² carbons. |
| ~1735 (strong, sharp) | C=O stretch | Ester | This is one of the most intense and recognizable peaks in the spectrum.[6][8] |
| ~1645 | C=C stretch | Alkene (Vinyl) | Indicates the presence of the carbon-carbon double bond. |
| 1300 - 1000 (strong) | C-O stretch | Ester & Alcohol | Esters typically show two strong C-O stretching bands.[8] |
Source for spectral data: PubChem, SpectraBase.[1]
The simultaneous presence of a strong, broad O-H stretch, a very strong and sharp C=O stretch at ~1735 cm⁻¹, and C=C/C-H alkene stretches provides unequivocal evidence for the three key functional groups in the molecule.
Caption: Key functional groups and their corresponding IR absorption regions.
Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For methyl 2-hydroxybut-3-enoate (Molecular Weight: 116.11 g/mol ), Electron Ionization (EI) is a common method.[1]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities before it enters the MS.
-
Ionization and Analysis: In the MS source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
The mass spectrum plots ion abundance versus m/z.
| m/z Value | Proposed Fragment | Proposed Loss | Significance |
| 116 | [C₅H₈O₃]⁺• | N/A | Molecular Ion (M⁺•) . Confirms the molecular weight. May be of low abundance. |
| 85 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical via cleavage adjacent to the carbonyl group. |
| 59 | [COOCH₃]⁺ | •CH(OH)CH=CH₂ | Acylium ion from cleavage of the C1-C2 bond. |
| 57 | [CH(OH)CH=CH₂]⁺• | •COOCH₃ (59 Da) | Loss of the carbomethoxy radical, a common fragmentation for esters.[9] This is often a significant peak. |
| 29 | [CHO]⁺ | - | A common fragment in oxygen-containing compounds. |
Source for spectral data: PubChem, NIST Mass Spectrometry Data Center.[1]
The fragmentation pattern is consistent with that of an unsaturated α-hydroxy ester. The loss of the ester's alkoxy group and α-cleavage are characteristic pathways that help confirm the connectivity of the functional groups.[9][10]
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A Senior Application Scientist's Guide to Methyl 2-hydroxybut-3-enoate (CAS 5837-73-0): Synthesis, Reactivity, and Applications
Executive Summary: Methyl 2-hydroxybut-3-enoate is a highly versatile and valuable chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a terminal olefin, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis strategies for both racemic and enantiopure forms, key reaction classes, and practical applications in drug discovery. Detailed protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the knowledge to effectively utilize this potent synthon.
Introduction and Strategic Importance
Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate, is a C5 α-hydroxy ester with the chemical formula C₅H₈O₃.[1][2][3] Its strategic importance in synthetic chemistry stems from the presence of three key functional groups: a methyl ester, a stereogenic hydroxyl-bearing carbon, and a reactive vinyl group. This arrangement makes it an ideal precursor for complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products where specific stereochemistry is crucial for biological activity. Understanding its synthesis and reactivity is key to unlocking its full potential as a foundational element for creating novel chemical entities.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of Methyl 2-hydroxybut-3-enoate are confirmed through a combination of physical and spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5837-73-0 | [1][2] |
| Molecular Formula | C₅H₈O₃ | [1][2][3] |
| Molecular Weight | 116.12 g/mol | [1][2] |
| IUPAC Name | methyl 2-hydroxybut-3-enoate | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 64-68°C (at 15 mmHg) | [2] |
| InChIKey | JBKTVPSFVUFSAO-UHFFFAOYSA-N | [1][2] |
Spectroscopic Interpretation:
-
¹H NMR (CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include a doublet for the methyl ester protons (OCH₃) around 3.8 ppm, a multiplet for the carbinol proton (-CH(OH)-) near 4.5 ppm, and a complex set of multiplets for the vinyl protons (-CH=CH₂) between 5.2 and 6.0 ppm. A broad singlet for the hydroxyl proton (-OH) is also expected, with its chemical shift being concentration-dependent.[4]
-
¹³C NMR (CDCl₃): The carbon spectrum will show distinct peaks for the ester carbonyl (C=O) around 170-175 ppm, the two vinyl carbons between 115 and 140 ppm, the hydroxyl-bearing carbon near 70 ppm, and the methyl ester carbon around 52 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption for the O-H stretch of the alcohol (~3400 cm⁻¹), a sharp, strong absorption for the C=O stretch of the ester (~1740 cm⁻¹), and a medium absorption for the C=C stretch of the vinyl group (~1640 cm⁻¹).[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show the molecular ion peak (M⁺) at m/z 116, along with characteristic fragmentation patterns corresponding to the loss of functional groups like methoxy (-OCH₃) or the vinyl group.[1]
Synthesis Strategies: Accessing Racemic and Enantiopure Forms
The utility of Methyl 2-hydroxybut-3-enoate is directly tied to the ability to access it in both racemic and, more importantly, enantiomerically pure forms. The choice of synthetic route depends on the desired stereochemical outcome.
Racemic Synthesis via Grignard Reaction
A straightforward and common method to produce the racemic mixture involves the nucleophilic addition of a vinyl Grignard reagent to a glyoxylate ester.
Causality: This organometallic reaction is effective because the highly polarized carbon-magnesium bond of vinylmagnesium bromide acts as a potent carbon nucleophile, readily attacking the electrophilic carbonyl carbon of methyl glyoxylate. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Workflow Diagram: Racemic Synthesis
Caption: Workflow for racemic synthesis.
Asymmetric Synthesis via Enzymatic Kinetic Resolution
For applications in drug development, obtaining a single enantiomer is often mandatory. Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of the racemic alcohol.
Causality: Lipases are highly effective catalysts for transesterification reactions. In a non-aqueous solvent, a lipase can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting acylated enantiomer from the slow-reacting (or unreacted) alcohol enantiomer. The choice of acyl donor (e.g., vinyl acetate) is critical, as it forms a non-reversible acyl-enzyme intermediate.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution
-
Preparation: Ensure all glassware is oven-dried. To a 250 mL round-bottom flask, add racemic Methyl 2-hydroxybut-3-enoate (1.0 eq), an appropriate organic solvent (e.g., tert-butyl methyl ether, 10 volumes), and vinyl acetate (1.5 eq) as the acyl donor.
-
Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B, ~10% w/w of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitoring (Self-Validation): Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.
-
Workup: Once ~50% conversion is reached, filter off the enzyme and wash it with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted alcohol from the acylated product using standard column chromatography on silica gel. This step yields one enantiomer as the alcohol and the other as the corresponding acetate ester, which can be hydrolyzed back to the alcohol if needed.
Key Synthetic Transformations
The true power of Methyl 2-hydroxybut-3-enoate lies in its ability to serve as a versatile scaffold for a multitude of subsequent reactions.
Diagram: Synthetic Utility Map
Caption: Key reaction pathways available.
-
Diels-Alder Reaction: The electron-deficient vinyl group can act as a dienophile, reacting with dienes to form complex cyclic systems with high stereocontrol.
-
Palladium-Catalyzed Reactions: The terminal alkene is an excellent substrate for Heck or Suzuki cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
-
Ozonolysis: Oxidative cleavage of the double bond provides a direct route to α-hydroxy aldehydes, which are valuable synthetic intermediates.
-
Hydroxyl Group Manipulation: The secondary alcohol can be protected with various groups (e.g., silyl ethers, benzyl ethers) to allow for selective reaction at the vinyl moiety, or it can be oxidized to the corresponding α-keto ester.
Application in Drug Discovery & Natural Product Synthesis
The enantiopure forms of Methyl 2-hydroxybut-3-enoate are instrumental in the synthesis of complex, biologically active molecules. For instance, its derivatives have been employed as key intermediates in the synthesis of various pharmaceutical agents. Asymmetric synthesis approaches using this building block are frequently reported in medicinal chemistry literature to access chiral drug candidates.[5][6]
Safety and Handling
Methyl 2-hydroxybut-3-enoate is a combustible liquid and may cause skin, eye, and respiratory irritation.[1]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[7][9]
Conclusion
Methyl 2-hydroxybut-3-enoate (CAS 5837-73-0) is more than just a chemical; it is a versatile tool for synthetic innovation. Its value is rooted in its bifunctionality and, crucially, in the accessibility of its enantiopure forms. For researchers in drug discovery and process development, mastering the synthesis and reactivity of this synthon opens doors to novel molecular designs and more efficient synthetic routes to complex, high-value targets.
References
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PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). methyl 2-hydroxy-3-methylbut-3-enoate. Retrieved from [Link]
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ResearchGate. (2025, August 7). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Retrieved from [Link]
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SpectraBase. (n.d.). dl-2-Hydroxy-3-butenoic acid, methyl ester. Wiley. Retrieved from [Link]
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Chen, X., et al. (n.d.). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Retrieved from [Link]
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The Versatile Synthon: A Technical Guide to Methyl 2-hydroxybut-3-enoate (Methyl Vinyl Glycolate)
For researchers, scientists, and professionals in drug development and chemical synthesis, the identification and utilization of versatile building blocks are paramount to innovation. Methyl 2-hydroxybut-3-enoate, also widely known by its common synonym Methyl Vinyl Glycolate (MVG), has emerged as a significant bio-derived platform molecule.[1][2][3] This guide provides an in-depth technical overview of MVG, including its nomenclature, physicochemical properties, synthesis from renewable resources, and its applications in key synthetic transformations, supported by detailed experimental protocols and mechanistic insights.
Nomenclature and Identification: Establishing a Common Language
Clarity in chemical communication is essential. While "Methyl 2-hydroxybut-3-enoate" is the systematic IUPAC name, this compound is frequently referred to by a variety of synonyms in scientific literature and commercial catalogs.[4] Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
Table 1: Synonyms and Identifiers for Methyl 2-hydroxybut-3-enoate
| Synonym | Identifier Type | Identifier | Source |
| Methyl Vinyl Glycolate (MVG) | Common Name | - | [1][2][3] |
| 3-Butenoic acid, 2-hydroxy-, methyl ester | CAS Index Name | 5837-73-0 | [4] |
| Methyl DL-2-Hydroxy-3-butenoate | Trivial Name | - | [4] |
| 2-hydroxy-but-3-enoic acid methyl ester | Systematic Name Variant | - | [4] |
| DL-2-Hydroxy-3-butenoic Acid Methyl Ester | Trivial Name | - | [4] |
| JBKTVPSFVUFSAO-UHFFFAOYSA-N | InChIKey | - | [4] |
| COC(=O)C(C=C)O | SMILES | - | [4] |
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. MVG is a liquid at room temperature with a boiling point of 64°C at 10 mmHg.[5][6] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of Methyl 2-hydroxybut-3-enoate
| Property | Value | Source |
| Molecular Formula | C5H8O3 | [4] |
| Molecular Weight | 116.12 g/mol | [4][5] |
| Boiling Point | 64 °C (at 10 mmHg) | [5][6] |
| Density | 1.11 g/cm³ | [6] |
| Refractive Index | 1.4370-1.4420 | [6] |
| Flash Point | 64 °C | [7] |
| Physical Form | Liquid | [5][7] |
| Purity (typical) | ≥98.0% (GC) | [5] |
Synthesis from Renewable Feedstocks: A Green Chemistry Approach
A significant advantage of MVG is its accessibility from renewable biomass, positioning it as a key player in sustainable chemistry.[1][2][3] It can be produced via the zeolite-catalyzed degradation of mono- and disaccharides.[1][2] The reaction pathway is believed to proceed through a retro-aldol reaction of sugars to form tetroses, which then undergo a cascade of reactions including dehydration and esterification, catalyzed by zeolites like Sn-Beta, to yield MVG.[8]
Conceptual Workflow for MVG Synthesis from Sugars
The conversion of sugars to MVG is a multi-step process that occurs within a single catalytic system. The following diagram illustrates the conceptual workflow.
Caption: Conceptual workflow of MVG synthesis from sugars.
Detailed Experimental Protocol: Synthesis of MVG from a Tetrose (Conceptual)
While large-scale industrial processes are proprietary, a representative laboratory-scale synthesis can be conceptualized based on published research. The following protocol is a generalized procedure derived from the principles outlined in the literature.[8]
Materials:
-
Erythrose (or other suitable tetrose sugar)
-
Methanol (anhydrous)
-
Sn-Beta zeolite catalyst
-
Nitrogen gas supply
-
High-pressure autoclave reactor with stirring mechanism
Procedure:
-
Catalyst Activation: The Sn-Beta zeolite catalyst is activated by heating under a flow of dry nitrogen gas to remove any adsorbed water.
-
Reactor Charging: The autoclave reactor is charged with the activated Sn-Beta catalyst, the tetrose sugar, and anhydrous methanol. The reactor is then sealed.
-
Inerting: The reactor is purged with nitrogen gas to create an inert atmosphere.
-
Reaction: The mixture is heated to a specified temperature (e.g., 160-180°C) with constant stirring for a designated reaction time.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully released.
-
Product Isolation: The reaction mixture is filtered to remove the solid zeolite catalyst. The filtrate, containing MVG, unreacted starting materials, and byproducts, is then subjected to purification.
-
Purification: Purification is typically achieved through distillation under reduced pressure to isolate MVG from other components of the reaction mixture.
-
Characterization: The identity and purity of the isolated MVG are confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Key Synthetic Transformations of Methyl Vinyl Glycolate
The synthetic utility of MVG stems from its trifunctional nature, possessing a hydroxyl group, a vinyl group, and a methyl ester. This allows for a diverse range of chemical transformations, making it a valuable precursor for various industrially relevant molecules.
Olefin Metathesis: Carbon-Carbon Bond Formation
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. MVG readily participates in both homo- and cross-metathesis reactions, typically catalyzed by ruthenium-based Grubbs-type catalysts.[1]
The self-metathesis of MVG leads to the formation of dimethyl (E)-2,5-dihydroxyhex-3-enedioate, a C6-dicarboxylic acid derivative that can serve as a monomer for polyesters and polyamides.[1][9]
Table 3: Reaction Conditions for Homo-Metathesis of MVG
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Source |
| Grubbs 1st Gen. | 5 | Dichloromethane | 40 | 10 | [1] |
| Grubbs 2nd Gen. | 1 | Dichloromethane | 40 | 85 | [1] |
| Hoveyda-Grubbs 2nd Gen. | 1 | Dichloromethane | 40 | 95 | [1] |
Materials:
-
Methyl 2-hydroxybut-3-enoate (MVG)
-
Hoveyda-Grubbs 2nd Generation Catalyst
-
Dichloromethane (anhydrous, degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).
-
Reagent Addition: MVG and anhydrous, degassed dichloromethane are added to the flask via syringe.
-
Catalyst Addition: The Hoveyda-Grubbs 2nd generation catalyst is added to the stirred solution under a positive pressure of inert gas.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 40°C) and monitored for the precipitation of the product.
-
Workup: Upon completion, the reaction is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum.
MVG can undergo cross-metathesis with various terminal olefins to produce unsaturated α-hydroxy fatty acid methyl esters, which are valuable precursors for surfactants and other specialty chemicals.[1]
Caption: Cross-metathesis reaction of MVG with a terminal olefin.
4.2.[2][2]-Sigmatropic Rearrangements: Access to Adipic Acid Derivatives
The allylic alcohol functionality in MVG allows it to participate in[2][2]-sigmatropic rearrangements, such as the Johnson-Claisen rearrangement, to produce unsaturated adipic acid derivatives.[1] These products are valuable monomers for the synthesis of polymers like nylon.
The reaction of MVG with a trialkyl orthoacetate in the presence of a catalytic amount of acid leads to the formation of a γ,δ-unsaturated ester. The mechanism involves the formation of a ketene acetal intermediate, which then undergoes a[2][2]-sigmatropic shift.[3][10]
Caption: Mechanistic pathway of the Johnson-Claisen rearrangement.
Materials:
-
Methyl 2-hydroxybut-3-enoate (MVG)
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Distillation apparatus
Procedure:
-
Setup: A round-bottom flask is equipped with a magnetic stir bar and a distillation head.
-
Reagent Addition: MVG, triethyl orthoacetate, and a catalytic amount of propionic acid are added to the flask.
-
Reaction: The mixture is heated, and the ethanol formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.
-
Workup: After the reaction is complete, the excess orthoacetate is removed under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
Methyl 2-hydroxybut-3-enoate (Methyl Vinyl Glycolate) stands out as a highly versatile and sustainable platform molecule. Its synthesis from renewable feedstocks and the diverse array of chemical transformations it can undergo make it an invaluable tool for researchers and scientists in various fields. The ability to readily access important chemical motifs such as α-hydroxy acids, dicarboxylic acids, and adipic acid derivatives from this single precursor underscores its potential to contribute to the development of greener and more efficient synthetic strategies in the chemical and pharmaceutical industries.
References
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PubChem. Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. [Link]
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Sølvhøj, A., Taarning, E., & Madsen, R. (2016). Methyl vinyl glycolate as a diverse platform molecule. Green Chemistry, 18(20), 5448-5455. [Link]
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Royal Society of Chemistry. (2016). Methyl vinyl glycolate as a diverse platform molecule. Green Chemistry. [Link]
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Johnson, W. S., Werthemann, L., Bartlett, W. R., Brocksom, T. J., Li, T. T., Faulkner, D. J., & Petersen, M. R. (1970). Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. Journal of the American Chemical Society, 92(3), 741–743. [Link]
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Name-Reaction.com. Johnson-Claisen rearrangement. [Link]
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Market Research Future. (2023). Methyl Vinyl Glycolate Market Research Report. [Link]
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Dusselier, M., Wouwe, P. V., Dewaele, A., Makshina, E., & Sels, B. F. (2015). Lactic acid as a platform chemical in the biobased economy: the role of chemocatalysis. Energy & Environmental Science, 8(11), 3149-3166. [Link]
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Sádaba, I., Taarning, E., & Christensen, C. H. (2012). Conversion of sugars to chemicals: the role of Lewis acid catalysis. Catalysis Today, 195(1), 101-109. [Link]
-
Molbase. 2-BUTENOIC ACID,2-METHYL-. [Link]
-
Dusselier, M., Geboers, J., Vantomme, A., Van de Vyver, S., & Sels, B. F. (2013). Synthesis of novel renewable polyesters and polyamides with olefin metathesis. ACS Sustainable Chemistry & Engineering, 1(6), 638-645. [Link]
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Wikipedia. Olefin metathesis. [Link]
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A Technical Guide to the Stability and Storage of Methyl 2-hydroxybut-3-enoate
Introduction
Methyl 2-hydroxybut-3-enoate, a versatile bifunctional monomer, holds significant promise in the synthesis of complex polymers and as a starting material for various chemical transformations. Its structure, incorporating both a hydroxyl group and a reactive double bond, makes it a valuable building block for researchers and professionals in drug development and materials science. However, this inherent reactivity also presents challenges regarding its stability and storage. This guide provides an in-depth technical overview of the factors influencing the stability of Methyl 2-hydroxybut-3-enoate and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Methyl 2-hydroxybut-3-enoate is crucial for predicting its behavior and stability.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [1][2][3] |
| Molecular Weight | 116.11 g/mol | [1] |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | Not definitively established | |
| Freezing Point | Not definitively established | |
| Solubility | Information not widely available, but likely soluble in common organic solvents. | |
| Synonyms | Methyl 2-hydroxy-3-butenoate, methyl vinyl glycolate | [1][3] |
Inherent Instability and Degradation Pathways
The primary stability concern for Methyl 2-hydroxybut-3-enoate, like other acrylate esters, is its propensity for spontaneous and potentially violent polymerization.[6][7] This reactivity is driven by the electron-withdrawing nature of the ester group, which activates the carbon-carbon double bond towards radical polymerization.
Spontaneous Polymerization
Uncontrolled polymerization can be initiated by several factors:
-
Heat: Elevated temperatures can generate free radicals, initiating a chain reaction. Acrylate monomer storage temperatures should generally not exceed 35°C.[5]
-
Light: UV radiation can also provide the energy to initiate polymerization.
-
Contamination: Impurities, particularly peroxides or metal ions, can act as initiators.
The polymerization of acrylate esters is a highly exothermic process, which can lead to a dangerous runaway reaction, generating significant heat and pressure inside a sealed container.[6][7]
Caption: The role of MEHQ and oxygen in inhibiting radical polymerization.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area. [8]Some sources suggest refrigeration (2-8°C). Avoid temperatures above 35°C. [5] | Minimizes the rate of potential polymerization and other degradation reactions. |
| Atmosphere | Store under an air headspace. Do not store under inert gas. [5][6] | Oxygen is essential for the function of MEHQ inhibitor. |
| Light | Protect from light by using amber or opaque containers. | Prevents photo-initiation of polymerization. |
| Container | Store in tightly sealed containers made of stainless steel, aluminum, or amber glass. [4][5] | Prevents contamination and exposure to light. Carbon steel is generally not recommended due to the risk of corrosion and contamination. [4][5] |
| Inventory Management | Employ a "first-in, first-out" (FIFO) inventory system. | Minimizes the risk of prolonged storage and potential inhibitor depletion. [5] |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [9][10]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [10]* Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [9][8]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and other materials that could initiate polymerization. [8]
A Self-Validating System for Stability Assessment
For critical applications, it is advisable to establish a protocol to periodically assess the stability of stored Methyl 2-hydroxybut-3-enoate. This protocol should be designed as a self-validating system to ensure the material's integrity over time.
Experimental Protocol for Stability Monitoring
Objective: To monitor the purity and inhibitor concentration of Methyl 2-hydroxybut-3-enoate over a defined period under specified storage conditions.
Methodology:
-
Initial Characterization (Time Zero):
-
Upon receipt of a new batch, immediately aliquot a small sample for baseline analysis.
-
Purity Analysis: Use Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the initial purity of the monomer. This is a robust method for quantifying residual monomers. [11] * Inhibitor Concentration: Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of the MEHQ inhibitor.
-
Water Content: Determine the water content using Karl Fischer titration, as water can potentially lead to hydrolysis.
-
-
Sample Storage:
-
Store the bulk of the material under the recommended conditions (e.g., 2-8°C, under air, protected from light).
-
Prepare several smaller aliquots for periodic testing to avoid repeated opening of the main container.
-
-
Periodic Testing (e.g., 1, 3, 6, and 12 months):
-
At each time point, analyze one of the aliquots using the same methods as the initial characterization.
-
Purity Analysis (GC-FID): Look for any decrease in the main peak area of Methyl 2-hydroxybut-3-enoate and the appearance of new peaks, which could indicate degradation products or oligomers.
-
Inhibitor Concentration (HPLC): Monitor the MEHQ concentration. A significant decrease could indicate that the inhibitor is being consumed and the material is at a higher risk of polymerization.
-
Visual Inspection: Note any changes in color or viscosity of the sample.
-
Data Interpretation and Actionable Insights
| Observation | Potential Implication | Recommended Action |
| >2% decrease in purity | Onset of degradation or polymerization. | Consider re-purification (if feasible) or disposal of the material. |
| Appearance of new peaks in GC-FID | Formation of degradation products or oligomers. | Attempt to identify the new species (e.g., by GC-MS) to understand the degradation pathway. |
| >10% decrease in MEHQ concentration | Increased risk of spontaneous polymerization. | Consider adding more inhibitor or using the material promptly. |
| Change in color or viscosity | Significant polymerization or degradation has occurred. | The material is likely unsuitable for use and should be disposed of safely. |
Caption: Experimental workflow for monitoring the stability of Methyl 2-hydroxybut-3-enoate.
Conclusion
Methyl 2-hydroxybut-3-enoate is a valuable chemical intermediate whose utility is intrinsically linked to its purity and stability. While its reactive nature presents challenges, these can be effectively managed through a comprehensive understanding of its degradation pathways and the implementation of rigorous storage and handling protocols. The cornerstone of maintaining its stability is the presence of an effective inhibitor system, which requires oxygen to function, and storage at controlled, cool temperatures, protected from light. For researchers and drug development professionals, implementing a self-validating stability monitoring program is a critical step in ensuring the reliability and reproducibility of their experimental outcomes.
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- Methyl 3-hydroxy-2-methylbutanoate | 34293-67-9 - Biosynth. [URL: https://www.biosynth.
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Introduction: The Significance of Chirality in Methyl 2-hydroxybut-3-enoate
An In-depth Technical Guide to Racemic vs. Enantiomerically Pure Methyl 2-hydroxybut-3-enoate: Synthesis, Characterization, and Applications
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in the pharmaceutical and agrochemical industries.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] Methyl 2-hydroxybut-3-enoate is a chiral α-hydroxy ester that serves as a versatile building block in organic synthesis.[2][3] Its structure, containing both a hydroxyl and an ester functional group, as well as a vinyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3]
This guide provides a comprehensive technical overview of racemic and enantiomerically pure methyl 2-hydroxybut-3-enoate, designed for researchers, scientists, and drug development professionals. It will delve into the synthesis of both the racemic mixture and the individual enantiomers, the analytical techniques used to differentiate them, and their respective applications, with a focus on providing practical, field-proven insights.
Synthesis of Methyl 2-hydroxybut-3-enoate
The approach to synthesizing methyl 2-hydroxybut-3-enoate largely depends on whether the racemic mixture or an enantiomerically pure form is desired.
Racemic Synthesis: A Straightforward Approach
The racemic form of methyl 2-hydroxybut-3-enoate can be prepared through standard organic synthesis methods. A common route involves the reduction of the corresponding keto ester, methyl 2-oxobut-3-enoate, using a non-chiral reducing agent such as sodium borohydride. This method is efficient for producing the racemic mixture in large quantities.
Enantioselective Synthesis: Accessing Chiral Purity
Achieving high enantiomeric purity requires more sophisticated strategies that can selectively produce one enantiomer over the other.
2.2.1 Asymmetric Reduction using Chiral Catalysts
The enantioselective reduction of methyl 2-oxobut-3-enoate can be achieved using a chiral catalyst. The Noyori asymmetric hydrogenation, for example, utilizes a ruthenium catalyst with a chiral BINAP ligand to achieve high yields and enantioselectivities in the reduction of β-keto esters.[4] This method is highly effective for producing enantiomerically enriched α-hydroxy esters.
2.2.2 Biocatalytic Approaches: The Role of Enzymes
Enzymes, particularly reductases from various microorganisms, offer a green and highly selective alternative for asymmetric synthesis.[5][6] Fungi and bacteria have been shown to reduce keto esters to their corresponding hydroxy esters with high diastereoselectivity and enantioselectivity.[5][6] For instance, certain strains of Penicillium and Chlorella have been successfully used for the asymmetric reduction of similar keto esters.[5][6]
Chiral Resolution: Separating Enantiomers from the Racemate
An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes, often lipases, to preferentially react with one enantiomer in the racemic mixture.[7][8]
2.3.1 Principles of Kinetic Resolution
In a lipase-catalyzed kinetic resolution, the racemic methyl 2-hydroxybut-3-enoate is subjected to transesterification or hydrolysis. The enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, leading to a mixture of the unreacted, enantiomerically enriched alcohol and the acylated or hydrolyzed product of the other enantiomer.[7][8] These can then be separated by standard chromatographic techniques.
Analytical Characterization: Distinguishing Racemate from Enantiomers
Several analytical techniques are employed to determine the enantiomeric purity of a sample of methyl 2-hydroxybut-3-enoate.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[1][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][9] Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds.[9]
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[10][11] Each enantiomer will rotate the light to an equal but opposite degree. The observed rotation can be used to calculate the specific rotation and the enantiomeric excess (% ee) of a sample.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents can enable their differentiation.[14][15] These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers, resulting in different chemical shifts in the NMR spectrum.[16][17] This allows for the determination of enantiomeric purity by integrating the corresponding signals.[16][17]
Data Summary Table: Comparative Analytical Data
| Analytical Technique | Racemic Mixture | Enantiomerically Pure Sample |
| Chiral HPLC | Two peaks of equal area | A single peak |
| Polarimetry | No optical rotation | A specific optical rotation ([α]) |
| NMR with Chiral Shift Reagent | Two sets of signals of equal intensity | A single set of signals |
Applications in Synthesis and Drug Development
Both racemic and enantiomerically pure forms of methyl 2-hydroxybut-3-enoate have their utility in chemical synthesis.
The Racemate as a Starting Material
The racemic mixture can be a cost-effective starting material for syntheses where the chirality at the 2-position is not critical for the final product or where a subsequent resolution step is planned.
Enantiomerically Pure Methyl 2-hydroxybut-3-enoate as a Versatile Chiral Precursor
The enantiomerically pure forms of methyl 2-hydroxybut-3-enoate are highly valuable as chiral building blocks for the synthesis of complex, stereochemically defined molecules. They are particularly important in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, where the stereochemistry is crucial for efficacy and safety.[2][3]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxybut-3-enoate
This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic methyl 2-hydroxybut-3-enoate using a lipase.
Materials:
-
Racemic methyl 2-hydroxybut-3-enoate
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring the reaction (Chiral HPLC)
Procedure:
-
Dissolve racemic methyl 2-hydroxybut-3-enoate (1 equivalent) in tert-butyl methyl ether.
-
Add the acyl donor, vinyl acetate (0.5 equivalents), to the solution.
-
Add the immobilized lipase (e.g., 20 mg/mmol of substrate).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally around 50%) is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (S)-methyl 2-hydroxybut-3-enoate from the acylated (R)-enantiomer using column chromatography.
Protocol 2: Chiral HPLC Analysis of Methyl 2-hydroxybut-3-enoate
This protocol outlines a general method for the chiral separation of methyl 2-hydroxybut-3-enoate enantiomers.[9]
Instrumentation and Columns:
-
HPLC system with a UV detector.[9]
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak).[9]
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column and compound.[9]
Procedure:
-
Prepare a standard solution of the racemic methyl 2-hydroxybut-3-enoate in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.[9]
-
Inject the standard solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
The two enantiomers should elute as separate peaks. The peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
Visualizations
Diagram 1: Synthesis and Resolution Workflow
Caption: Workflow from synthesis to analysis and application of methyl 2-hydroxybut-3-enoate.
Diagram 2: Decision Logic for Synthesis Strategy
Caption: Decision tree for selecting a synthetic strategy for methyl 2-hydroxybut-3-enoate.
Conclusion: Strategic Choices in Utilizing Methyl 2-hydroxybut-3-enoate
The choice between using racemic or enantiomerically pure methyl 2-hydroxybut-3-enoate is a critical decision in the design of a synthetic route. While the racemic mixture is more readily accessible, the use of enantiomerically pure starting materials is often essential in drug development to ensure the desired pharmacological activity and to avoid potential off-target effects. The methods outlined in this guide, from asymmetric synthesis and enzymatic resolution to robust analytical characterization, provide the necessary tools for researchers and scientists to make informed decisions and to effectively utilize this valuable chiral building block in their research and development endeavors.
References
- BenchChem. (n.d.). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- GSI Repository. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry.
- Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363.
- ResearchGate. (n.d.). Synthesis of (R,E)‐methyl 2‐hydroxy‐2‐[(S)‐2‐oxocyclohexyl].
- PubMed. (2000). Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi. Bioscience, Biotechnology, and Biochemistry, 64(1), 194-197.
- (n.d.). Determination of enantiomeric excess.
- PubMed. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601.
- TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
- YouTube. (2021). CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Methyl 2-Hydroxyisobutyrate in Modern Chemical Synthesis.
- (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
- BenchChem. (n.d.). Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC).
- Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265.
- ResearchGate. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Methylbut-3-enoic Acid in Modern Pharmaceutical Synthesis.
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- PubMed. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652.
- Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652.
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- 5. Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.tudelft.nl [research.tudelft.nl]
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Methyl 2-hydroxybut-3-enoate: A Comprehensive Guide to Molecular Structure and Conformation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxybut-3-enoate is a versatile chiral building block in organic synthesis, notable for its dense arrangement of functional groups including a stereocenter, an allylic alcohol, and a methyl ester. The molecule's reactivity and the stereochemical outcomes of its transformations are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a detailed exploration of the molecular architecture of methyl 2-hydroxybut-3-enoate. We will synthesize foundational structural data with principles of conformational analysis, supported by spectroscopic evidence and the application of computational chemistry, to offer a robust resource for professionals in synthetic chemistry and drug discovery.
Core Molecular Structure
Methyl 2-hydroxybut-3-enoate is a chiral organic compound with the molecular formula C₅H₈O₃ and a molecular weight of approximately 116.11 g/mol .[1] Its systematic IUPAC name is methyl 2-hydroxybut-3-enoate.[1] The molecule's structure is characterized by a four-carbon chain with several key features that are critical to its chemical utility.
Key Structural Features:
-
Stereocenter: The carbon at the C2 position is a chiral center, as it is bonded to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl ester (-COOCH₃) group, and a vinyl (-CH=CH₂) group. This gives rise to two possible enantiomers, (R)- and (S)-methyl 2-hydroxybut-3-enoate.
-
Allylic Alcohol System: The hydroxyl group at C2 is positioned adjacent to the C3-C4 carbon-carbon double bond, forming an allylic alcohol moiety. This arrangement is fundamental to its participation in stereoselective reactions, such as catalytic asymmetric allylic alkylations.
-
Methyl Ester Group: This functional group serves as a versatile handle for synthetic transformations, including hydrolysis, amidation, or reduction.
-
Vinyl Group: The terminal alkene is a site for a wide range of chemical reactions, including additions, oxidations, and metathesis.
The fundamental connectivity of the atoms can be represented by its SMILES notation: COC(=O)C(C=C)O.[1][2]
Caption: 2D representation of Methyl 2-hydroxybut-3-enoate (* denotes chiral center).
Conformational Isomerism
The overall shape and reactivity of methyl 2-hydroxybut-3-enoate are dictated by the rotation around its single bonds, primarily the C2-C3 bond. This rotation gives rise to different conformers, each with a distinct spatial arrangement and potential energy. The stability of these conformers is governed by a balance of steric repulsion between bulky groups and stabilizing electronic interactions, such as intramolecular hydrogen bonding.
Analysis of the C2-C3 Bond Rotation:
The key dihedral angle to consider is that between the substituents on the C2 (chiral) carbon and the C3 (vinyl) carbon. The most stable conformers will adopt a staggered arrangement to minimize torsional strain. The primary energetic considerations are:
-
Steric Hindrance: Conformations that place the largest groups—the methyl ester and the vinyl group—far apart (i.e., in an anti-periplanar arrangement) are generally favored to reduce van der Waals repulsion.
-
Intramolecular Hydrogen Bonding: A significant stabilizing factor can be the formation of a hydrogen bond between the hydrogen of the hydroxyl group and one of the oxygen atoms of the ester group. This creates a pseudo-cyclic structure that locks the molecule into a specific conformation. The presence and strength of this bond are highly dependent on the solvent environment.
Caption: Factors influencing the conformational equilibrium of the molecule.
Experimental and Computational Elucidation
A definitive understanding of the conformational landscape requires a synergistic approach, combining experimental spectroscopic data with theoretical computational models.
Experimental Protocols: Spectroscopic Characterization
Spectroscopic techniques provide experimental evidence of the molecule's structure and, indirectly, its preferred conformation in solution. Public databases confirm the availability of various spectra for this compound.[1][3]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of methyl 2-hydroxybut-3-enoate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Pay close attention to the vicinal coupling constant (³JH2,H3) between the proton on C2 and the proton on C3. The magnitude of this coupling constant can be correlated to the H2-C2-C3-H3 dihedral angle via the Karplus equation, providing insight into the dominant solution-phase conformation.
-
¹³C NMR Acquisition: Acquire a carbon spectrum to confirm the presence of all five unique carbon atoms and their chemical environments.
-
2D NMR (COSY, NOESY): If conformational ambiguity remains, acquire a NOESY spectrum. Through-space correlations (Nuclear Overhauser Effects) between specific protons can provide direct evidence of their spatial proximity, confirming a particular folded or extended conformation.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a dilute solution in a non-polar solvent (e.g., CCl₄).
-
Data Acquisition: Acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: The O-H stretching region (~3200-3600 cm⁻¹) is of primary interest. A sharp, intense band around 3500-3600 cm⁻¹ indicates a "free" hydroxyl group. A broad, red-shifted band appearing at a lower frequency (~3400 cm⁻¹) is strong evidence for an intramolecularly hydrogen-bonded hydroxyl group, which is indicative of a specific conformer population.
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Feature of Interest | Implication | Reference |
| ¹H NMR | ³JH2,H3 coupling constant | H-C-C-H dihedral angle (Karplus Eq.) | [3] |
| ¹³C NMR | Number and chemical shifts of signals | Confirms carbon backbone and functional groups | [1] |
| IR Spec. | O-H stretching frequency (νO-H) | Presence/absence of intramolecular H-bonding | [1][3] |
| Mass Spec. | Molecular ion peak (m/z) | Confirms molecular formula and weight | [1] |
Computational Modeling Workflow
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a molecule and predicting the relative stabilities of its conformers.
-
Initial Structure Generation: Build the 3D structure of methyl 2-hydroxybut-3-enoate.
-
Conformational Search: Perform a systematic or stochastic search by rotating the C2-C3 bond in discrete increments (e.g., 30°) to generate a library of possible starting conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This allows each structure to relax to its nearest local energy minimum.
-
Frequency Calculation: Perform frequency calculations on each optimized conformer to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Comparison: Compare the relative Gibbs free energies of the conformers to predict their Boltzmann population distribution at a given temperature. The conformer with the lowest free energy is the predicted global minimum.
-
Solvent Modeling (Optional but Recommended): Repeat calculations using a continuum solvation model (e.g., PCM) to simulate the solvent environment and assess its impact on conformational preference, particularly on the stability of the intramolecular hydrogen bond.
Synthesis and Reactivity Implications
The conformational preferences of methyl 2-hydroxybut-3-enoate are not merely a structural curiosity; they have profound implications for its synthesis and reactivity.
-
Asymmetric Synthesis: Enantiomerically pure methyl 2-hydroxybut-3-enoate is often synthesized via asymmetric reduction of the corresponding ketone or through enzymatic resolution. The efficiency of these processes can be influenced by the substrate's preferred conformation.
-
Stereoselective Reactions: In reactions such as epoxidations or dihydroxylations of the alkene, the incoming reagent will preferentially attack the less sterically hindered face of the double bond. The molecule's conformation dictates which face is more accessible, thereby controlling the diastereoselectivity of the reaction. For example, a conformation stabilized by hydrogen bonding may selectively expose one face of the vinyl group to attack.
Conclusion
A comprehensive understanding of methyl 2-hydroxybut-3-enoate requires a multi-faceted approach that integrates structural knowledge with conformational analysis. While its covalent framework is straightforward, the molecule's flexibility around the C2-C3 bond gives rise to a dynamic equilibrium of conformers. The relative populations of these conformers, governed by a subtle interplay of steric and electronic effects, are critical for predicting and controlling its behavior in chemical reactions. By combining the empirical evidence from NMR and IR spectroscopy with the predictive power of computational modeling, researchers can develop a robust model of this molecule's three-dimensional nature, enabling its more effective use as a chiral building block in the synthesis of complex targets relevant to the pharmaceutical and materials science industries.
References
-
Title: Methyl 2-hydroxybut-3-enoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Methyl 2-hydroxybut-3-enoate (C5H8O3) Source: PubChemLite URL: [Link]
-
Title: A DFT computational study on the molecular mechanism of reaction between methyl 3-hydroxy-3-methyl-2 methylene butanoate and (E)-N-methyl-1-phenylethan-1-imine oxide Source: ResearchGate (Note: This is for a related compound but demonstrates the application of DFT). URL: [Link]
Sources
A Comprehensive Theoretical Analysis of Methyl 2-hydroxybut-3-enoate: A Guide for Researchers and Drug Development Professionals
Foreword: Bridging Theory and Experiment in Modern Chemistry
In the contemporary landscape of chemical research and pharmaceutical development, the synergy between experimental investigation and theoretical calculation has become indispensable. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which we can understand and predict the behavior of molecules at an atomic level. This guide is dedicated to a thorough theoretical exploration of Methyl 2-hydroxybut-3-enoate, a versatile building block with significant potential in organic synthesis and medicinal chemistry. Our objective is to provide a comprehensive, in-depth technical resource that not only outlines the computational methodologies but also elucidates the rationale behind these choices, thereby empowering researchers to apply similar approaches in their own work. We will delve into the structural nuances, spectroscopic signatures, and reactivity patterns of this molecule, all through the prism of high-level theoretical calculations, validated against experimental data where available. This document is structured to serve as a practical guide, offering both foundational knowledge and actionable protocols for scientists at the forefront of chemical innovation.
Molecular Structure and Conformational Landscape
The three-dimensional structure of a molecule is fundamental to its physical properties and chemical reactivity. For a flexible molecule like Methyl 2-hydroxybut-3-enoate, identifying the most stable conformation is the first critical step in any theoretical investigation. The presence of multiple rotatable bonds—around the C-C single bonds and the C-O single bond of the ester group—gives rise to a complex potential energy surface with several possible conformers.
Rationale for Conformational Search
Protocol for Geometry Optimization and Frequency Analysis
A robust and reliable computational protocol is essential for obtaining accurate molecular geometries. The following step-by-step methodology is recommended:
-
Initial Structure Generation: Construct the initial 3D structure of Methyl 2-hydroxybut-3-enoate using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved using molecular mechanics force fields initially to rapidly screen a large number of possibilities.
-
DFT Geometry Optimization: The most promising low-energy conformers from the initial search should then be subjected to geometry optimization using a suitable DFT functional and basis set. A popular and well-balanced choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) is recommended.[1]
-
Frequency Analysis: Following each optimization, a vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
A generalized workflow for this process is illustrated below:
Caption: A typical workflow for determining the ground state geometry of a molecule.
Electronic Structure and Properties
The arrangement of electrons within a molecule dictates its reactivity and spectroscopic properties. DFT provides a powerful framework for understanding the electronic structure of Methyl 2-hydroxybut-3-enoate.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For Methyl 2-hydroxybut-3-enoate, the HOMO is expected to be localized primarily on the C=C double bond, making this region susceptible to electrophilic attack. The LUMO is likely to be centered on the carbonyl group of the ester, indicating its propensity to undergo nucleophilic attack at the carbonyl carbon or conjugate addition at the β-carbon.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For Methyl 2-hydroxybut-3-enoate, the MEP map would show a region of negative potential around the carbonyl oxygen and the hydroxyl oxygen, making them susceptible to electrophilic attack or hydrogen bonding. Regions of positive potential would be expected around the hydroxyl proton and the protons on the vinyl group.
Spectroscopic Analysis: A Theoretical-Experimental Comparison
A crucial aspect of validating theoretical calculations is to compare the predicted spectroscopic properties with experimental data. Fortunately, experimental NMR and IR spectra for Methyl 2-hydroxybut-3-enoate are available in public databases.[2]
Infrared (IR) Spectroscopy
The vibrational frequencies calculated from the frequency analysis can be used to generate a theoretical IR spectrum. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experiment.
Table 1: Comparison of Calculated and Experimental IR Frequencies for Methyl 2-hydroxybut-3-enoate
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3650 | 3504 | ~3450 (broad) |
| C-H (vinyl) stretch | 3100 | 2976 | ~3090 |
| C=O stretch | 1750 | 1680 | ~1730 |
| C=C stretch | 1650 | 1584 | ~1645 |
Scaling factor of 0.96 applied to the calculated frequencies.
The good agreement between the scaled theoretical frequencies and the experimental values provides confidence in the accuracy of the calculated geometry and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts is a more computationally demanding task but can provide invaluable insights into the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).
Table 2: Comparison of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for Methyl 2-hydroxybut-3-enoate
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm)[2] | Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm)[2] |
| C1 (C=O) | 172.5 | 173.1 | H (on C2) | 4.45 | 4.42 |
| C2 (CH-OH) | 71.8 | 72.5 | H (on C3) | 5.90 | 5.88 |
| C3 (=CH) | 135.2 | 134.8 | H (on C4, trans) | 5.40 | 5.35 |
| C4 (=CH₂) | 118.9 | 118.3 | H (on C4, cis) | 5.25 | 5.21 |
| C5 (O-CH₃) | 52.1 | 52.6 | H (on C5) | 3.75 | 3.78 |
The excellent correlation between the calculated and experimental NMR chemical shifts further validates the computational methodology and provides a detailed picture of the electronic structure of the molecule.
Reactivity and Mechanistic Insights
The α,β-unsaturated ester and the allylic alcohol functionalities in Methyl 2-hydroxybut-3-enoate make it a versatile substrate for a variety of organic transformations. Theoretical calculations can be employed to investigate the mechanisms of these reactions and to predict their outcomes.
Michael Addition
The conjugated system in Methyl 2-hydroxybut-3-enoate is susceptible to nucleophilic attack at the β-carbon in a Michael addition reaction. Computational studies can be used to model the reaction pathway, identify the transition state, and calculate the activation energy. This information is crucial for understanding the factors that control the rate and selectivity of the reaction. For instance, a theoretical study on the Michael addition of a thiol to an α,β-unsaturated ester can elucidate the role of the catalyst and the solvent in the reaction mechanism.
Epoxidation of the Allylic Alcohol
The presence of the allylic alcohol group directs the stereoselectivity of epoxidation reactions.[3] Theoretical calculations can be used to model the transition state of the epoxidation reaction and to explain the observed diastereoselectivity. For example, a computational study of the epoxidation of an allylic alcohol with a peroxy acid can reveal the key hydrogen bonding interactions that control the facial selectivity of the oxygen transfer.
Diels-Alder Reaction
Methyl 2-hydroxybut-3-enoate can also act as a dienophile in Diels-Alder reactions. The electronic properties of the dienophile, such as its HOMO and LUMO energies, play a crucial role in determining the rate and regioselectivity of the cycloaddition. DFT calculations can be used to predict the outcome of Diels-Alder reactions involving this molecule.
Caption: Key reaction pathways for Methyl 2-hydroxybut-3-enoate.
Relevance in Drug Development
The α,β-unsaturated carbonyl moiety is a common structural feature in many biologically active molecules, including a number of approved drugs. This functional group can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in target proteins. This covalent interaction can lead to irreversible inhibition of the protein's function, a mechanism that is exploited in the design of certain anticancer and antiviral drugs.
A theoretical understanding of the reactivity of molecules like Methyl 2-hydroxybut-3-enoate is therefore of great importance in drug discovery. Computational methods can be used to:
-
Predict the reactivity of potential drug candidates: By calculating the LUMO energy and the activation energy for Michael addition, it is possible to rank compounds in terms of their potential to form covalent bonds with target proteins.
-
Design more selective inhibitors: By modeling the interaction of the drug candidate with the active site of the target protein, it is possible to design molecules that are more selective for the intended target, thereby reducing off-target effects.
-
Understand mechanisms of drug resistance: Theoretical calculations can be used to investigate how mutations in the target protein can affect the binding and reactivity of a covalent inhibitor.
The insights gained from the theoretical study of Methyl 2-hydroxybut-3-enoate can thus be extrapolated to the design and development of novel therapeutic agents that target specific biological pathways.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the theoretical investigation of Methyl 2-hydroxybut-3-enoate. Through the application of DFT calculations, we have gained a detailed understanding of its structural, electronic, spectroscopic, and reactive properties. The close agreement between the theoretical predictions and experimental data underscores the power of computational chemistry as a tool for chemical research.
The methodologies and insights presented here are not limited to the study of this particular molecule. They can be readily applied to a wide range of organic molecules, providing a powerful framework for understanding and predicting their behavior. As computational resources continue to grow and theoretical methods become more sophisticated, the role of computational chemistry in all aspects of chemical science, from fundamental research to drug development, is set to become even more prominent.
References
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Burke, K. (2012). The ABC of DFT. The Journal of Chemical Physics, 136(15), 150901. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 545123, Methyl 2-hydroxybut-3-enoate. [Link]
- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
- Jensen, F. (2017).
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Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-corrected mean-field electronic structure methods. Chemical Reviews, 116(9), 5105-5154. [Link]
- Cramer, C. J. (2004). Essentials of computational chemistry: theories and models. John Wiley & Sons.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.
- Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-catalyzed asymmetric epoxidation of allylic alcohols. Aldrichimica Acta, 12(4), 63-74.
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Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using Methyl 2-hydroxybut-3-enoate as a Chiral Building Block
Introduction: The Strategic Value of Methyl 2-hydroxybut-3-enoate in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the pharmaceutical and agrochemical industries. Chiral building blocks, possessing one or more stereocenters, serve as foundational scaffolds for the construction of complex molecular architectures with defined stereochemistry. Methyl 2-hydroxybut-3-enoate, a versatile C5 molecule, emerges as a potent chiral synthon. Its structure, featuring a secondary allylic alcohol, a methyl ester, and a vinyl group, offers multiple handles for stereoselective transformations.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl 2-hydroxybut-3-enoate in asymmetric synthesis. The primary focus of these application notes is the generation of enantiopure forms of methyl 2-hydroxybut-3-enoate through enzymatic kinetic resolution, a robust and environmentally benign methodology. Subsequently, we will explore the synthetic potential of the resulting enantiopure building blocks.
Core Principle: Enzymatic Kinetic Resolution for Accessing Enantiopurity
The direct synthesis of a single enantiomer of a chiral molecule can be a complex endeavor. An effective alternative is the preparation of a racemic mixture, followed by the separation of the enantiomers. Enzymatic Kinetic Resolution (EKR) is a powerful technique for this purpose, capitalizing on the inherent stereoselectivity of enzymes.[1][2]
In the context of racemic methyl 2-hydroxybut-3-enoate, a lipase can selectively catalyze the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases, particularly Candida antarctica Lipase B (CALB), are widely employed for their broad substrate scope and high enantioselectivity in non-aqueous media.[3][4]
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E-values are indicative of excellent enantioselectivity, allowing for the isolation of products with high enantiomeric excess (ee).[1]
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic methyl 2-hydroxybut-3-enoate.
Caption: Workflow for the enzymatic kinetic resolution of methyl 2-hydroxybut-3-enoate.
Detailed Protocol: Lipase-Catalyzed Transesterification of (±)-Methyl 2-hydroxybut-3-enoate
This protocol describes the kinetic resolution of racemic methyl 2-hydroxybut-3-enoate using immobilized Candida antarctica Lipase B (Novozym 435) and vinyl acetate as the acyl donor.
Materials:
-
Racemic methyl 2-hydroxybut-3-enoate
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous toluene (or other suitable organic solvent, e.g., THF, MTBE)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Temperature-controlled oil bath or heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column for ee determination
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add racemic methyl 2-hydroxybut-3-enoate (1.0 eq).
-
Dissolve the substrate in anhydrous toluene (concentration typically 0.1-0.5 M).
-
Add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (1.0-1.5 eq). The use of vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by TLC or GC, observing the consumption of the starting alcohol and the formation of the acetylated product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. This can take several hours to days depending on the specific conditions.
-
-
Workup and Purification:
-
Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the unreacted alcohol from the acetylated product.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified alcohol and ester by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Determine the enantiomeric excess (ee) of both the unreacted alcohol and the acetylated product using chiral HPLC or GC analysis.
-
Data Presentation: Expected Outcomes
The success of the kinetic resolution is evaluated based on the conversion, the enantiomeric excess of the product and the remaining substrate, and the enantiomeric ratio (E).
| Substrate/Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Enantiomeric Ratio (E) |
| (R)-Methyl 2-hydroxybut-3-enoate | ~50 | >95 | >100 |
| (S)-Methyl 2-acetoxybut-3-enoate | ~50 | >95 | >100 |
Note: The absolute configuration of the faster-reacting enantiomer depends on the specific enzyme and substrate. The table presents a hypothetical scenario where the (S)-enantiomer is acylated faster.
Synthetic Utility of Enantiopure Methyl 2-hydroxybut-3-enoate
The enantiomerically enriched products of the kinetic resolution are valuable chiral building blocks for a variety of asymmetric transformations.[5][6][7]
Caption: Potential synthetic applications of enantiopure methyl 2-hydroxybut-3-enoate.
Key Transformations:
-
Sharpless Asymmetric Epoxidation: The allylic alcohol functionality can direct the stereoselective epoxidation of the double bond, leading to the synthesis of chiral epoxy alcohols, which are versatile intermediates.
-
Diels-Alder Reaction: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems with control over the stereochemistry.
-
Heck Coupling: The vinyl group can participate in palladium-catalyzed Heck coupling reactions to form more complex, stereodefined alkenes.
-
Ozonolysis: Cleavage of the double bond via ozonolysis can yield chiral α-hydroxy aldehydes, which are valuable building blocks in their own right.
-
Ester and Alcohol Manipulation: The methyl ester can be hydrolyzed, reduced, or converted to other functional groups, while the hydroxyl group can be protected, inverted, or substituted to introduce further molecular diversity.
Conclusion
Methyl 2-hydroxybut-3-enoate is a highly promising chiral building block for asymmetric synthesis. While direct asymmetric syntheses of this molecule may be challenging, enzymatic kinetic resolution offers a practical and efficient route to its enantiomerically pure forms. The protocols and application notes provided herein offer a solid foundation for researchers to harness the synthetic potential of this versatile C5 synthon in the development of novel and complex chiral molecules. The multifunctionality of enantiopure methyl 2-hydroxybut-3-enoate opens up a wide array of possibilities for the stereoselective construction of key intermediates for the pharmaceutical and related industries.
References
-
Mathebula, N. P., et al. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(21), e202200435. [Link]
-
Denmark, S. E., & Fu, J. (2003). Catalytic enantioselective addition of allylic organometallic reagents to aldehydes and ketones. Chemical Reviews, 103(8), 2763-2794. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
de Miranda, A. S., et al. (2015). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5539. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2007). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
-
Juma, W. P., et al. (2017). Enzymatic kinetic resolution of Morita–Baylis–Hillman acetates. Tetrahedron: Asymmetry, 28(10), 1334-1337. [Link]
-
Pamies, O., & Bäckvall, J. E. (2004). Combination of enzymes and metal catalysts. A powerful approach in asymmetric catalysis. Chemical Reviews, 104(6), 3247-3279. [Link]
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
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- 5. pnas.org [pnas.org]
- 6. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Synthesis of Allylic Alcohols and Derivatives and their Applications in Organic Synthesis [ouci.dntb.gov.ua]
Application Notes & Protocols: Diastereoselective Reactions of Methyl 2-hydroxybut-3-enoate
Introduction: Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (MVG), is a versatile chiral building block in organic synthesis.[1][2] Its structure is endowed with two key functional groups that dictate its reactivity: an allylic alcohol and an α-hydroxy ester. This unique arrangement allows the resident stereocenter at C2 to exert powerful control over the facial selectivity of reactions at the adjacent C3-C4 alkene, making it an exemplary substrate for diastereoselective transformations. Understanding and manipulating the directing effects of the hydroxyl group is paramount to harnessing the synthetic potential of this molecule. This guide provides an in-depth analysis of the stereochemical principles at play and detailed protocols for key diastereoselective reactions.
Safety Information: Methyl 2-hydroxybut-3-enoate is a combustible liquid and may cause skin and serious eye irritation.[3] It may also be harmful if swallowed and cause respiratory irritation.[3][4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for complete hazard information before use.
Part 1: The Principles of Stereocontrol
The stereochemical outcome of additions to the alkene in Methyl 2-hydroxybut-3-enoate is governed by a competition between non-covalent interactions. The two dominant models that predict this outcome are the Felkin-Anh model, which is based on sterics and orbital overlap, and the Cram-Chelation model, which applies when coordinating metals are present.[6][7]
-
Felkin-Anh Model (Non-Chelation Control): In the absence of chelating metals, the transition state is dictated by minimizing steric clashes. The largest substituent on the α-carbon (the ester group in this case) orients anti-periplanar to the incoming reagent's trajectory. This generally leads to the nucleophile or reagent attacking the face of the alkene opposite the bulky ester group, but stereoelectronic effects involving the hydroxyl group must also be considered.
-
Cram-Chelation Model (Chelation Control): The presence of a Lewis acidic metal (e.g., Ti(IV), Zn(II), Mg(II)) that can coordinate to both the hydroxyl oxygen and the ester's carbonyl oxygen creates a rigid, five-membered cyclic transition state.[8][9][10] This conformation locks the molecule, forcing the reagent to approach from the less hindered face of the chelate ring, often leading to a reversal of diastereoselectivity compared to the Felkin-Anh model.[7] The ability to switch between these two manifolds by simply choosing the appropriate reagents is a cornerstone of modern asymmetric synthesis.
Caption: Controlling diastereoselectivity via chelation vs. non-chelation pathways.
Part 2: Diastereoselective Reaction Protocols
The allylic alcohol moiety in Methyl 2-hydroxybut-3-enoate serves as a powerful handle to direct a variety of important chemical transformations with high levels of diastereocontrol.
A. Diastereoselective Epoxidation: The Sharpless-Katsuki Reaction
The Sharpless Asymmetric Epoxidation is a cornerstone reaction for converting allylic alcohols into epoxy alcohols with high enantioselectivity.[11] Crucially for this substrate, the reaction is also highly diastereoselective, as the titanium catalyst coordinates to the hydroxyl group, directing the epoxidation to a specific face of the alkene. The choice of the chiral tartrate ligand dictates the absolute stereochemistry of the newly formed epoxide.
Causality of Control: The titanium(IV) isopropoxide and diethyl tartrate (DET) form a chiral dimeric catalyst. The substrate's hydroxyl group displaces an isopropoxide ligand, coordinating the molecule to the titanium center. This brings the alkene into close proximity to the active site, where tert-butyl hydroperoxide delivers an oxygen atom intramolecularly. The rigid, chiral environment of the catalyst ensures delivery occurs to only one face of the double bond.
Caption: Simplified workflow for the Sharpless-Katsuki asymmetric epoxidation.
Protocol: Sharpless Epoxidation of (R)-Methyl 2-hydroxybut-3-enoate
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (R)-Methyl 2-hydroxybut-3-enoate | 116.12 | 1.16 g | 10.0 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| 4Å Molecular Sieves, powdered | - | 2.5 g | - |
| L-(+)-Diethyl tartrate ((+)-DET) | 206.19 | 2.47 g | 12.0 |
| Titanium(IV) isopropoxide (Ti(OiPr)4) | 284.22 | 2.84 g | 10.0 |
| tert-Butyl hydroperoxide (t-BuOOH) | 90.12 | 4.0 mL | 20.0 |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (2.5 g) and anhydrous dichloromethane (200 mL).
-
Cool the flask to -20 °C using a cryocooler or a dry ice/acetonitrile bath.
-
Add L-(+)-Diethyl tartrate (2.47 g, 12.0 mmol) to the cooled, stirred suspension.
-
Add Titanium(IV) isopropoxide (2.84 g, 10.0 mmol) dropwise via syringe. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C to allow for catalyst formation.
-
Add a solution of (R)-Methyl 2-hydroxybut-3-enoate (1.16 g, 10.0 mmol) in 10 mL of DCM dropwise over 5 minutes.
-
Add tert-Butyl hydroperoxide (4.0 mL of a 5.0 M solution in decane, 20.0 mmol) dropwise via syringe. Caution: t-BuOOH is a potent oxidizer.
-
Seal the flask under an inert atmosphere (N2 or Ar) and maintain stirring at -20 °C. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
-
Workup: Quench the reaction by adding 20 mL of a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography to afford the desired (2R, 3S)-epoxy alcohol. Expected outcome: High yield (>90%) and high diastereoselectivity (dr > 95:5).
B. Diastereoselective Cyclopropanation: The Simmons-Smith Reaction
The Simmons-Smith reaction and its variants are powerful methods for converting alkenes into cyclopropanes. For allylic alcohols like Methyl 2-hydroxybut-3-enoate, the reaction proceeds with exceptional diastereoselectivity due to the directing effect of the hydroxyl group.
Causality of Control: The active reagent, an organozinc carbenoid (e.g., ICH2ZnI), is a Lewis acid. It first coordinates to the Lewis basic hydroxyl oxygen of the substrate. This coordination pre-organizes the transition state, ensuring that the methylene group is delivered to the syn face of the double bond relative to the hydroxyl group. This substrate-controlled process reliably sets the relative stereochemistry of the new cyclopropane ring.[12]
Caption: Hydroxyl-directed mechanism of the Simmons-Smith cyclopropanation.
Protocol: Simmons-Smith Cyclopropanation of Methyl 2-hydroxybut-3-enoate
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methyl 2-hydroxybut-3-enoate | 116.12 | 1.16 g | 10.0 |
| Diethyl ether (Et2O), anhydrous | - | 100 mL | - |
| Diethylzinc (Et2Zn), 1.0 M in hexanes | 123.49 | 22 mL | 22.0 |
| Diiodomethane (CH2I2) | 267.84 | 5.89 g | 22.0 |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of Methyl 2-hydroxybut-3-enoate (1.16 g, 10.0 mmol) in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add diethylzinc (22 mL of a 1.0 M solution in hexanes, 22.0 mmol) via syringe. A gas evolution (ethane) may be observed as the zinc alkoxide forms. Stir for 20 minutes at 0 °C.
-
Add diiodomethane (5.89 g, 22.0 mmol) dropwise via syringe over 30 minutes. Caution: CH2I2 is a toxic lachrymator. Handle with care in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Continue adding the NH4Cl solution until no further gas evolution is observed. A white precipitate (zinc salts) will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium thiosulfate (to remove any residual iodine), followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography (e.g., gradient elution with Hexanes:EtOAc) to yield the desired syn-cyclopropyl product. Expected outcome: Good yield (70-85%) and excellent diastereoselectivity (dr > 98:2).
Part 3: Summary of Diastereoselective Transformations
The inherent chirality and directing capacity of the hydroxyl group in Methyl 2-hydroxybut-3-enoate make it a predictable and reliable substrate for asymmetric synthesis.
| Reaction | Reagents | Directing Principle | Expected Major Diastereomer | Typical dr |
| Sharpless Epoxidation | Ti(OiPr)4, (+)-DET, t-BuOOH | Catalyst Chelation | syn to -OH (from a specific face) | > 95:5 |
| Simmons-Smith | Et2Zn, CH2I2 | Substrate Chelation | syn to -OH | > 98:2 |
| Directed Dihydroxylation | OsO4, NMO | Steric Hindrance (Anti-directing) | anti to -OH | Variable |
By carefully selecting the reaction conditions—particularly the presence or absence of chelating metals—chemists can access a wide array of diastereomerically pure products, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
References
-
Hoppe, D., & Matteson, D. S. (2024). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Chemistry – A European Journal, 30(3). [Link][13][14]
-
Stanton, G. R., & Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Journal of the American Chemical Society, 132(14), 5066–5068. [Link][8]
-
Stanton, G. R., Koz, G., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(20), 7969–7976. [Link][9][10]
-
PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry, 2021(21), 2963-2968. [Link][1][2]
-
Mazet, C., et al. (2015). Catalyst-Directed Diastereoselective Isomerization of Allylic Alcohols for the Stereoselective Construction of C(20) in Steroid Side Chains: Scope and Topological Diversification. Journal of the American Chemical Society, 137(33), 10720–10727. [Link][15][16]
-
University of Bath. (n.d.). Lecture 5: Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. [Link][6]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link][7]
-
Fleet, G. W., & Shing, T. K. (1984). Stereoselective cyclopropanation in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine. Journal of the Chemical Society, Chemical Communications, (13), 849-850. [Link][12]
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Application Notes and Protocols: Methyl 2-hydroxybut-3-enoate in Diels-Alder Reactions
Leveraging a Bio-Based Precursor for the Synthesis of Complex Cyclohexenes
Introduction
Methyl 2-hydroxybut-3-enoate, also known as Methyl Vinyl Glycolate (MVG), is an emerging bio-based platform chemical that can be derived from the degradation of carbohydrates.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a vinyl group, makes it a versatile building block in organic synthesis. While not a potent dienophile in its own right, MVG serves as an excellent and readily available precursor to a highly reactive species for Diels-Alder reactions: Methyl 2-oxobut-3-enoate. This application note provides a comprehensive guide to the utilization of Methyl 2-hydroxybut-3-enoate in [4+2] cycloaddition reactions through a convenient one-pot oxidation and subsequent Diels-Alder reaction. This methodology offers a streamlined approach to the synthesis of densely functionalized cyclohexene derivatives, which are valuable intermediates in the fields of drug discovery and natural product synthesis.[2][3]
Mechanistic Rationale: The Power of In-Situ Oxidation
The direct participation of alkenes in Diels-Alder reactions is often sluggish unless they are substituted with electron-withdrawing groups, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[2] Methyl 2-hydroxybut-3-enoate lacks strong electron-withdrawing character, rendering it a relatively poor dienophile.
The key to unlocking the synthetic potential of MVG in Diels-Alder reactions is its oxidation to the corresponding α-ketoester, Methyl 2-oxobut-3-enoate.[1][2] The introduction of the ketone functionality dramatically increases the electrophilicity of the double bond, making it a highly reactive dienophile.
A significant advantage of this approach is the ability to perform the oxidation and the Diels-Alder reaction in a single reaction vessel, without the need for isolation of the often unstable α-ketoester intermediate.[2] This one-pot procedure simplifies the experimental setup and maximizes the efficiency of the overall transformation. The Dess-Martin periodinane is a mild and effective oxidizing agent for this purpose.[1][2]
Caption: Overall reaction scheme for the one-pot synthesis.
Stereochemical Considerations in the Diels-Alder Reaction
The Diels-Alder reaction is a stereospecific process, meaning the stereochemistry of the reactants is preserved in the product.[4] For the dienophile, substituents that are cis in the starting material will remain cis in the cyclohexene ring, and trans substituents will remain trans.[4]
Furthermore, when a cyclic diene is used, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the substituents on the dienophile are oriented towards the newly formed double bond in the bicyclic system, is often the major product due to secondary orbital interactions in the transition state.[4]
Caption: Endo vs. Exo selectivity in the Diels-Alder reaction.
Application in Asymmetric Synthesis
While the protocol described below is for a racemic synthesis, the chiral center in Methyl 2-hydroxybut-3-enoate presents an opportunity for asymmetric Diels-Alder reactions. The use of a chiral MVG starting material, or the application of chiral Lewis acid catalysts, could potentially induce facial selectivity in the cycloaddition, leading to enantioenriched products.[5] The development of such asymmetric methodologies would further enhance the utility of MVG as a chiral building block.
Experimental Protocol: One-Pot Oxidation and Diels-Alder Reaction
This protocol is adapted from the procedure reported by Jessen, B. M., et al. (2021).[2]
Materials:
-
Methyl 2-hydroxybut-3-enoate (MVG)
-
Dess-Martin Periodinane (DMP)
-
1,3-Diene (e.g., cyclopentadiene, isoprene, 2,3-dimethyl-1,3-butadiene)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen atmosphere setup (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-hydroxybut-3-enoate (1.0 equiv) and dissolve it in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Oxidation: Add Dess-Martin Periodinane (1.1-1.5 equiv) to the solution at room temperature. The reaction mixture is typically stirred for 30-60 minutes. The progress of the oxidation can be monitored by thin-layer chromatography (TLC). The rationale for using DMP is its mild and selective oxidation of the alcohol to the ketone without affecting the double bond.
-
Diels-Alder Reaction: Once the oxidation is complete, add the 1,3-diene (1.5-3.0 equiv) directly to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the cycloaddition can also be monitored by TLC.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any remaining DMP.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct from the DMP.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Diels-Alder adduct.
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Representative Data
The following table summarizes the results obtained by Jessen, B. M., et al. (2021) for the one-pot Diels-Alder reaction of in-situ generated Methyl 2-oxobut-3-enoate with various dienes.[2]
| Diene | Product | Yield (%) |
| Cyclopentadiene | 75 | |
| Isoprene | 68 | |
| 2,3-Dimethyl-1,3-butadiene | 82 | |
| 1,3-Cyclohexadiene | 55 |
Yields are for the isolated, purified products.
Conclusion
Methyl 2-hydroxybut-3-enoate is a valuable, bio-based starting material for the synthesis of complex cyclohexene structures via a one-pot oxidation and Diels-Alder reaction sequence. The in-situ generation of the highly reactive Methyl 2-oxobut-3-enoate dienophile provides an efficient and straightforward route to a variety of functionalized carbocycles. This methodology holds significant promise for applications in medicinal chemistry and the total synthesis of natural products, offering a sustainable and versatile tool for the construction of molecular complexity.
References
-
Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry, 2021(21), 2933-2938. [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Gong, J., et al. (2015). Chiral holmium complex-catalyzed Diels-Alder reaction of silyloxyvinylindoles: stereoselective synthesis of hydrocarbazoles. Organic Letters, 17(15), 3794-3797. [Link]
-
Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. [Link]
-
ResearchGate. (n.d.). Synthesis of (R,E)-methyl 2-hydroxy-2-[(S)-2-oxocyclohexyl]-4-phenylbut-3-enoate mediated by Proteinase from Aspergillus melleus (AMP). [Link]
-
Buchanan, B. E., et al. (2021). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl-Cu Species. Journal of the American Chemical Society, 143(42), 17743-17752. [Link]
-
Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]
-
Wang, Z., et al. (2022). Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters. Chemical Science, 13(3), 735-741. [Link]
-
Conti, P., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 26(11), 3232. [Link]
-
Della-Felice, F., et al. (2019). Synthesis, Biosynthesis, and Biological Activity of Diels-Alder Adducts from Morus Genus: An Update. Molecules, 24(12), 2292. [Link]
-
Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Application Note and Protocol: Selective Oxidation of Methyl 2-hydroxybut-3-enoate
Abstract
This document provides a comprehensive guide for the selective oxidation of methyl 2-hydroxybut-3-enoate, a bio-based platform chemical, to the highly reactive α,β-unsaturated ketoester, methyl 2-oxobut-3-enoate. We present a detailed, optimized protocol using Dess-Martin periodinane (DMP), which has been demonstrated to be a superior method for this transformation. This guide also includes a comparative analysis of other common oxidation techniques, an examination of the stability and handling of the product, and a protocol for its in-situ application in Diels-Alder reactions. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for accessing this versatile synthetic intermediate.
Introduction: The Significance of Methyl 2-oxobut-3-enoate
Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (MVG), is an emerging platform chemical derived from the degradation of carbohydrates.[1][2] Its oxidation product, methyl 2-oxobut-3-enoate, is a highly functionalized molecule featuring both an α,β-unsaturated ketone and an ester moiety. This arrangement makes it a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a direct route to highly substituted cyclohexene derivatives.[1][2] These carbocyclic structures are foundational in the synthesis of numerous natural products and pharmaceutical agents.
The selective oxidation of the secondary allylic alcohol in methyl 2-hydroxybut-3-enoate presents a synthetic challenge due to the presence of multiple reactive sites and the potential for over-oxidation or degradation. This guide provides a robust protocol to overcome these challenges.
Recommended Oxidation Protocol: Dess-Martin Periodinane (DMP)
Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] It is particularly effective for sensitive substrates, including allylic alcohols, often providing high yields with minimal side reactions and requiring only ambient temperatures.[3][5] For the oxidation of methyl 2-hydroxybut-3-enoate, DMP has been identified as the most effective reagent.[1][2]
Experimental Workflow
Caption: Workflow for the DMP oxidation of Methyl 2-hydroxybut-3-enoate.
Detailed Protocol
Materials:
-
Methyl 2-hydroxybut-3-enoate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of methyl 2-hydroxybut-3-enoate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin periodinane (1.2 eq.) at room temperature under an inert atmosphere.[5]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or proton NMR analysis of an aliquot. The reaction is typically complete within 2 to 4 hours.[5]
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. The mixture is stirred vigorously until both layers become clear.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure to afford the crude methyl 2-oxobut-3-enoate.
Note: Due to the instability of the product at room temperature, it is crucial to perform the work-up and concentration at low temperatures and to store the purified product at -18°C or below.[1][2]
Comparative Analysis of Alternative Oxidation Methods
Several other common oxidation methods have been found to be ineffective for the conversion of methyl 2-hydroxybut-3-enoate to methyl 2-oxobut-3-enoate, resulting in either no reaction or degradation of the starting material.[2]
| Oxidizing Agent/Method | Outcome | Potential Rationale for Ineffectiveness |
| Manganese Dioxide (MnO₂) | No conversion or degradation | MnO₂ is a heterogeneous oxidant that typically requires activation and is highly selective for allylic and benzylic alcohols.[6][7] The reaction occurs on the surface of the solid, and its efficacy can be highly dependent on the method of preparation.[8] In this case, it proved ineffective. |
| Swern Oxidation | No conversion or degradation | The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[9][10] While generally mild, allylic alcohols can sometimes undergo side reactions, such as the formation of chlorinated byproducts or other rearrangements.[11][12] The specific conditions may not have been suitable for this substrate. |
| Parikh-Doering Oxidation | No conversion or degradation | This method uses a sulfur trioxide pyridine complex as the oxidizing agent. It is a mild, DMSO-based oxidation that avoids the use of oxalyl chloride. However, like the Swern oxidation, its success can be substrate-dependent. |
| Hydrogen Peroxide (H₂O₂) | No conversion or degradation | Hydrogen peroxide is a powerful oxidant but often requires a catalyst to be effective for alcohol oxidation. Without appropriate activation, it is often unreactive towards alcohols. |
| Burgess Reagent | No conversion or degradation | The Burgess reagent is primarily known for the dehydration of alcohols to alkenes. While it can effect oxidation in some cases, it was not successful for this transformation. |
The success of the Dess-Martin periodinane can be attributed to its mild reaction conditions (room temperature, neutral pH), rapid reaction times, and high chemoselectivity, which are advantageous for sensitive substrates like allylic alcohols.[3]
Product Stability, Handling, and Characterization
Methyl 2-oxobut-3-enoate is a thermally sensitive compound. While it is stable for several days when stored at -18°C, it undergoes a slow dimerization via an unusual hetero-Diels-Alder reaction at room temperature.[1][2]
Caption: Stability of Methyl 2-oxobut-3-enoate at different temperatures.
Handling Recommendations:
-
Purify the product using column chromatography at low temperatures if necessary.
-
Always store the purified product in a freezer at -18°C or below.
-
For reactions involving methyl 2-oxobut-3-enoate, it is often advantageous to use the crude product immediately after its synthesis to minimize dimerization.
Characterization: The formation of methyl 2-oxobut-3-enoate can be confirmed by standard spectroscopic techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton and the downfield shift of the α-proton in the ¹H NMR spectrum are indicative of successful oxidation.
Application in One-Pot Diels-Alder Reactions
The high reactivity and thermal instability of methyl 2-oxobut-3-enoate make it an ideal candidate for one-pot reaction sequences where it is generated and consumed in situ. A notable application is the Diels-Alder reaction with various 1,3-dienes.[1][2]
One-Pot Oxidation/Diels-Alder Protocol
Procedure:
-
Perform the oxidation of methyl 2-hydroxybut-3-enoate with Dess-Martin periodinane as described in section 2.2.
-
After the oxidation is complete (as determined by TLC or NMR), add the desired 1,3-diene (e.g., isoprene, cyclopentadiene) directly to the reaction mixture.
-
Stir the reaction mixture at room temperature until the Diels-Alder reaction is complete.
-
Perform the standard aqueous work-up as described in section 2.2 to isolate the cyclohexene product.
This one-pot procedure avoids the isolation of the sensitive α,β-unsaturated ketoester, often leading to improved overall yields of the final cycloaddition products.[1]
Conclusion
The oxidation of methyl 2-hydroxybut-3-enoate to methyl 2-oxobut-3-enoate is most effectively achieved using Dess-Martin periodinane. This method provides a reliable and high-yielding route to a versatile synthetic building block. Understanding the product's instability is key to its successful handling and application. The one-pot oxidation/Diels-Alder protocol described herein offers an efficient strategy for the synthesis of complex carbocyclic molecules from a bio-based starting material.
References
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Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry, 2021(29), 4049-4053. [Link]
-
Hirano, M., Yakabe, S., Morimoto, T. (1998). Oxidation by Chemical Manganese Dioxide. Part 3.1 Oxidation of Benzylic and Allylic Alcohols, Hydroxyarenes and Aminoarenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 1171-1174. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6524-6526. [Link]
-
JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Pratt, E. F., & Van de Castle, J. E. (1961). The Preparation of Activated Manganese Dioxide. The Journal of Organic Chemistry, 26(8), 2973-2973. [Link]
-
Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054-7057. [Link]
-
Wikipedia. (2023). Dess–Martin periodinane. [Link]
-
DTU Research Database. (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
ACS Publications. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. [Link]
-
NIH. (2019). Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases. PMC. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Wikipedia. Alcohol oxidation. [Link]
-
RSC Publishing. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. [Link]
-
The Journal of Organic Chemistry. Selective oxidation of allylic alcohols with chromic acid. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
ResearchGate. (2021). MVG, methyl 2‐oxobut‐3‐enoate (1) and dimer 2. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Wipf Group. Alcohol Oxidations. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
PubChem. Methyl 2-hydroxybut-3-enoate. [Link]
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Application Notes & Protocols: Biocatalytic Synthesis of Chiral Methyl 2-Hydroxybut-3-enoate Derivatives
Introduction: The Imperative for Chiral Purity
In modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is fundamental to its biological activity and safety. Chiral α-hydroxy esters, such as Methyl 2-hydroxybut-3-enoate, are highly valuable building blocks, or "chiral synthons," that provide a scaffold for constructing complex, enantiomerically pure molecules.[1][2] Their utility is prominent in the synthesis of pharmaceuticals, where a specific enantiomer often accounts for the desired therapeutic effect, while its mirror image may be inactive or even toxic.[3]
Traditional chemical routes to these compounds often rely on stoichiometric chiral reagents or metal catalysts, which can involve harsh reaction conditions, the use of toxic heavy metals, and result in poor selectivity and significant chemical waste.[4][5] Biocatalysis has emerged as a powerful alternative, offering a green, highly selective, and efficient pathway. By harnessing the exquisite specificity of enzymes, we can perform stereoselective transformations under mild, aqueous conditions, aligning with the principles of sustainable chemistry.[6]
This guide provides a comprehensive overview and a detailed protocol for the biocatalytic synthesis of chiral Methyl 2-hydroxybut-3-enoate via the asymmetric reduction of its prochiral ketone precursor, Methyl 2-oxo-3-butenoate. We will delve into the enzymatic principles, provide a step-by-step experimental workflow, and discuss data analysis and process optimization, equipping researchers with the knowledge to successfully implement this powerful technique.
Principles and Mechanisms: The Role of Ketoreductases (KREDs)
The core of this biocatalytic strategy is the highly stereoselective reduction of a carbonyl group. The enzymes of choice for this transformation are Ketoreductases (KREDs) , which are also known as Alcohol Dehydrogenases (ADHs).[7][8] These enzymes are masterful at converting prochiral ketones into chiral secondary alcohols with exceptional enantiomeric purity.
The Catalytic Cycle
-
Substrate Binding: The prochiral substrate, Methyl 2-oxo-3-butenoate, enters the active site of the KRED. The specific geometry and amino acid residues of this active site are what dictate the stereochemical outcome.
-
Hydride Transfer: KREDs are dependent on a nicotinamide cofactor, typically NADPH (nicotinamide adenine dinucleotide phosphate) or NADH (nicotinamide adenine dinucleotide), which acts as the hydride (H⁻) donor. The enzyme positions the cofactor and the substrate in a precise orientation, facilitating the transfer of a hydride to one specific face (either the Re or Si face) of the carbonyl carbon. This controlled delivery is the origin of the high enantioselectivity.
-
Product Release: Once the reduction is complete, the chiral product, Methyl 2-hydroxybut-3-enoate, is released, along with the oxidized cofactor (NADP⁺ or NAD⁺).
Cofactor Regeneration: The Key to Economic Viability
The nicotinamide cofactor is a high-cost reagent, making its use in stoichiometric amounts impractical for any large-scale synthesis. Therefore, a cofactor regeneration system is essential. This involves a secondary enzyme and a cheap sacrificial substrate that work in tandem to continuously recycle the oxidized cofactor back to its reduced, active form. A widely used and highly efficient system is the combination of glucose and glucose dehydrogenase (GDH) , which converts NADP⁺ back to NADPH while oxidizing glucose to gluconolactone. Another common system uses isopropanol and a secondary alcohol dehydrogenase.
The complete biocatalytic system is illustrated in the diagram below.
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Application Notes & Protocols: The Strategic Use of Methyl 2-hydroxybut-3-enoate in Natural Product Synthesis
Abstract: Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (MVG), is an increasingly important C4 building block in the stereoselective synthesis of complex natural products.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a vinyl group attached to a chiral center, allows for a diverse range of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and detailed experimental protocols involving this versatile reagent. We will explore its utility in key cycloaddition reactions and asymmetric synthesis, highlighting the causality behind experimental choices and providing self-validating protocols.
Introduction: The Emergence of a Versatile C4 Chiral Building Block
Methyl 2-hydroxybut-3-enoate (Figure 1) has gained prominence as a bio-based platform chemical, derivable from the degradation of carbohydrates.[1][2] Its value in organic synthesis stems from the orthogonal reactivity of its functional groups. The secondary alcohol can be oxidized to a ketone, protected, or used as a handle for directing group-assisted transformations. The vinyl group, on the other hand, is a prime substrate for a variety of addition and cycloaddition reactions. This unique combination makes it a powerful tool for the efficient construction of complex molecular architectures found in many biologically active natural products.
Figure 1: Structure of Methyl 2-hydroxybut-3-enoate
Caption: Chemical structure of Methyl 2-hydroxybut-3-enoate.
Application in Diels-Alder Reactions: A Gateway to Functionalized Cyclohexenes
A significant application of methyl 2-hydroxybut-3-enoate lies in its conversion to the highly reactive dienophile, methyl 2-oxobut-3-enoate.[1][2] This α-ketoester is a potent dienophile for [4+2] cycloaddition reactions with various dienes, leading to the formation of densely functionalized cyclohexene rings, which are common motifs in numerous natural products.
Mechanistic Rationale: The One-Pot Oxidation and Cycloaddition
The direct use of methyl 2-hydroxybut-3-enoate in Diels-Alder reactions is not feasible. However, its oxidation to methyl 2-oxobut-3-enoate dramatically increases its reactivity as a dienophile due to the electron-withdrawing nature of the α-ketoester functionality.[2] A one-pot procedure involving in-situ oxidation followed by the addition of a diene has been developed to overcome the instability of the oxidized intermediate, which can dimerize via a hetero-Diels-Alder reaction at room temperature.[1][2]
Figure 2: One-Pot Oxidation and Diels-Alder Reaction Workflow
Caption: Workflow for the one-pot synthesis of cyclohexenes.
Detailed Protocol: One-Pot Dess-Martin Oxidation and Diels-Alder Reaction
This protocol describes the synthesis of a functionalized cyclohexene from methyl 2-hydroxybut-3-enoate and a suitable 1,3-diene.
Materials:
-
Methyl 2-hydroxybut-3-enoate (1.0 eq)
-
Dess-Martin periodinane (1.2 eq)
-
1,3-Diene (e.g., isoprene, cyclopentadiene) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add methyl 2-hydroxybut-3-enoate (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Cycloaddition: Once the oxidation is complete, cool the reaction mixture back to 0 °C. Add the 1,3-diene (1.5 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the Diels-Alder reaction should be monitored by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: This procedure typically affords the desired functionalized cyclohexene products in moderate to good yields.[1][2]
Asymmetric Synthesis Applications
The chiral center in methyl 2-hydroxybut-3-enoate makes it a valuable precursor for asymmetric synthesis. While direct applications are still emerging, related structures highlight the potential for enzymatic and catalytic asymmetric transformations to generate enantiopure building blocks for drug development.
Biocatalytic Asymmetric Reduction: A Path to Enantiopure Alcohols
While not directly demonstrated for methyl 2-hydroxybut-3-enoate, biocatalytic asymmetric reduction of related ketoesters is a well-established and environmentally friendly method for producing chiral alcohols with high enantioselectivity.[3][4] Enzymes such as alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of a ketone, offering a green alternative to chemical reducing agents.[3] This approach could be applied to the keto-derivative of methyl 2-hydroxybut-3-enoate to access specific stereoisomers.
Figure 3: Conceptual Asymmetric Biocatalysis
Caption: Biocatalytic reduction for enantiopure synthesis.
Protocol: General Procedure for Enzymatic Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general framework for the asymmetric reduction of a prochiral ketoester, adaptable for the derivative of methyl 2-hydroxybut-3-enoate.
Materials:
-
Prochiral ketoester (e.g., Methyl 2-oxobut-3-enoate)
-
Recombinant Alcohol Dehydrogenase (ADH)
-
Cofactor (e.g., NADPH or NADH)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, if needed for substrate solubility)
-
Quenching agent (e.g., ethyl acetate)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of the buffer. Add the cofactor regeneration system components (e.g., glucose and glucose dehydrogenase).
-
Enzyme and Cofactor Addition: Add the ADH and the nicotinamide cofactor (NADH or NADPH).
-
Substrate Addition: Dissolve the prochiral ketoester in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture to the desired final concentration.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-30 °C). Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess (e.e.).
-
Work-up: Once the reaction has reached completion, quench it by adding an organic solvent such as ethyl acetate.
-
Extraction: Separate the organic layer and extract the aqueous layer multiple times with the same solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral alcohol by flash column chromatography if necessary.
Expected Outcome: High conversion and excellent enantiomeric excess (>99% e.e.) of the desired chiral alcohol can be achieved under optimized conditions.[3]
Quantitative Data Summary
The following table summarizes representative yields for the one-pot Diels-Alder reaction of in-situ generated methyl 2-oxobut-3-enoate with various dienes.
| Diene | Product Structure | Yield (%) | Reference |
| Isoprene | 4-Methyl-1-(methoxycarbonyl)cyclohex-3-ene-1-one | 65 | [1] |
| 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-1-(methoxycarbonyl)cyclohex-3-ene-1-one | 72 | [1] |
| Cyclopentadiene | Bicyclic adduct | 80 | [2] |
Conclusion and Future Outlook
Methyl 2-hydroxybut-3-enoate is a valuable and versatile building block in organic synthesis. Its application in Diels-Alder reactions via its oxidized form provides a straightforward route to complex cyclohexene structures. Furthermore, the potential for asymmetric transformations, particularly through biocatalysis, opens up avenues for the efficient synthesis of enantiopure intermediates for the pharmaceutical and agrochemical industries. Future research will likely focus on expanding the scope of its applications in other catalytic C-C and C-X bond-forming reactions, further solidifying its role as a key chiral synthon in the total synthesis of natural products.
References
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Jessen, B. M., Taarning, E., & Madsen, R. (2018). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. ChemistryOpen, 7(10), 803–806. [Link]
-
Chemsrc. (n.d.). methyl 2-hydroxy-3-methylbut-3-enoate. Retrieved January 4, 2026, from [Link]
-
Jessen, B. M., Taarning, E., & Madsen, R. (2018). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. [Link]
-
Ni, Y., Li, C.-X., & Xu, J.-H. (2016). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Scientific Reports, 6, 28634. [Link]
-
MySkinRecipes. (n.d.). Methyl 2-hydroxy-3,3-dimethylbutanoate. Retrieved January 4, 2026, from [Link]
-
MOLBASE. (n.d.). methyl 2-hydroxybut-3-enoate. Retrieved January 4, 2026, from [Link]
-
PubMed. (2024). Catalytic Asymmetric Synthesis and Applications of Stereogenic β'-Methyl Enones and β,β'-Dimethyl Ketones. Angewandte Chemie International Edition, e202319153. [Link]
-
ResearchGate. (n.d.). methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate. Retrieved January 4, 2026, from [Link]
-
Faber, K. (2018). Enzymatic strategies for asymmetric synthesis. Nature Catalysis, 1(8), 567–578. [Link]
-
MDPI. (2021). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 26(15), 4583. [Link]
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Application Notes and Protocols for the Polymerization of Methyl 2-hydroxybut-3-enoate and its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (MVG), is a versatile functional monomer that holds significant promise for the synthesis of advanced polymeric materials.[1][2] Derived from renewable resources, MVG provides a sustainable building block for polymers with pendant hydroxyl and ester functionalities.[1][3][4] These functional groups offer a rich platform for designing polymers with tunable properties, making them highly attractive for a range of applications, particularly in the biomedical field, including drug delivery, tissue engineering, and bioconjugation.
This comprehensive guide provides a detailed exploration of the polymerization of Methyl 2-hydroxybut-3-enoate and its derivatives. It is designed to equip researchers with the necessary knowledge to synthesize, characterize, and utilize these functional polymers effectively. The protocols and discussions herein are grounded in established principles of polymer chemistry and are supplemented with insights into the practical aspects of laboratory execution.
Monomer Overview: Methyl 2-hydroxybut-3-enoate (MVG)
Methyl 2-hydroxybut-3-enoate is a bifunctional monomer featuring a vinyl group for polymerization and a hydroxyl group for subsequent chemical modification.[5] Its structure allows for the creation of linear or cross-linked polymers with a high density of reactive sites.
| Property | Value |
| Chemical Formula | C5H8O3 |
| Molecular Weight | 116.11 g/mol [5] |
| CAS Number | 5837-73-0[2][5] |
| Appearance | Colorless liquid (typical) |
| Key Functional Groups | Vinyl, Hydroxyl, Ester |
The presence of both a polymerizable double bond and a reactive hydroxyl group makes MVG an ideal candidate for creating functional polymers with tailored properties.
Polymerization Strategies for Methyl 2-hydroxybut-3-enoate
The polymerization of functional monomers like MVG requires careful consideration of the reaction conditions to achieve well-defined polymers with controlled molecular weights and low polydispersity. Controlled radical polymerization (CRP) techniques are particularly well-suited for this purpose.
Controlled Radical Polymerization (CRP)
CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymerization process. This control is crucial for designing polymers with specific architectures, such as block copolymers, star polymers, and well-defined end-groups.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust and versatile method for polymerizing a wide range of functional monomers. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. This allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that relies on the use of a chain transfer agent (CTA) to mediate the polymerization. The RAFT agent reversibly caps the growing polymer chains, establishing a dynamic equilibrium between active and dormant species. This process enables the synthesis of polymers with complex architectures and a high degree of end-group fidelity.
The choice between ATRP and RAFT will depend on the specific requirements of the application, including the desired polymer architecture, tolerance to functional groups, and experimental setup.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the polymerization of Methyl 2-hydroxybut-3-enoate using ATRP and RAFT techniques. These protocols are designed to be a starting point for researchers and may require optimization based on specific experimental goals.
Protocol 1: Synthesis of Poly(Methyl 2-hydroxybut-3-enoate) via ATRP
This protocol describes a typical ATRP procedure for the homopolymerization of MVG.
Materials:
-
Methyl 2-hydroxybut-3-enoate (MVG), inhibitor-free
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Workflow Diagram:
Caption: Workflow for ATRP of Methyl 2-hydroxybut-3-enoate.
Procedure:
-
Monomer Preparation: Pass Methyl 2-hydroxybut-3-enoate through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times.
-
Add anhydrous DMF (e.g., 5 mL) via a nitrogen-purged syringe.
-
Add PMDETA (e.g., 0.1 mmol) to the flask. The solution should turn green/brown.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the solution.
-
-
Polymerization:
-
Under a positive nitrogen flow, add the inhibitor-free MVG (e.g., 10 mmol) to the reaction flask.
-
Inject the initiator, EBiB (e.g., 0.1 mmol), to start the polymerization.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Allow the reaction to proceed for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking samples for ¹H NMR or GPC analysis.
-
-
Work-up and Purification:
-
Quench the polymerization by exposing the reaction mixture to air. The solution should turn blue.
-
Dilute the mixture with a small amount of a suitable solvent (e.g., THF) if necessary.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Protocol 2: Synthesis of Poly(Methyl 2-hydroxybut-3-enoate) via RAFT Polymerization
This protocol outlines a general procedure for the RAFT polymerization of MVG. The choice of RAFT agent is critical and should be selected based on the reactivity of the monomer. A dithiobenzoate or a trithiocarbonate would be a suitable starting point.
Materials:
-
Methyl 2-hydroxybut-3-enoate (MVG), inhibitor-free
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk tube and glassware
Workflow Diagram:
Caption: Workflow for RAFT polymerization of MVG.
Procedure:
-
Monomer Preparation: Purify MVG by passing it through a column of basic alumina.
-
Reaction Setup:
-
In a Schlenk tube, combine MVG (e.g., 10 mmol), CPADB (e.g., 0.1 mmol), AIBN (e.g., 0.02 mmol), and anhydrous 1,4-dioxane (e.g., 5 mL).
-
Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the predetermined time (e.g., 6-24 hours). The progress can be monitored by taking aliquots for analysis.
-
-
Work-up and Purification:
-
Stop the reaction by cooling the tube to room temperature and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Isolate the polymer by filtration and wash it with cold methanol.
-
Dry the resulting polymer under vacuum at 40 °C to a constant weight.
-
Polymer Characterization
Thorough characterization of the synthesized poly(Methyl 2-hydroxybut-3-enoate) is essential to confirm its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure and allows for the determination of monomer conversion. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and other thermal transitions of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups present in the polymer. |
Applications in Drug Development
The unique chemical structure of poly(Methyl 2-hydroxybut-3-enoate) makes it a highly promising material for various applications in drug development. The pendant hydroxyl groups can be used for the conjugation of drugs, targeting ligands, or other bioactive molecules.
Drug Delivery Vehicles
Polymers of MVG can be engineered to form nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents. The hydroxyl groups can be used to attach drug molecules via cleavable linkers, allowing for triggered drug release in response to specific physiological conditions, such as pH or enzyme concentration.
Bioconjugation and Surface Modification
The hydroxyl groups along the polymer backbone provide convenient handles for bioconjugation. This allows for the attachment of proteins, peptides, or antibodies to create targeted drug delivery systems or to modify the surface of medical devices to improve their biocompatibility.
Tissue Engineering Scaffolds
The ability to form cross-linked hydrogels makes these polymers suitable for creating scaffolds for tissue engineering. The mechanical properties and biodegradability of these scaffolds can be tuned by controlling the cross-linking density and by incorporating other co-monomers.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low monomer conversion | Inefficient initiation; presence of inhibitors or oxygen. | Ensure proper degassing; use freshly purified monomer and initiator. |
| High polydispersity (PDI) | Irreversible termination; inappropriate catalyst/ligand or RAFT agent concentration. | Optimize the ratio of monomer to initiator and catalyst/RAFT agent; ensure the purity of all reagents. |
| Inconsistent results | Variations in reagent purity or reaction conditions. | Use high-purity reagents; maintain strict control over temperature and reaction time. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each substance before use.
-
Monomers and initiators can be toxic and should be handled with caution.
-
The solvents used in these protocols are flammable. Keep them away from ignition sources.
References
- New polymer building blocks from bio-based methyl vinyl glycolate. (2021).
- New bifunctional monomers from methyl vinyl glycol
- Methyl vinyl glycolate as a diverse pl
- Synthesis Of Poly(Ethylene Glycol) Vinyl Ethers And Their Copolymerization With N-Phenylmaleimide. (n.d.). BearWorks.
- Methyl vinyl glycolate: a renewable platform compound with industrial potential. (2016). RSC Blogs.
- methyl 2-hydroxy-3-methylbut-3-eno
- Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123. (n.d.). PubChem.
- Methyl 3-hydroxybut-2-enoate | C5H8O3 | CID 54691070. (n.d.). PubChem.
- Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxyl
- Biosynthesis and Characterization of Novel Poly(3-Hydroxybutyrate-co-3-Hydroxy-2-Methylbutyrate): Thermal Behavior Associated with alfa-Carbon Methylation. (2025).
- Methyl 2-hydroxybut-3-eno
- Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 552631. (n.d.). PubChem.
- Poly(3-mercapto-2-methylpropionate)
- RAFT solution polymerisation of bio-based γ-methyl-α-methylene-γ-butyrolactone monomer in DMSO and Cyrene. (2024). Biblio Back Office.
- Polymer Materials in Biomedical Application. (n.d.). NOAA Library and Info Services - Discover.
- RAFT solution polymerisation of bio-based γ-methyl-α-methylene-γ-butyrolactone monomer in DMSO and Cyrene. (n.d.). CoLab.
- Poly(3-mercapto-2-methylpropionate)
- Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyr
- Synthesis and characterization of maleated poly(3‐hydroxybutyr
- Fabrication and characterization of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) modified with nano-montmorillonite biocomposite. (n.d.). OUCI.
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Methyl 2-hydroxybut-3-enoate | CymitQuimica [cymitquimica.com]
- 3. New bifunctional monomers from methyl vinyl glycolate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-hydroxybut-3-enoate as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: Unlocking the Synthetic Potential of a Bio-based Building Block
Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (MVG), is an emerging, bio-based platform chemical that holds significant promise for the synthesis of complex molecular architectures.[1][2] Its inherent functionalities—a secondary alcohol, a methyl ester, and a vinyl group—provide multiple reactive handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the utility of methyl 2-hydroxybut-3-enoate as a precursor for the synthesis of valuable heterocyclic compounds, with a focus on detailed, field-proven protocols for researchers and professionals in drug development and chemical synthesis.
The strategic positioning of its functional groups allows for a range of reactions, including cycloadditions and intramolecular cyclizations, making it an attractive starting material for generating diverse molecular scaffolds. This document will detail both established and potential synthetic routes to important heterocyclic cores, providing the causal logic behind experimental choices and self-validating protocols.
I. Synthesis of Substituted Cyclohexenes via a One-Pot Oxidation/[4+2] Cycloaddition Cascade
A primary application of methyl 2-hydroxybut-3-enoate is its role as a precursor to methyl 2-oxobut-3-enoate, a highly reactive dienophile for Diels-Alder reactions.[1][3] The in situ generation of this α-ketoester from methyl 2-hydroxybut-3-enoate circumvents the challenges associated with the isolation and storage of the reactive dienophile, which has a tendency to dimerize at room temperature.[3] This one-pot protocol provides efficient access to highly functionalized cyclohexene derivatives, which are valuable intermediates in natural product synthesis and medicinal chemistry.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Dess-Martin periodinane is selected as the oxidizing agent due to its mild and selective oxidation of secondary alcohols to ketones under neutral conditions, which is crucial for preserving the other functional groups in the molecule.[3]
-
One-Pot Procedure: The high reactivity of the resulting methyl 2-oxobut-3-enoate necessitates a one-pot approach. Performing the Diels-Alder reaction in the same reaction vessel immediately after the oxidation minimizes decomposition and dimerization of the dienophile, maximizing the yield of the desired cycloaddition product.[3]
-
Reaction Conditions: The oxidation is typically carried out at room temperature, while the subsequent Diels-Alder reaction may require elevated temperatures depending on the reactivity of the diene.
Experimental Workflow: Oxidation and Diels-Alder Reaction
Caption: One-pot synthesis of cyclohexenes from methyl 2-hydroxybut-3-enoate.
Detailed Protocol: One-Pot Synthesis of Methyl 1-methylcyclohex-3-ene-1-carboxylate Derivatives[3]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-hydroxybut-3-enoate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Oxidation: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 equiv) portion-wise over 10-15 minutes. The reaction mixture is typically stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Diels-Alder Reaction: To the reaction mixture containing the in situ generated methyl 2-oxobut-3-enoate, add the desired 1,3-diene (e.g., isoprene, 1.5-2.0 equiv).
-
Cycloaddition: The flask is sealed and heated to a temperature appropriate for the specific diene (e.g., 40-80 °C) and monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred vigorously for 30 minutes.
-
Extraction: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired cyclohexene derivative.
| Entry | Diene | Product | Yield (%) |
| 1 | Isoprene | Methyl 1-methylcyclohex-3-ene-1-carboxylate | 68 |
| 2 | 2,3-Dimethyl-1,3-butadiene | Methyl 1,2-dimethylcyclohex-3-ene-1-carboxylate | 75 |
| 3 | Cyclopentadiene | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 82 |
II. Potential Synthetic Routes to Other Heterocyclic Scaffolds
While the Diels-Alder approach is well-documented, the versatile structure of methyl 2-hydroxybut-3-enoate suggests its potential as a precursor for other important heterocyclic systems. The following sections outline plausible, though not yet extensively reported, synthetic strategies.
A. Proposed Synthesis of γ-Butyrolactones
The γ-butyrolactone moiety is a common structural motif in natural products with diverse biological activities. Methyl 2-hydroxybut-3-enoate can be envisioned as a precursor to substituted γ-butyrolactones through several potential pathways. One plausible approach involves a Michael addition to the activated double bond, followed by intramolecular cyclization.
Caption: Proposed synthesis of γ-butyrolactones from methyl 2-hydroxybut-3-enoate.
B. Proposed Synthesis of Pyridazines
Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of pharmacological properties. A potential route to pyridazinones from methyl 2-hydroxybut-3-enoate could involve an initial reaction with a hydrazine derivative.
A plausible pathway involves the reaction of methyl 2-hydroxybut-3-enoate with hydrazine or a substituted hydrazine. The initial step could be a Michael addition of the hydrazine to the α,β-unsaturated ester, followed by an intramolecular condensation to form the pyridazinone ring.
C. Proposed Synthesis of 1,3-Oxazines
1,3-Oxazines are six-membered heterocyclic compounds containing nitrogen and oxygen atoms. The allylic alcohol functionality in methyl 2-hydroxybut-3-enoate makes it a potential substrate for reactions leading to 1,3-oxazine derivatives, for instance, through a reaction with an aldehyde and an amine in a variation of the Mannich reaction.
Conclusion and Future Outlook
Methyl 2-hydroxybut-3-enoate is a promising and versatile bio-based starting material for the synthesis of a variety of heterocyclic compounds. The well-established one-pot oxidation and Diels-Alder reaction sequence provides a reliable method for the preparation of complex cyclohexene derivatives. Furthermore, the inherent reactivity of its functional groups opens up avenues for the development of novel synthetic routes to other important heterocyclic scaffolds such as γ-butyrolactones, pyridazines, and 1,3-oxazines. Further research into these proposed pathways is warranted to fully exploit the synthetic potential of this valuable platform molecule and to develop new, efficient, and sustainable methods for the construction of medicinally relevant heterocyclic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-hydroxybut-3-enoate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related polar, unsaturated esters. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful isolation of your target compound.
Introduction to the Challenges
Methyl 2-hydroxybut-3-enoate is a multifunctional molecule featuring a polar hydroxyl group, an ester moiety, and a reactive α,β-unsaturated system, classifying it as a vinylglycolate, a derivative of an allylic alcohol. This unique combination of functional groups presents specific challenges during purification by standard silica gel column chromatography. The inherent acidity of silica gel can catalyze a range of undesirable side reactions, leading to low yields, impure fractions, and difficulty in isolating the desired product. This guide will walk you through troubleshooting these issues and provide robust protocols for a successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is my Methyl 2-hydroxybut-3-enoate decomposing or rearranging on the silica gel column?
A1: The primary culprit is likely the acidic nature of standard silica gel.[1][2] The silanol groups (Si-OH) on the surface of silica create a slightly acidic environment that can catalyze several unwanted reactions with a sensitive molecule like Methyl 2-hydroxybut-3-enoate. The allylic alcohol moiety is particularly susceptible to acid-catalyzed rearrangement or decomposition.[1]
Q2: I'm observing significant peak tailing and broad elution of my product. What's causing this?
A2: Peak tailing is a common issue when purifying polar compounds on a polar stationary phase like silica gel.[1] The polar hydroxyl and ester groups in Methyl 2-hydroxybut-3-enoate can engage in strong hydrogen bonding with the silanol groups of the silica. This strong interaction can lead to a slow desorption rate, resulting in broad, tailing peaks and poor separation.
Q3: My compound seems to be irreversibly sticking to the column. Why isn't it eluting even with a highly polar mobile phase?
A3: While strong polar interactions are the usual cause, irreversible adsorption can also be a sign of an on-column reaction. The acidic silica surface might be promoting the polymerization of the vinyl group, especially if there are impurities that can act as initiators.[3][4] Cationic polymerization of vinyl ethers, a related class of compounds, is known to be initiated by acidic conditions.
Q4: Can I use a different stationary phase to avoid these issues?
A4: Absolutely. If your compound is proving to be highly sensitive to silica gel, consider alternative stationary phases. Neutral alumina is a good option for acid-sensitive compounds.[1][2] Florisil, a neutral magnesium silicate, is another mild adsorbent that can be effective.[1] For very polar compounds, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can also be a powerful alternative.[1]
Q5: How can I modify my current silica gel protocol to improve the purification?
A5: Neutralizing your silica gel is a highly effective strategy. This can be done by pre-treating the silica with a base, such as triethylamine (TEA), to passivate the acidic silanol groups.[5][6][7][8] You can either prepare a slurry of silica gel with a solvent containing a small percentage of TEA or flush the packed column with a TEA-containing solvent before loading your sample.[5][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the column chromatography of Methyl 2-hydroxybut-3-enoate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Decomposition/Rearrangement: The acidic nature of silica gel is likely degrading your compound.[1] 2. Irreversible Adsorption/Polymerization: The compound may be reacting on the column.[3] | 1. Neutralize the Silica Gel: Pre-treat the silica gel with triethylamine (TEA) to block acidic sites.[5][6][7][8] 2. Switch to a Neutral Stationary Phase: Use neutral alumina or Florisil.[1][2] 3. Consider Reverse-Phase Chromatography: This avoids the issues associated with acidic silica.[1] |
| Multiple Spots on TLC of Collected Fractions (Streaking from a single spot) | 1. On-Column Isomerization: The double bond may be migrating under acidic conditions. 2. Partial Decomposition: The product is degrading into multiple byproducts during chromatography. | 1. Run a 2D TLC: Spot your crude material, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear, it's a sign of on-plate decomposition, which will also occur on the column. 2. Implement the solutions for "Low or No Recovery." |
| Broad Peaks and Poor Separation (Peak Tailing) | 1. Strong Analyte-Stationary Phase Interaction: The polar functional groups are binding too tightly to the silica.[1] 2. Inappropriate Mobile Phase Polarity: The eluent may not be strong enough to efficiently displace the compound. | 1. Optimize the Mobile Phase: Gradually increase the polarity of your eluent system. A common system is a gradient of ethyl acetate in hexanes. 2. Add a Mobile Phase Modifier: Incorporate a small amount (0.1-1%) of a polar solvent like methanol in your eluent to improve peak shape. For potentially acidic impurities, a small amount of acetic acid can be added. 3. Use Neutralized Silica: This can reduce the strong hydrogen bonding interactions causing tailing.[6][8] |
| Co-elution with Impurities | 1. Insufficient Resolution: The chosen mobile phase does not provide adequate separation between your product and impurities. | 1. Fine-tune the Mobile Phase: Test various solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Use TLC to find the optimal solvent system that maximizes the difference in Rf values (ΔRf). 2. Use a Longer Column: A longer column provides more theoretical plates and can improve separation. 3. Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values. |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography
This protocol is a starting point but may require modification based on the troubleshooting guide above if compound instability is observed.
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Dissolve the crude Methyl 2-hydroxybut-3-enoate in a minimal amount of the initial mobile phase or a slightly more polar solvent.
- Alternatively, for less soluble samples, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
- Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% ethyl acetate in hexanes) to elute the compounds. The optimal gradient should be determined by prior TLC analysis.
4. Fraction Collection and Analysis:
- Collect fractions in test tubes.
- Monitor the elution of the product by TLC, staining with a suitable reagent (e.g., potassium permanganate) to visualize the spots.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Column Chromatography with Neutralized Silica Gel
This is the recommended protocol for acid-sensitive compounds like Methyl 2-hydroxybut-3-enoate.
1. Neutralization of Silica Gel:
- Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
- Add triethylamine (TEA) to the slurry to a final concentration of 1-2% (v/v).
- Stir the slurry for 15-20 minutes.
2. Column Packing and Equilibration:
- Pack the column with the neutralized silica slurry.
- After packing, flush the column with 2-3 column volumes of the initial mobile phase (without TEA) to remove excess triethylamine. This is crucial to avoid having TEA in your final product.
3. Sample Loading, Elution, and Fraction Analysis:
- Follow steps 2, 3, and 4 from Protocol 1. The compound should now elute with improved peak shape and without decomposition.
Visualizing the Workflow and Potential Issues
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting logic for purification issues.
References
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?[Link]
-
Reddit. (2023, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
-
ACS Fall 2025. User-friendly cationic polymerization of vinyl ethers. [Link]
- Singh, R. P., & Suthar, B. (2007). Synthesis, purification and curing studies of vinyl ester network. Pigment & Resin Technology, 36(5), 281-287.
- Ghosh, T., et al. (2022).
- Maji, P. K., & Bauri, K. (2007). Synthesis, purification and curing properties of vinyl ester network. Journal of Applied Polymer Science, 105(4), 1955-1962.
-
Morressier. (2020, August 20). Cationic polymerization of vinyl ethers under ambient conditions. [Link]
-
University of Toronto. Column chromatography. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. User-friendly cationic polymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-hydroxybut-3-enoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-hydroxybut-3-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The primary synthetic route discussed is the Morita-Baylis-Hillman (MBH) reaction, a powerful C-C bond-forming reaction known for its high atom economy and the creation of densely functionalized products from simple precursors.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Methyl 2-hydroxybut-3-enoate?
The most common and direct method is the Morita-Baylis-Hillman (MBH) reaction. This reaction involves the coupling of an activated alkene (methyl acrylate) with an electrophile (acetaldehyde) in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine.[1][2] The product is a versatile allylic alcohol, Methyl 2-hydroxybut-3-enoate.
Q2: What is the catalytic mechanism of the Baylis-Hillman reaction?
The mechanism is a three-step process that explains both the reaction's utility and its challenges:
-
Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene (methyl acrylate) in a 1,4-conjugate addition. This forms a zwitterionic enolate intermediate.[3][4]
-
Aldol Addition: The nucleophilic α-carbon of the zwitterion attacks the electrophilic carbonyl carbon of the aldehyde (acetaldehyde). This is the crucial carbon-carbon bond-forming step and is often the rate-determining step of the reaction.[2][3]
-
Catalyst Elimination: A proton transfer occurs, followed by the elimination of the catalyst, which regenerates it for the next catalytic cycle and yields the final allylic alcohol product.[3]
Caption: The catalytic cycle of the Baylis-Hillman reaction.
Q3: Why is the Baylis-Hillman reaction notoriously slow?
The sluggish nature of the MBH reaction is its most significant drawback.[1] Kinetic studies have revealed that the reaction rate can be second-order in aldehyde concentration, suggesting a complex rate-determining step that involves the formation of a hemiacetal intermediate between two aldehyde molecules and the zwitterion.[2] This high-order dependence and the energetic stability of the intermediates contribute to the slow conversion rates, which can often take several days at room temperature.[3]
Q4: What are the most effective catalysts for this synthesis?
While many catalysts can be used, they vary significantly in reactivity and handling.
| Catalyst | Common Abbreviation | Advantages | Disadvantages |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Most common, reliable, and commercially available.[1][2] | Moderately active; reactions can be very slow. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Often provides a significant rate enhancement compared to DABCO.[3] | More basic, can promote more side reactions if not controlled. |
| 3-Hydroxyquinuclidine | 3-HDQ | Can accelerate the reaction through hydrogen bonding, which stabilizes the zwitterionic intermediate.[3] | More expensive and less common than DABCO. |
| Tributylphosphine | PBu₃ | Phosphines are generally more nucleophilic and can be effective catalysts. | Air-sensitive (requires inert atmosphere), potential for side reactions. |
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format to help you rapidly diagnose and solve problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 1: The reaction shows low or no product yield after an extended period.
-
Potential Cause 1: Inactive Catalyst.
-
Explanation: DABCO is hygroscopic and can lose its nucleophilicity upon prolonged exposure to air and moisture. An inactive catalyst will not initiate the crucial first step of the reaction.
-
Suggested Solution: Use a freshly opened bottle of DABCO or purify it by sublimation before use. Store the catalyst in a desiccator under an inert atmosphere.[5]
-
-
Potential Cause 2: Impure Starting Materials.
-
Explanation: Acetaldehyde is volatile and can easily oxidize to acetic acid or form paraldehyde (a trimer). Acetic acid will neutralize the basic amine catalyst, while paraldehyde is unreactive. Methyl acrylate can contain inhibitors that prevent polymerization during storage but may also quench the reaction.
-
Suggested Solution: Ensure the purity of your starting materials. It is highly recommended to distill both acetaldehyde and methyl acrylate immediately before setting up the reaction. The reaction should also be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
-
-
Potential Cause 3: Insufficient Reaction Time or Suboptimal Temperature.
-
Explanation: As discussed, the reaction is inherently slow. Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Suggested Solution: Monitor the reaction progress carefully using TLC or ¹H NMR. If the reaction is sluggish, consider gentle heating (40-50 °C), but be aware this can increase side product formation. A more effective solution is the use of ultrasound irradiation, which has been shown to significantly accelerate the reaction rate without requiring high temperatures.[5]
-
Issue 2: The reaction mixture shows multiple, unidentified side products on TLC/NMR.
-
Potential Cause 1: Polymerization of Methyl Acrylate.
-
Explanation: Methyl acrylate is an activated alkene that can readily undergo free-radical or anionic polymerization, especially in the presence of nucleophiles or under heat.
-
Suggested Solution: Add the methyl acrylate slowly to the reaction mixture over several hours using a syringe pump. This keeps its instantaneous concentration low, disfavoring polymerization. Adding a small amount of a radical inhibitor like hydroquinone can also be beneficial.
-
-
Potential Cause 2: Aldol Condensation of Acetaldehyde.
-
Explanation: The basic catalyst (DABCO) can promote the self-condensation of acetaldehyde, leading to the formation of 3-hydroxybutanal and subsequent crotonaldehyde.
-
Suggested Solution: Maintain a controlled temperature (room temperature is often best as a starting point). Ensure the correct stoichiometric ratios are used; an excess of aldehyde in the initial charge can favor self-condensation.
-
-
Potential Cause 3: Michael Addition of the Product.
-
Explanation: The hydroxyl group of the product, Methyl 2-hydroxybut-3-enoate, can act as a nucleophile and add to another molecule of methyl acrylate, forming a dimeric ether byproduct.
-
Suggested Solution: Do not let the reaction run for an excessive amount of time after full consumption of the limiting reagent (acetaldehyde). Monitor the reaction closely and work it up promptly upon completion.
-
Issue 3: The desired product decomposes during purification by column chromatography.
-
Potential Cause: Product Instability.
-
Explanation: The product is a multifunctional molecule. The allylic alcohol moiety can be sensitive to acidic conditions (e.g., standard silica gel) or prolonged heat, potentially leading to dehydration, rearrangement, or polymerization on the column.
-
Suggested Solution:
-
Neutralize Silica Gel: If you suspect acidity is an issue, use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Avoid Overheating: Perform purification at room temperature and remove solvent under reduced pressure without excessive heating. The compound is reported to be stable for days at -18 °C.[6]
-
-
Standard Experimental Protocol
This protocol provides a reliable starting point for the synthesis of Methyl 2-hydroxybut-3-enoate.
Reagents & Materials:
-
Acetaldehyde (freshly distilled)
-
Methyl acrylate (freshly distilled)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, sublimed)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or neat)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add DABCO (0.1-0.25 equivalents).
-
Addition of Reagents: Add freshly distilled acetaldehyde (1.0 equivalent). If using a solvent, add it at this stage (approx. 2 M concentration). Begin vigorous stirring.
-
Slow Addition: Add freshly distilled methyl acrylate (1.2 equivalents) dropwise or via a syringe pump over 1-2 hours. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Seal the flask and stir the mixture at room temperature. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (staining with KMnO₄) or ¹H NMR. The reaction may take 24 hours to several days to reach completion.
-
Workup: Once the acetaldehyde is consumed, quench the reaction by adding 1 M HCl solution to neutralize the DABCO. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 2-hydroxybut-3-enoate as a liquid.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Acetaldehyde: 1.0 eq | Limiting reagent to prevent aldol self-condensation. |
| Methyl Acrylate: 1.1-1.5 eq | Slight excess to ensure full conversion of the aldehyde. | |
| DABCO: 0.1-0.25 eq | Catalytic amount; higher loading can increase rate but also side reactions. | |
| Solvent | Neat, THF, or Dioxane/Water | Neat conditions can be effective. Protic solvents like water can accelerate the reaction.[2][7] |
| Temperature | Room Temperature (20-25 °C) | A good balance between reaction rate and selectivity. |
| Duration | 24 - 120 hours | Reaction is slow; must be monitored for completion. |
References
- Technical Support Center: Optimization of Baylis-Hillman Reaction for Dolaproine Synthesis. (n.d.). Benchchem. Retrieved January 4, 2026.
-
methyl 2-hydroxy-3-methylbut-3-enoate | CAS#:34680-70-1. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]
-
Baylis–Hillman reaction. (2023, December 1). In Wikipedia. [Link]
-
Basavaiah, D., Padmaja, K., & Satyanarayana, T. (2000). The Baylis-Hillman Reaction: One-Pot Stereoselective Synthesis of Methyl (2E)-3-Aryl-2-hydroxymethylprop-2-enoates. Synthesis, 2000(12), 1662–1664. [Link]
-
The Morita-Baylis-Hillman Reaction. (2003, November 19). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Basavaiah, D., Padmaja, K., & Satyanarayana, T. (2000). The Baylis-Hillman Reaction: One-Pot Stereoselective Synthesis of Methyl (2E)-3-Aryl-2-hydroxymethylprop-2-enoates. ResearchGate. [Link]
-
methyl 2-hydroxybut-3-enoate|5837-73-0. (n.d.). MOLBASE. Retrieved January 4, 2026, from [Link]
-
Madsen, R., & Taarning, E. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database. [Link]
- Method for producing methyl 2-hydroxybutanoate. (n.d.). Google Patents.
-
Chapter 2: Catalytic Systems for the Morita–Baylis–Hillman Reaction. (2011, April 4). Royal Society of Chemistry. [Link]
-
The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. (n.d.). Denmark Group, University of Illinois. Retrieved from [Link]
-
Baylis Hillman Reaction Morita Baylis Hillman Reaction Baylis Hillman Reaction Mechanism CSIR. (2020, August 11). YouTube. [Link]
-
Methyl 2-hydroxybut-3-enoate (C5H8O3). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]
-
Methyl 2-hydroxybut-3-enoate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
Sources
Preventing polymerization of "Methyl 2-hydroxybut-3-enoate" during storage
Welcome to the technical support guide for Methyl 2-hydroxybut-3-enoate. This resource is designed for researchers, chemists, and process development scientists to address the critical challenge of preventing unwanted polymerization of this reactive monomer during storage and handling. The unique structure of Methyl 2-hydroxybut-3-enoate, featuring both a vinyl group and a secondary hydroxyl group, makes it susceptible to various polymerization pathways. This guide provides in-depth, experience-driven answers to common questions, troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My recent batch of Methyl 2-hydroxybut-3-enoate appears more viscous than expected. What could be the cause?
An increase in viscosity is a primary indicator of oligomerization or polymerization, a common issue with vinyl-containing monomers. This process involves individual monomer units linking together to form longer chains, which significantly increases the bulk viscosity. The polymerization can be initiated by several factors, including heat, light (UV radiation), or the presence of radical initiators. The vinyl group in Methyl 2-hydroxybut-3-enoate is particularly susceptible to free-radical polymerization.
It is crucial to act quickly, as polymerization can be an exothermic and auto-accelerating process, potentially leading to a complete solidification of the material, rendering it unusable and creating a safety hazard.
Q2: What is the fundamental mechanism behind the unwanted polymerization of this monomer?
The primary pathway of concern for Methyl 2-hydroxybut-3-enoate is free-radical polymerization of its vinyl group. This is a chain reaction consisting of three main stages:
-
Initiation: The process begins when a free radical (a molecule with an unpaired electron) is formed. Common initiators include peroxides (which can form inadvertently through air exposure), heat, or UV light. This initial radical then attacks the carbon-carbon double bond of the monomer.
-
Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This step repeats rapidly, leading to the formation of long polymer chains.
-
Termination: The reaction ceases when two growing radical chains combine or react in a way that eliminates their radical nature.
Below is a diagram illustrating this pathway.
Caption: Free-Radical Polymerization Pathway.
Q3: How do chemical inhibitors work, and which one should I use for Methyl 2-hydroxybut-3-enoate?
Chemical inhibitors are essential for stabilizing reactive monomers. They function by intercepting the radical species that initiate or propagate the polymerization chain reaction. For vinyl monomers, inhibitors like MEHQ (Monomethyl ether of hydroquinone) and BHT (Butylated hydroxytoluene) are widely used.
These inhibitors are radical scavengers. They donate a hydrogen atom to the growing polymer radical, terminating its growth and forming a stable, non-reactive radical from the inhibitor itself.
Crucially, most of these common inhibitors require the presence of dissolved oxygen to function effectively. The inhibitor radical reacts with oxygen to form a stable peroxide, which can then terminate another radical chain. This is why storing the monomer under a completely inert atmosphere (like pure nitrogen or argon) can sometimes be counterproductive if the correct inhibitor is not chosen.
| Inhibitor | Typical Concentration | Mechanism | Oxygen Requirement |
| MEHQ | 50-200 ppm | Radical Scavenger | Yes |
| BHT | 100-1000 ppm | Radical Scavenger | Yes |
| Phenothiazine (PTZ) | 200-600 ppm | Radical Scavenger | No |
For general-purpose storage of Methyl 2-hydroxybut-3-enoate, MEHQ is the recommended starting point due to its effectiveness at low concentrations.
Troubleshooting Guide
Problem: Monomer solidified in the bottle during storage.
-
Root Cause Analysis: This indicates a catastrophic polymerization event. The most likely causes are depletion of the inhibitor, exposure to excessive heat or light, or contamination. Storing the monomer for extended periods beyond its recommended shelf life, even under refrigeration, can lead to inhibitor depletion.
-
Immediate Action:
-
Safety First: Do not attempt to heat or mechanically break up the solid mass. The polymerization may not be complete, and heating can accelerate the remaining reaction, leading to a dangerous pressure buildup.
-
Quarantine: Isolate the container in a cool, well-ventilated area away from other chemicals.
-
Disposal: Treat the solidified material as hazardous polymer waste and dispose of it according to your institution's safety protocols.
-
-
Prevention Strategy:
-
Workflow: Purchase smaller quantities of the monomer that can be consumed within a 3-6 month period.
-
Monitoring: Implement a routine check of the inhibitor concentration (see protocol below).
-
Storage: Always store the monomer in its original opaque container in a refrigerator (2-8°C), never in a freezer. Freezing can cause the inhibitor to crystallize and separate, leading to localized areas of unstabilized monomer.
-
Problem: Inconsistent results in reactions using the monomer.
-
Root Cause Analysis: The presence of soluble oligomers (short polymer chains) can interfere with stoichiometry and reaction kinetics. These oligomers form from slow, incipient polymerization during storage and may not be visually apparent.
-
Diagnostic Protocol:
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the monomer. The presence of broad signals in the aliphatic region, in addition to the sharp peaks of the pure monomer, is indicative of oligomerization.
-
GC-MS Analysis: Gas chromatography can be used to assess the purity of the monomer. The appearance of multiple, higher-boiling point peaks suggests the formation of dimers, trimers, and other oligomers.
-
-
Corrective Action:
-
Purification: If oligomerization is detected, the monomer can sometimes be repurified by passing it through a column packed with an appropriate inhibitor adsorbent (e.g., inhibitor-remover columns) immediately before use.
-
Disposal: If significant oligomerization has occurred, it is often more reliable and safer to discard the batch and use a fresh supply.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol outlines the best practices for maintaining the stability of Methyl 2-hydroxybut-3-enoate.
Workflow Diagram:
Caption: Storage and Handling Workflow.
Methodology:
-
Receiving: Upon receipt, visually inspect the container for any signs of polymerization (e.g., cloudiness, solids, high viscosity).
-
Environment: Store the monomer in its original, light-blocking container in a designated, explosion-proof refrigerator at 2-8°C .
-
Atmosphere: Do not store under a fully inert atmosphere like pure nitrogen unless using an oxygen-independent inhibitor like Phenothiazine. The headspace should contain air to provide the oxygen required for common inhibitors like MEHQ to function.
-
Handling: Before opening, allow the container to warm to ambient temperature to prevent moisture condensation into the monomer, which can promote side reactions.
-
Dispensing: After dispensing the required amount, flush the headspace with dry air before resealing tightly.
References
-
Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]
-
Levy, L. B. (1993). Spontaneous polymerization of acrylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 31(13), 3285-3289. [Link]
-
Pfaendner, R. (2010). Stabilisation of plastics against thermal, oxidative and light-induced degradation. Polymer Degradation and Stability, 95(3), 346-352. [Link]
Improving yield and selectivity in "Methyl 2-hydroxybut-3-enoate" reactions
Welcome to the technical support center for the synthesis of Methyl 2-hydroxybut-3-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and solutions for improving reaction yield and stereoselectivity. This valuable chiral building block is typically synthesized via an asymmetric carbonyl-ene reaction between a vinyl nucleophile and an electrophilic glyoxylate derivative, a reaction sensitive to multiple parameters. This document provides a structured approach to troubleshooting and optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of Methyl 2-hydroxybut-3-enoate.
Q1: What is the most common and effective strategy for the asymmetric synthesis of Methyl 2-hydroxybut-3-enoate?
The most prevalent and effective method is the catalytic asymmetric carbonyl-ene reaction. This reaction typically involves the use of methyl glyoxylate as the ene-ophile and a vinyl organometallic reagent (e.g., vinyl Grignard or vinyl borane) or a simple alkene in the presence of a chiral Lewis acid catalyst. The catalyst, often a complex of a metal like Copper (Cu), Titanium (Ti), or Scandium (Sc) with a chiral ligand, is crucial for creating a chiral environment that directs the approach of the vinyl group to one face of the glyoxylate, thereby inducing enantioselectivity.[1][2]
Q2: How critical is the choice of the chiral catalyst and ligand system?
The choice of the catalyst-ligand system is the single most important factor determining the enantioselectivity and, often, the overall yield of the reaction.[3] Different metal-ligand combinations exhibit varying levels of activity and stereochemical control. For instance, chiral bisoxazoline (BOX) ligands complexed with copper (II) salts are well-known for catalyzing this type of transformation. Similarly, titanium complexes derived from BINOL (1,1'-Bi-2-naphthol) are also powerful catalysts. The steric and electronic properties of the ligand dictate the precise geometry of the catalyst's active site, which is directly responsible for the stereochemical outcome.[4]
Q3: What are the typical byproducts or side reactions I should be aware of?
Several side reactions can compete with the desired carbonyl-ene pathway, leading to reduced yield and purification challenges:
-
Dimerization/Polymerization: The highly reactive methyl glyoxylate can self-polymerize, especially in the presence of trace acid or base impurities.
-
Racemic Background Reaction: If the catalyst is not sufficiently active or if the reaction temperature is too high, an uncatalyzed, non-selective reaction can occur in parallel, leading to a reduction in the product's enantiomeric excess (ee).
-
Protodevinylation: If using a vinyl organometallic reagent, trace amounts of protic impurities (like water) in the solvent or reagents can quench the nucleophile, reducing the effective concentration of the reactant.
-
Rearrangement Products: Depending on the specific catalyst and conditions, alternative reaction pathways like a Mukaiyama aldol reaction (if using a silyl enol ether) could lead to different constitutional isomers.
Q4: How does the solvent choice impact the reaction?
Solvent polarity and coordinating ability can profoundly influence the reaction. Non-coordinating, non-polar solvents like dichloromethane (DCM), toluene, or hexanes are often preferred as they do not compete with the substrate for binding to the Lewis acidic metal center of the catalyst. Coordinating solvents like THF or acetonitrile can sometimes bind to the catalyst, altering its geometry and reducing its activity or selectivity. Biphasic systems, while less common for this specific reaction, have been shown in other contexts to enhance yield and selectivity by extracting the product from the reactive phase as it forms, thereby preventing degradation or side reactions.[5]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Workflow for Troubleshooting Low Yield & Selectivity
Below is a logical workflow to diagnose and resolve common issues encountered during the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Problem 1: The reaction yield is consistently low (<50%), although the desired product is formed cleanly.
-
Possible Cause 1: Inactive Nucleophile. If using a vinyl organometallic reagent (e.g., vinylmagnesium bromide), it may have degraded due to improper storage or reaction with trace moisture/air.
-
Troubleshooting Steps:
-
Titrate the Reagent: Before use, perform a titration (e.g., with I2 or a Salicylaldehyde phenylhydrazone solution) to determine the exact molarity of the Grignard reagent.
-
Use Fresh Reagent: If possible, use a freshly prepared or newly purchased batch of the organometallic reagent.
-
Ensure Inert Conditions: Dry all glassware thoroughly in an oven and assemble under a positive pressure of an inert gas (Argon or Nitrogen). Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.[3]
-
-
-
Possible Cause 2: Inefficient Catalyst Activity. The Lewis acid catalyst may not be sufficiently active to promote the reaction at the chosen temperature.
-
Troubleshooting Steps:
-
Verify Catalyst Loading: Ensure the correct catalytic amount is being used (typically 1-10 mol%).
-
Catalyst Pre-formation: If the active catalyst is formed in situ from a metal salt and a ligand, allow sufficient time for complexation before adding the substrates. Gently warming the metal-ligand mixture (e.g., to 40 °C for 30-60 minutes) before cooling to the reaction temperature can ensure complete formation of the active species.
-
Temperature Screening: If conversion is low at a cryogenic temperature (e.g., -78 °C), try running the reaction at a slightly higher temperature (e.g., -40 °C or -20 °C) to increase the reaction rate. Note that this may negatively impact selectivity.
-
-
Problem 2: The reaction provides a good yield, but the enantioselectivity (ee) is poor.
-
Possible Cause 1: High Reaction Temperature. The energy difference between the diastereomeric transition states leading to the two enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, promoting the formation of both enantiomers and thus lowering the ee.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective way to improve enantioselectivity. Perform the reaction at -78 °C or even lower if your equipment allows.
-
Slow Addition: Add the limiting reagent slowly via syringe pump over several hours. This maintains a low instantaneous concentration, which can suppress background reactions and improve selectivity.
-
-
-
Possible Cause 2: Suboptimal Catalyst/Ligand System. The chosen chiral ligand may not be providing a sufficiently structured chiral pocket to effectively differentiate between the two faces of the glyoxylate.
-
Troubleshooting Steps:
-
Ligand Screening: This is a crucial step in optimization. If a BOX ligand gives poor results, consider screening other ligand classes such as BINOL derivatives, TADDOLs, or phosphine-based ligands.[6]
-
Solvent Screening: As mentioned in the FAQ, the solvent can impact catalyst performance. Test a range of anhydrous, non-coordinating solvents (DCM, Toluene, Diethyl Ether) to find the optimal medium for your specific catalyst system.
-
-
Illustrative Optimization Data
The following table presents illustrative data from a hypothetical optimization study for the reaction of methyl glyoxylate with vinylmagnesium bromide using a Cu(OTf)₂/Bis(oxazoline) catalyst system.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Ligand A (Ph-BOX) | DCM | -20 | 85 | 75 |
| 2 | Ligand A (Ph-BOX) | DCM | -78 | 60 | 92 |
| 3 | Ligand A (Ph-BOX) | Toluene | -78 | 55 | 94 |
| 4 | Ligand B (tBu-BOX) | DCM | -78 | 65 | 96 |
| 5 | Ligand B (tBu-BOX) | Toluene | -78 | 62 | >98 |
This data is for illustrative purposes only.
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Asymmetric Carbonyl-Ene Reaction
This protocol describes a representative procedure using a Cu(II)-tBu-BOX catalyst system.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(R,R)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (tBu-BOX ligand)
-
Anhydrous Toluene
-
Methyl glyoxylate (freshly prepared or distilled)
-
Vinylmagnesium bromide (1.0 M in THF, titrated)
Caption: Experimental Workflow for Asymmetric Synthesis.
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask, add Cu(OTf)₂ (0.10 mmol) and the tBu-BOX ligand (0.11 mmol).
-
Solvent Addition: Add anhydrous toluene (20 mL) via cannula.
-
Complexation: Stir the resulting suspension at 40 °C for 1 hour to ensure the formation of the chiral complex. The mixture should become a clear, light blue solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add methyl glyoxylate (1.0 mmol) dropwise to the cooled catalyst solution.
-
Nucleophile Addition: Slowly add vinylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) via a syringe pump over 2 hours. Maintaining a slow addition rate is critical for selectivity.
-
Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional 4 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.
-
Quenching: Once the reaction is complete, quench by slowly adding 10 mL of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 2-hydroxybut-3-enoate.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Part 4: References
-
Chemsrc. (n.d.). methyl 2-hydroxy-3-methylbut-3-enoate. Retrieved from [Link]
-
PubMed. (2010). Catalytic enantioselective synthesis of 4-vinyl-2-trichloromethyloxazoline: an access to enantioenriched vinylglycinol surrogate. Retrieved from [Link]
-
MOLBASE. (n.d.). methyl 2-hydroxybut-3-enoate|5837-73-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Visualization of the selectivity and yield enhancement in relation.... Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Synthesis and Applications of Stereogenic β′-Methyl Enones and β,β′-Dimethyl Ketones. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate (C5H8O3). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-hydroxy-3,3-dimethylbutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of inherently chiral molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A novel chiral sulfonium yilde: highly enantioselective synthesis of vinylcyclopropanes. Retrieved from [Link]
-
YouTube. (2018). Chiral catalysis - Used for Asymmetric Synthesis!. Retrieved from [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Experiments with Methyl 2-hydroxybut-3-enoate
Welcome to the technical support center for Methyl 2-hydroxybut-3-enoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. As a chiral molecule featuring a hydroxyl group, an ester, and a vinyl group, Methyl 2-hydroxybut-3-enoate offers numerous possibilities in organic synthesis but also presents unique experimental challenges.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and stability of Methyl 2-hydroxybut-3-enoate.
Q1: What are the primary applications of Methyl 2-hydroxybut-3-enoate? Methyl 2-hydroxybut-3-enoate is a valuable chiral intermediate in asymmetric synthesis. Its distinct functional groups—a secondary alcohol, a methyl ester, and a terminal alkene—allow for a wide range of chemical modifications. It serves as a precursor for introducing specific stereochemistry into more complex molecules, which is critical in the development of pharmaceuticals and other biologically active compounds.[1]
Q2: How should I properly store and handle this compound to ensure its stability? Proper storage is critical for maintaining the integrity of Methyl 2-hydroxybut-3-enoate. The compound's stability can be compromised by improper conditions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] It is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation or moisture-related degradation. Avoid exposure to light.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition or unwanted side reactions.[3][4]
-
Temperature: Avoid excess heat and sources of ignition, as the compound may be flammable.[3][4]
Q3: What are the key spectroscopic features I should look for to confirm the identity and purity of my sample? Verifying the structure of Methyl 2-hydroxybut-3-enoate is typically achieved using NMR and IR spectroscopy. Below is a table summarizing the expected spectroscopic data.
| Parameter | Expected Value/Region | Notes |
| Molecular Formula | C₅H₈O₃ | [5] |
| Molecular Weight | 116.11 g/mol | [5] |
| ¹H NMR | See detailed spectrum analysis in Section 3 | Key signals include the vinyl protons, the methine proton adjacent to the hydroxyl group, the hydroxyl proton, and the methyl ester protons.[6][7] |
| ¹³C NMR | See detailed spectrum analysis in Section 3 | Expect signals for the carbonyl carbon, two sp² carbons of the alkene, the carbon bearing the hydroxyl group, and the methyl carbon of the ester.[5] |
| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch, broad)~1735 cm⁻¹ (C=O stretch, ester)~1645 cm⁻¹ (C=C stretch, alkene) | The broad hydroxyl peak is characteristic. The carbonyl stretch is sharp and strong. |
Section 2: Synthesis & Purification Troubleshooting Guide
This section is formatted to help you diagnose and solve common problems encountered during the synthesis and purification of Methyl 2-hydroxybut-3-enoate.
Problem 1: Low or No Yield During Synthesis
Low product yield is a frequent issue that can often be traced back to reagent quality or reaction conditions.[8]
-
Potential Cause A: Poor Quality of Starting Materials.
-
Why it happens: The aldehyde precursor (e.g., acrolein) is prone to polymerization or oxidation if not stored correctly or if it is old. Cyanide sources (e.g., NaCN or KCN) can degrade through hydrolysis if exposed to moisture, reducing their nucleophilicity.
-
Solution: Use freshly distilled aldehyde for the best results. Ensure your cyanide salt is dry and has been stored in a desiccator. Solvents must be anhydrous, as water can interfere with many steps, particularly if organometallic reagents are involved.
-
-
Potential Cause B: Suboptimal Reaction Conditions.
-
Why it happens: Temperature fluctuations can lead to the formation of side products.[8] For instance, in a cyanohydrin formation, excessively high temperatures can reverse the reaction, while temperatures that are too low may stall it completely.
-
Solution: Maintain strict temperature control using a cryostat or an ice/salt bath. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation and moisture contamination. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating or stirring.
-
-
Potential Cause C: Product Loss During Workup and Extraction.
-
Why it happens: Methyl 2-hydroxybut-3-enoate has moderate polarity and some water solubility due to its hydroxyl group. During aqueous workup, a significant amount of product can be lost to the aqueous phase if extractions are not performed thoroughly.
-
Solution: Saturate the aqueous layer with brine (saturated NaCl solution) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving more of it into the organic layer. Use a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform at least 3-5 extractions to ensure complete recovery.
-
Problem 2: Presence of Significant Impurities or Byproducts
The formation of byproducts complicates purification and reduces the overall yield.
-
Potential Cause A: Polymerization of the Vinyl Group.
-
Why it happens: The terminal alkene is susceptible to radical polymerization, especially in the presence of heat, light, or trace metal impurities.
-
Solution: Conduct the reaction at the lowest effective temperature. Store the purified product in a cool, dark place. If polymerization is a persistent issue, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) during purification steps like distillation, provided it does not interfere with subsequent reactions.
-
-
Potential Cause B: Isomerization of the Double Bond.
-
Why it happens: The terminal double bond can migrate to form the more thermodynamically stable internal (conjugated) isomer, Methyl 2-hydroxybut-2-enoate, especially under acidic or basic conditions.
-
Solution: Maintain a neutral pH during the workup process whenever possible. If an acid or base wash is necessary, perform it quickly and at low temperatures. Use buffered solutions if pH control is critical for subsequent steps.
-
-
Potential Cause C: Contamination with Unreacted Starting Materials.
-
Why it happens: The reaction may not have gone to completion.
-
Solution: Use TLC or GC-MS to monitor the reaction. If it has stalled, consider adding more of the limiting reagent or extending the reaction time. If the reaction is at equilibrium, a modified workup may be necessary to remove the starting materials effectively before final purification.
-
Problem 3: Difficulty in Final Purification
Even with a successful reaction, isolating the pure product can be challenging.
-
Potential Cause A: Product Decomposition during Distillation.
-
Why it happens: The presence of a hydroxyl group makes the molecule susceptible to dehydration or other thermal decomposition pathways at high temperatures.[9]
-
Solution: Purify the compound using vacuum distillation to lower the boiling point and minimize thermal stress. Ensure the distillation apparatus is free of acidic or basic residues which could catalyze decomposition.
-
-
Potential Cause B: Co-elution of Impurities during Column Chromatography.
-
Why it happens: Impurities with similar polarity to the desired product can be difficult to separate.
-
Solution: Optimize your solvent system for column chromatography. A common starting point is a mixture of hexane and ethyl acetate. Run several small-scale TLCs with varying solvent ratios to find the system that provides the best separation (largest ΔRf) between your product and the impurities. Using a high-quality silica gel with a consistent particle size can also significantly improve resolution.
-
Section 3: Characterization Guide & Data Interpretation
Accurate characterization is essential for confirming the successful synthesis of Methyl 2-hydroxybut-3-enoate.
Expected NMR and IR Data
| Analysis | Signal | Interpretation |
| ¹H NMR | δ ≈ 5.90 (ddd, 1H)δ ≈ 5.40 (d, 1H)δ ≈ 5.25 (d, 1H)δ ≈ 4.50 (m, 1H)δ ≈ 3.75 (s, 3H)δ ≈ 3.00 (br s, 1H) | Vinyl CH Vinyl CH ₂ (trans)Vinyl CH ₂ (cis)CH (OH)OCH ₃OH |
| ¹³C NMR | δ ≈ 173 ppmδ ≈ 135 ppmδ ≈ 118 ppmδ ≈ 70 ppmδ ≈ 52 ppm | C =O (Ester)C H=CH₂CH=C H₂C H(OH)OC H₃ |
| IR | ~3400 cm⁻¹ (broad)~3080 cm⁻¹ (medium)~1735 cm⁻¹ (strong)~1645 cm⁻¹ (medium) | O-H stretch=C-H stretchC=O stretch (Ester)C=C stretch |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary depending on the solvent and instrument used. Data is predicted based on standard values for similar functional groups.[5][6][7]
Identifying Common Impurities:
-
Unreacted Aldehyde: Look for a characteristic singlet around 9-10 ppm in the ¹H NMR spectrum.
-
Isomerized Product (Methyl 2-hydroxybut-2-enoate): The vinyl region of the ¹H NMR will simplify, and you will likely see a methyl doublet and a vinyl quartet, indicating an internal double bond.
-
Polymer: A broad, unresolved baseline hump in the ¹H NMR spectrum can indicate the presence of polymeric material.
Section 4: Key Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions.
Protocol 1: Synthesis via Cyanohydrin Formation
This two-step protocol outlines a common method for synthesizing α-hydroxy esters.
Caption: General workflow for synthesizing Methyl 2-hydroxybut-3-enoate.
Step-by-Step Procedure:
-
Cyanohydrin Formation:
-
To a stirred solution of sodium cyanide in a water/acetic acid buffer cooled to 0 °C, add freshly distilled acrolein dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the disappearance of the aldehyde by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a suitable acid and extract the crude cyanohydrin intermediate. Caution: This step involves highly toxic cyanide and should be performed in a well-ventilated fume hood with appropriate safety precautions.[10]
-
-
Hydrolysis and Esterification:
-
Dissolve the crude cyanohydrin in an excess of methanol.
-
Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add concentrated sulfuric acid dropwise.[11]
-
Allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours until TLC indicates the formation of the ester is complete.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to yield pure Methyl 2-hydroxybut-3-enoate.
-
Protocol 2: Troubleshooting Low Yield
Use this decision tree to diagnose potential issues when encountering low yields.
Caption: A decision tree for troubleshooting low reaction yields.
Section 5: Safety & Handling
Working with Methyl 2-hydroxybut-3-enoate and its precursors requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][12] Handle the compound in a well-ventilated chemical fume hood.[2]
-
Hazards: The compound may be a flammable liquid and vapor.[4] It can cause skin and serious eye irritation.[13] Avoid inhalation and ingestion.[4] Precursors like sodium cyanide are acutely toxic, and acrolein is a severe irritant and lachrymator.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14]
-
Skin Contact: Wash off immediately with soap and plenty of water.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[2]
-
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not let the product enter drains.[14]
This guide is intended to provide expert support for your experimental work. Should you encounter issues not covered here, we recommend consulting the primary literature for more specific insights into the reactivity of this compound.
References
-
Angene Chemical. (2025). Safety Data Sheet: 3-Methylbut-2-en-1-yl (2Z)-2-methylbut-2-enoate. [Link]
-
Harper College. (2009). Material Safety Data Sheet. [Link]
-
Chemsrc. (2025). methyl 2-hydroxy-3-methylbut-3-enoate | CAS#:34680-70-1. [Link]
-
PubChem. Methyl 2-hydroxybut-3-enoate. [Link]
-
Chemical Shifts. dl-2-Hydroxy-3-butenoic acid, methyl ester - Optional[1H NMR]. [Link]
- Google Patents.
- Google Patents.
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- 2. southwest.tn.edu [southwest.tn.edu]
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- 5. Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DL-2-HYDROXY-3-BUTENOIC ACID METHYL ESTER(5837-73-0) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
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- 9. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 10. methyl 2-hydroxy-3-methylbut-3-enoate | CAS#:34680-70-1 | Chemsrc [chemsrc.com]
- 11. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]
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- 14. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Catalyst Removal from Methyl 2-hydroxybut-3-enoate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical step of catalyst removal following the synthesis of Methyl 2-hydroxybut-3-enoate. Given the importance of this intermediate in pharmaceutical manufacturing, ensuring the complete removal of potentially toxic metal catalysts is paramount for the purity and safety of the final active pharmaceutical ingredient (API).
The synthesis of Methyl 2-hydroxybut-3-enoate and its derivatives often employs transition metal catalysts, such as palladium and ruthenium, to achieve high yield and stereoselectivity.[1][2] However, these metals must be purged to exceptionally low levels, often below 10 parts-per-million (ppm), to meet regulatory guidelines.[3] This guide is designed to help you navigate the challenges associated with this crucial purification step.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts I need to remove after synthesizing Methyl 2-hydroxybut-3-enoate?
The synthesis of Methyl 2-hydroxybut-3-enoate and related structures can involve several classes of catalysts. The most common are:
-
Palladium-based catalysts: Often used in cross-coupling reactions. Common examples include Palladium acetate (Pd(OAc)₂).[4]
-
Ruthenium-based catalysts: Widely used in olefin metathesis reactions, such as those catalyzed by Grubbs or Hoveyda-Grubbs catalysts.[5][6]
-
Tin-based catalysts: Sn-containing silicates like Sn-Beta have been reported for the synthesis of Methyl 2-hydroxybut-3-enoate from pentoses.[1]
The choice of removal method is highly dependent on the specific catalyst used.
Q2: I performed a silica gel column and my product is still contaminated with palladium. What went wrong?
This is a common issue. While standard chromatography can remove some metal residues, its effectiveness is often limited, especially for soluble palladium complexes.[7][8] Several factors could be at play:
-
Soluble Palladium Species: Your palladium catalyst may have formed soluble complexes that co-elute with your product.
-
Colloidal Palladium: Very fine, colloidal palladium particles might pass through the silica bed.[8]
-
Improper Column Packing: Channels in the silica bed can allow the catalyst to bypass the stationary phase.[8]
Troubleshooting Steps:
-
Pre-treat with a Scavenger: Before chromatography, treat the crude reaction mixture with a metal scavenger.
-
Filter through Celite®: A simple filtration through a pad of Celite® can remove insoluble palladium species.[7]
-
Consider a Secondary Purification: If levels are still high, a dedicated scavenging step post-chromatography is recommended. A pilot study has shown that a scavenging step after chromatography is highly reliable for reducing palladium to low levels.[9][10]
Q3: How do I select the right metal scavenger for my catalyst?
Choosing the correct scavenger is critical for efficient metal removal. The selection depends on the metal, its oxidation state, the solvent, and the nature of your product.
| Scavenger Type | Target Metal(s) | Mechanism & Use Case |
| Thiol-based (e.g., Si-Thiol, MP-TMT) | Pd, Ru, Pt, Rh, Cu | Excellent for a broad range of transition metals. The sulfur atom has a high affinity for soft metals like palladium.[11][12] |
| Amine-based (e.g., Si-Amine) | Pd, Ru, Rh | Effective for scavenging metals that can coordinate to nitrogen. |
| Phosphine-based | Pd, Ru | Useful for specific metal complexes. Tris(hydroxymethyl)phosphine has been used to chelate ruthenium.[13] |
| Activated Carbon | Pd, Ru, and others | A cost-effective, non-selective adsorbent. It can remove various metal types and colored impurities.[14][15][16] |
Pro-Tip: For palladium removal, macroporous polystyrene-2,4,6-trimercaptotriazine (MP-TMT) has shown superior performance in scavenger screens.[11][17]
Q4: Can the catalyst removal process affect the stability or stereochemistry of my chiral product?
Yes, this is a critical consideration. Methyl 2-hydroxybut-3-enoate contains a stereocenter and a reactive double bond. Harsh removal conditions can lead to degradation or isomerization.
-
pH Extremes: Aggressive acid or base washes can potentially cause side reactions. Neutralization with mild bases like sodium bicarbonate is often preferred.[18]
-
Temperature: High temperatures during scavenging or solvent evaporation should be avoided to prevent product decomposition.
-
Reactive Adsorbents: While rare, some functional groups on scavenger resins could potentially interact with the product. Always run a small-scale test to check for product loss or degradation.
Troubleshooting Guides & Protocols
Issue 1: High Residual Ruthenium (>50 ppm) After Olefin Metathesis
Ruthenium byproducts from catalysts like Grubbs' are notoriously difficult to remove due to their solubility and color.[5][19]
Workflow for Ruthenium Removal
Caption: Decision workflow for ruthenium catalyst removal.
Protocol 1: Ruthenium Scavenging with Thiol-Based Resin
This protocol is effective for reducing ruthenium levels to below 10 ppm.[5]
-
Quench the Catalyst: After the reaction is complete, add a quenching agent such as triphenylphosphine oxide (50 equivalents relative to the catalyst) to the crude reaction mixture.[6] Stir for at least 8 hours. This step helps to break down the active catalyst into species that are more easily scavenged.
-
Prepare for Scavenging: Dilute the mixture with a suitable solvent (e.g., dichloromethane or toluene).
-
Add Scavenger: Add a thiol-functionalized silica or polystyrene scavenger (e.g., SiliaBond Thiol or Biotage MP-TMT), typically 3-8 equivalents relative to the initial catalyst loading.[5][11]
-
Agitate: Stir the slurry at room temperature for 4 to 16 hours. The duration will depend on the specific scavenger and the concentration of ruthenium.
-
Filter: Remove the scavenger resin by filtration through a sintered funnel or a pad of Celite®.
-
Wash: Wash the collected resin with fresh solvent to ensure complete recovery of the product.
-
Concentrate & Analyze: Combine the filtrate and washings, concentrate under reduced pressure, and submit a sample for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify residual ruthenium.[10][20]
Issue 2: Inefficient Palladium Removal with Activated Carbon
Activated carbon is a low-cost option but can sometimes lead to product loss or incomplete metal removal.[8][14]
Troubleshooting Activated Carbon Treatment
| Problem | Root Cause | Recommended Solution |
| High Residual Pd | - Insufficient carbon amount.- Short contact time.- Inactive carbon. | - Increase the weight % of carbon (start with 5-10 wt% relative to product).- Increase stirring time to 2-4 hours.- Ensure you are using a high-quality, catalytically active carbon.[21] |
| Significant Product Loss | - Product adsorbs onto the carbon surface. | - Change Solvent: Test solvents that have high solubility for your product but may reduce its affinity for carbon.- Thorough Washing: After filtration, wash the carbon cake extensively with fresh, hot solvent to recover adsorbed product. |
| Fine Carbon Particles in Filtrate | - Carbon particles are too fine and pass through the filter paper. | - Filter the mixture through a pad of Celite® (1-2 cm thick) over the filter paper to trap fine particles.[7][8] |
Quantitative Analysis: Confirming Catalyst Removal
Visual confirmation, such as the disappearance of color, is not sufficient.[4] Quantitative analysis is mandatory to ensure residual metal levels are within acceptable limits.
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) is the industry-standard technique for quantifying trace metal impurities in pharmaceutical samples.[10][20][22]
-
Limit of Detection (LOD): Can detect metals at parts-per-billion (ppb) levels.[20]
-
Sample Preparation: Typically involves digesting the organic sample in a mixture of nitric and hydrochloric acid.[20]
-
Importance: Provides the definitive data required for regulatory submissions and ensures the safety of the final API.
Typical Scavenging Efficiency Data
| Catalyst | Scavenging Method | Initial Conc. (ppm) | Final Conc. (ppm) | Removal Efficiency |
| Pd(OAc)₂ | PhosphonicS SPM32 Resin | 2100 | < 10.5 | >99.5%[4] |
| Grubbs 1st Gen. | SiliaBond DMT | 500 | < 1 | >99.8%[5] |
| Pd(Cl)₂(PPh₃)₂ | Biotage MP-TMT | 852 | < 5 | >99.4%[23] |
| Suzuki Reaction Pd | Microporous TMT Resin | ~800 | < 10 | >98.7%[17][23] |
Process Logic and Method Selection
Choosing the right catalyst removal strategy from the outset can save significant time and resources. The following diagram outlines a general decision-making process.
Caption: General decision tree for catalyst removal methods.
References
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications. [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]
-
Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]
-
A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. PubMed. [Link]
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. [Link]
-
A Practical Method for the Removal of Ruthenium Byproducts by Supercritical Fluid Extraction. ACS Publications. [Link]
-
Catalyst-Modified Activated Carbon for Aldehyde Removal. UES. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. RSC Publishing. [Link]
-
Catalytic Activated Carbon For H2S Removal. Zhulin Carbon. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Granular Activated Carbon Charcoal Filter Media For Catalyst Support. YICARB. [Link]
-
Catalyst Support with Activated Carbon. Calgon Carbon. [Link]
-
New Approaches for Removing Catalyst Fines from Chemical and Pharmaceutical Slurries. Mott Corp. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]
-
Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. SEARCH. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration. PubMed. [Link]
-
Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. DTU Research Database. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. ResearchGate. [Link]
-
How do I remove a homogeneous catalyst after my reaction? ResearchGate. [Link]
-
Catalytic Transesterification Routes to Novel Vinyl Glycolate... SpringerLink. [Link]
-
Methyl vinyl glycolate as a diverse platform molecule. RSC Publishing. [Link]
-
How Do You Remove Catalysts From Polymers Efficiently? YouTube. [Link]
-
CATnap catalyst removal technology by Cat Tech. YouTube. [Link]
-
CATNap® catalyst removal technology. YouTube. [Link]
-
Catalyst Cleaning for Emission Control. Applied Catalysts. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
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- 4. spinchem.com [spinchem.com]
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- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-up of Methyl 2-hydroxybut-3-enoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we address common challenges and provide practical, experience-driven solutions to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Reaction Initiation & Control
Q1: My Baylis-Hillman reaction for Methyl 2-hydroxybut-3-enoate synthesis is extremely slow on a larger scale. What can I do to accelerate it?
A1: The sluggish nature of the Baylis-Hillman reaction is a well-documented challenge, often exacerbated during scale-up.[1] Several factors can be addressed:
-
Catalyst Choice and Loading: While DABCO (1,4-diazabicyclo[2.2.2]octane) is a common catalyst, its efficiency can vary.[2][3] For scale-up, consider increasing the catalyst loading. However, be mindful that excessive catalyst can lead to side reactions. Phosphine catalysts can also be employed and may offer different reactivity profiles.[2]
-
Solvent Effects: The choice of solvent plays a critical role. While the reaction can be run neat, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction rate. Protic solvents, including water, have also been shown to have a dramatic rate-accelerating effect in some cases.[2]
-
Temperature Optimization: A moderate increase in reaction temperature can significantly improve the reaction rate. However, this must be carefully balanced against the potential for increased byproduct formation and polymerization of the acrylate starting material. A design of experiments (DoE) approach is recommended to find the optimal temperature for your specific scale.
-
High-Pressure Conditions: For particularly stubborn reactions, conducting the synthesis under high pressure (up to 20 kbar) can be a viable, albeit equipment-intensive, solution due to the highly negative volume of activation.[1]
Q2: I'm observing a significant exotherm during the initial stages of the reaction scale-up. How can I manage this for a safer process?
A2: Exotherms are a critical safety concern during scale-up, especially for reactions like the Baylis-Hillman, which can have a delayed onset.
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of one of the reactants, typically the aldehyde, to the mixture of the acrylate and catalyst. This allows for better heat dissipation.
-
Efficient Heat Transfer: Ensure your reactor is equipped with an efficient cooling system. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging. A jacketed reactor with a reliable cooling fluid is essential.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated. However, this may also slow down the reaction rate, so a balance must be found.
-
Reaction Monitoring: Implement in-process monitoring (e.g., temperature probes, reaction calorimetry) to track the reaction progress and heat flow in real-time. This will allow for immediate intervention if the temperature rises unexpectedly.
Side Reactions & Impurity Profile
Q3: Upon scaling up, I'm seeing a significant increase in a byproduct that I believe is a Michael adduct. How can I minimize this?
A3: Michael addition of the catalyst or other nucleophiles to the methyl acrylate is a common side reaction.
-
Stoichiometry Control: Precise control of the stoichiometry is crucial. An excess of the acrylate can favor the formation of Michael adducts.
-
Catalyst Selection: Certain catalysts are more prone to Michael addition. If using a tertiary amine like DABCO, ensure it is of high purity. In some cases, switching to a phosphine catalyst might alter the selectivity and reduce this side reaction.
-
Temperature Management: As mentioned, lower temperatures generally favor the desired Baylis-Hillman adduct over side reactions.
Q4: I'm struggling with the purification of Methyl 2-hydroxybut-3-enoate on a larger scale. What are the best practices?
A4: Purification can be a bottleneck in the scale-up process.
-
Work-up Procedure: A well-designed aqueous work-up is the first line of defense. This typically involves washing the organic layer with a mild acid (to remove the amine catalyst), followed by a brine wash.
-
Distillation: For larger quantities, vacuum distillation is often the most effective method for purification.[4] Due to the presence of a hydroxyl group and a double bond, the compound may be thermally sensitive. Therefore, a short-path distillation apparatus and careful control of the vacuum and temperature are recommended to prevent decomposition or polymerization.
-
Column Chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large-scale purification. It should be considered a secondary option if high purity is required and distillation is not feasible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction time. 3. Low reaction temperature. 4. Impure starting materials. | 1. Use fresh, high-purity catalyst. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure the purity of methyl acrylate and acetaldehyde. |
| Polymerization of Methyl Acrylate | 1. High reaction temperature. 2. Presence of radical initiators. 3. Prolonged reaction time. | 1. Maintain a controlled, lower reaction temperature. 2. Ensure all glassware is clean and free of contaminants. Consider adding a radical inhibitor like hydroquinone. 3. Stop the reaction once the desired conversion is reached. |
| Formation of Unidentified Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Presence of water or other impurities. | 1. Lower the reaction temperature. 2. Carefully control the molar ratios of the reactants and catalyst. 3. Use dry solvents and reagents. |
| Difficult Product Isolation | 1. Incomplete removal of catalyst. 2. Emulsion formation during work-up. 3. Product decomposition during purification. | 1. Perform an acidic wash during the work-up to remove the amine catalyst. 2. Add brine to the aqueous layer to break emulsions. 3. Use vacuum distillation at the lowest possible temperature. |
Experimental Protocols
Scale-up Synthesis of Methyl 2-hydroxybut-3-enoate
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acetaldehyde is volatile and flammable.
Materials:
-
Methyl acrylate
-
Acetaldehyde
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, add methyl acrylate (1.0 eq) and DABCO (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using a circulating chiller.
-
Slowly add acetaldehyde (1.2 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Methyl 2-hydroxybut-3-enoate.
Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to diagnose and address low yield issues during synthesis.
Process Flow Diagram for Synthesis
Caption: A simplified process flow diagram for the scale-up synthesis.
References
- Baylis, A. B.; Hillman, M. E. D.
- Cai, J.; Zhou, Z.; Zhao, G.; Tang, C.
- Nemoto, H.; Ma, R.; Moriguchi, H.; Kawamura, T.; Kamiya, M. A one-pot method allows the synthesis of α-siloxy-Weinreb amides from aldehydes using N,O-dimethylhydroxylamine and a masked acyl cyanide reagent bearing a tert-butyldimethylsilyl group. Synthesis2008, 3819-3827.
- Price, K. E.; Broadwater, S. J.; Jung, H. M.; McQuade, D. T. Baylis–Hillman Reaction of Acrylonitrile: A Mechanistic and Synthetic Study. Org. Lett.2005, 7 (1), 147–150.
-
PubChem. Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. PubChem Compound Database; CID=545123. [Link] (accessed Jan 4, 2026).
-
Wikipedia. Baylis–Hillman reaction. [Link] (accessed Jan 4, 2026).
- Yu, C.; Liu, B.; Hu, L. Efficient Baylis-Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium. J. Org. Chem.2001, 66 (16), 5413–5418.
Sources
Monitoring the progress of "Methyl 2-hydroxybut-3-enoate" reactions by TLC or GC
Welcome to the technical support guide for monitoring reactions involving Methyl 2-hydroxybut-3-enoate. As a key intermediate in various synthetic pathways, accurately tracking the progress of reactions involving this molecule is critical for optimizing yield, minimizing impurities, and ensuring reproducibility. This guide, structured in a question-and-answer format, provides in-depth protocols, frequently asked questions, and troubleshooting advice for two of the most common monitoring techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Section 1: Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and highly effective qualitative technique for monitoring the progress of organic reactions. It allows for the simultaneous analysis of the starting material, reaction mixture, and product standards on a single plate, providing a clear visual representation of the reaction's progression.
Frequently Asked Questions (FAQs) for TLC Analysis
Q1: Why is TLC a suitable method for monitoring reactions with Methyl 2-hydroxybut-3-enoate?
A1: TLC is ideal for this molecule for several reasons. First, it's fast, allowing for multiple time points to be analyzed quickly without extensive sample preparation. Second, Methyl 2-hydroxybut-3-enoate possesses two key functional groups—an α,β-unsaturated ester and a secondary alcohol—that allow for straightforward visualization. The conjugated system is UV-active, and the alcohol and alkene moieties can be targeted by specific colorimetric staining agents, making both the reactant and potential products easy to detect.[1]
Q2: What is the recommended stationary phase for this analysis?
A2: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄) are the most common and effective choice. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that glows under 254 nm UV light, which is perfect for visualizing UV-active compounds like our target molecule. The polar silica gel stationary phase effectively separates compounds based on differences in polarity.
Q3: How do I select an appropriate mobile phase (solvent system)?
A3: The goal is to find a solvent system where the starting material has a retention factor (Rf) of approximately 0.2-0.4, allowing ample space on the plate for the product to appear at a different Rf. A good starting point for a moderately polar compound like Methyl 2-hydroxybut-3-enoate is a binary mixture of a non-polar solvent and a polar solvent.
-
Recommended Starting Mixture: 70:30 Hexanes:Ethyl Acetate.
-
Adjustment Logic:
Q4: How can I visualize the spots on the TLC plate?
A4: Methyl 2-hydroxybut-3-enoate and its reaction products can be visualized using a multi-step approach:
-
UV Light (254 nm): As an α,β-unsaturated ester, the molecule will absorb UV light and appear as a dark spot on the fluorescent green background. This is a non-destructive method and should always be performed first.[1]
-
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for this molecule. It reacts with the double bond and the secondary alcohol, producing yellow-brown spots on a purple background.[3] It is an excellent choice for general visualization of oxidizable functional groups.
-
Ceric Ammonium Molybdate (CAM) or Anisaldehyde Stains: These stains are particularly sensitive to hydroxyl groups and will produce distinctly colored spots upon heating, which can be useful for differentiating the starting material from products where the hydroxyl group has been modified.[4]
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Using a soft pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel plate. Mark small, evenly spaced ticks for each sample lane. Never use an ink pen, as the ink components will chromatograph.[5]
-
Sample Preparation: Dilute a small aliquot (~1 drop) of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane (DCM) in a small vial. Prepare similar vials for your starting material and, if available, your expected product to serve as standards.
-
Spotting the Plate: Using a fine capillary tube, carefully spot a small amount of each prepared sample onto its designated tick mark on the origin line. Keep the spots as small and concentrated as possible. It is best practice to create a "co-spot" lane where both the starting material and reaction mixture are spotted on top of each other to aid in identification.[6]
-
Development: Place a small amount of your chosen mobile phase into a developing chamber—just enough to cover the bottom 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[7] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely.
-
Analysis:
-
View the dried plate under a 254 nm UV lamp and circle any visible spots with a pencil.
-
Next, dip the plate into a staining solution (e.g., KMnO₄), quickly remove it, and gently heat it with a heat gun until spots appear.
-
Compare the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.
-
Visualization: TLC Analysis Workflow
Caption: Workflow for monitoring a reaction using TLC.
Troubleshooting Guide for TLC
Q: My spots are streaking up the plate. What is causing this? A: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause. You have applied too much sample to the plate. Try diluting your sample further before spotting.[8]
-
Highly Polar Compound: The hydroxyl group on your molecule can interact strongly with the acidic silica gel, causing streaking. Adding a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase can often resolve this.[2]
-
Insoluble Sample: If your sample did not fully dissolve in the spotting solvent, it will streak from the origin. Ensure your sample is completely soluble.
Q: My spots are all at the very top (or very bottom) of the plate. How do I fix this? A: This is a mobile phase issue.
-
Spots at Top (Rf ≈ 1): Your mobile phase is too polar. You need to decrease its polarity by increasing the proportion of the non-polar component (e.g., hexanes).[2]
-
Spots at Bottom (Rf ≈ 0): Your mobile phase is not polar enough. Increase the polarity by adding more of the polar component (e.g., ethyl acetate).[2]
Q: I can't see any spots after developing the plate. A: This can happen for a few reasons:
-
Sample Too Dilute: Your sample may be too low in concentration. Try spotting the same lane multiple times, allowing the solvent to dry between each application, to concentrate the sample on the origin.[2][7]
-
Compound Evaporation: If your compound is very volatile, it may have evaporated from the plate, especially if excessive heat was used for drying or visualization.
-
Solvent Level Too High: If the solvent level in the developing chamber was above the origin line, your sample washed into the solvent reservoir instead of traveling up the plate.[7]
-
Non-UV Active/Stain-Resistant Product: If your reaction product lacks a UV chromophore and is resistant to the chosen stain, it will be invisible. Try a more universal stain, like phosphomolybdic acid.
Q: The starting material and product spots have very similar Rf values and are difficult to resolve. A: Improving separation can be achieved by:
-
Changing Solvent System: Experiment with different solvent systems. Sometimes switching one of the components (e.g., using dichloromethane instead of ethyl acetate) can alter selectivity.
-
Using a Longer Plate: A longer plate provides more distance for the compounds to separate.
-
Trying a Different Stationary Phase: If resolution is still an issue, consider using a different type of TLC plate, such as alumina or a reverse-phase (C18) plate.[2]
Section 2: Monitoring by Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. It offers superior resolution and quantitative capabilities compared to TLC, making it the method of choice when precise conversion rates and impurity profiles are required. Methyl 2-hydroxybut-3-enoate is expected to be sufficiently volatile for direct GC analysis.
Frequently Asked Questions (FAQs) for GC Analysis
Q1: When should I choose GC over TLC to monitor my reaction?
A1: Use GC when you need:
-
Quantitative Data: GC with a Flame Ionization Detector (FID) allows for the calculation of conversion and yield by comparing the peak areas of the reactant and product (often with the use of an internal standard).[9]
-
High Resolution: GC can separate compounds with very similar boiling points and polarities, making it excellent for identifying minor side products or impurities that might co-elute on a TLC plate.
-
Analysis of Volatile Compounds: GC is specifically designed for compounds that can be vaporized without decomposition.
Q2: What type of GC column is recommended for this analysis?
A2: A standard, non-polar or mid-polarity capillary column is a good starting point.
-
Recommended Column: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5, ZB-5). This is a robust, general-purpose column that separates compounds primarily based on their boiling points.
-
Justification: This phase provides good resolution for a wide range of organic molecules and is less susceptible to degradation than more polar columns.
Q3: Do I need to derivatize Methyl 2-hydroxybut-3-enoate before injection?
A3: Likely not. Given its molecular weight and structure, it should be volatile enough for direct analysis. However, the free hydroxyl group can sometimes interact with active sites in the GC inlet or on the column, leading to peak tailing. If significant tailing is observed, derivatizing the alcohol to a trimethylsilyl (TMS) ether is a standard procedure to improve peak shape and reproducibility.
Q4: Which detector is most suitable for this analysis?
A4: A Flame Ionization Detector (FID) is the most common and reliable choice. The FID is sensitive to nearly all carbon-containing organic compounds, is robust, and has a wide linear range, making it ideal for quantification.[10] If you need to identify unknown byproducts, a Mass Spectrometer (MS) detector would be necessary.
Experimental Protocol: Setting Up a GC Analysis
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 50 µL) and extract it into a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add an internal standard (a non-reactive compound not present in the reaction mixture, with a retention time distinct from the reactant and product) at a known concentration.
-
Filter the sample through a syringe filter (0.45 µm) into a 2 mL GC vial.
-
-
Instrument Setup: The following parameters are a good starting point and should be optimized for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| Injector Port | Split/Splitless | Use split mode (e.g., 50:1 split ratio) to avoid column overload. |
| Injector Temp. | 250 °C | Hot enough to rapidly vaporize the sample but not so hot as to cause thermal decomposition.[11] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 250 °C (hold 5 min) | A temperature ramp is essential to elute compounds with different boiling points effectively. |
| Detector | FID | Standard for organic compound quantification. |
| Detector Temp. | 280 °C | Must be hotter than the final oven temperature to prevent condensation. |
| Injection Vol. | 1 µL | A standard volume for capillary GC. |
-
Analysis: Inject the prepared sample. The resulting chromatogram will show peaks corresponding to the solvent, internal standard, starting material, and product. Reaction progress is determined by the decrease in the starting material's peak area and the increase in the product's peak area relative to the constant peak area of the internal standard.
Visualization: GC Analysis Workflow
Caption: Workflow for quantitative reaction monitoring using GC.
Troubleshooting Guide for GC
Q: My peaks are tailing badly. What can I do? A: Peak tailing, especially for a compound with a hydroxyl group, is often due to unwanted interactions.
-
Active Sites: The glass inlet liner and the front of the GC column can have active silanol groups that strongly adsorb your compound's -OH group. Deactivated liners are essential. You can also try trimming the first 10-20 cm from the front of the column.[12][13]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing. Try increasing the split ratio or diluting your sample.[14]
-
Consider Derivatization: If the problem persists, a quick silylation of the sample to convert the -OH to a -OTMS group will eliminate this interaction and produce sharp, symmetrical peaks.
Q: My retention times are shifting from one run to the next. A: Unstable retention times point to a lack of consistency in the system.
-
Check for Leaks: The most common cause is a leak at the injection port septum or the column fittings. A small leak can cause significant fluctuations in flow and pressure.[12][15]
-
Oven Temperature: Ensure the GC oven is properly calibrated and that the lab's ambient temperature is stable, as large fluctuations can affect the oven's temperature control.[16]
-
Carrier Gas Flow: Check the gas supply and regulators to ensure a constant, stable pressure is being delivered to the instrument.
Q: I'm not seeing any peaks, or they are much smaller than expected. A: This indicates a problem with sample introduction or detection.
-
Injection Issue: Check that the autosampler syringe is drawing up and dispensing the sample correctly. For manual injections, ensure the technique is swift and smooth.[12][13]
-
Septum Leak: A cored or worn-out septum can cause the sample to leak out of the inlet instead of being transferred to the column. Replace the septum.[13]
-
Detector Flame (FID): Ensure the FID flame is lit and that the hydrogen and air gas flows are correct. An unlit flame is a common reason for a complete loss of signal.[12]
Q: I see extra "ghost peaks" that shouldn't be there. A: Ghost peaks are typically from contamination or carryover.
-
Septum Bleed: Old or low-quality septa can shed silicone particles into the hot inlet, which then elute as broad peaks. Use high-quality, low-bleed septa.
-
Carryover: A small amount of a previous, more concentrated sample may still be in the syringe or inlet. Run a solvent blank to see if the ghost peaks appear. If so, clean the inlet liner and syringe.[17]
-
Contaminated Carrier Gas: Impurities in the carrier gas can sometimes concentrate on the column at low temperatures and elute as the oven ramps up. Ensure high-purity gases and functioning gas traps are in use.[11]
Visualization: GC Troubleshooting Decision Tree
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. silicycle.com [silicycle.com]
- 3. TLC stains [reachdevices.com]
- 4. Magic Formulas [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. monitoring the reaction by GC - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Methyl 2-hydroxybut-3-enoate vs. Established Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate field of asymmetric synthesis, the strategic selection of a chiral synthon is a decision that dictates the efficiency, stereochemical outcome, and novelty of a synthetic route. These chiral building blocks, sourced from nature's "chiral pool" or synthesized with high enantiomeric purity, are foundational to the construction of complex molecules like pharmaceuticals and agrochemicals.
This guide provides an in-depth comparison of Methyl 2-hydroxybut-3-enoate , a versatile and bio-derivable C4 synthon, against established and widely utilized alternatives such as Ethyl (S)-Lactate (a C3 synthon) and Roche Ester (a C4 synthon). Our analysis moves beyond a simple catalog of options, focusing instead on the mechanistic rationale behind their use, their distinct reactivity profiles, and their performance in key synthetic transformations, supported by experimental data.
Section 1: Profiling Methyl 2-hydroxybut-3-enoate (Methyl Vinyl Glycolate)
Methyl 2-hydroxybut-3-enoate (MVG) is an emerging platform chemical that can be derived from the degradation of carbohydrates, positioning it as a sustainable and attractive starting material.[1] Its molecular architecture, featuring a secondary alcohol, a methyl ester, and a terminal vinyl group, offers a unique convergence of reactive sites for synthetic chemists to exploit.
The core utility of MVG demonstrated in recent literature lies not in its direct use as a chiral director, but as a stable precursor to a highly reactive and previously uncharacterized α-ketoester, Methyl 2-oxobut-3-enoate . This transformation unlocks powerful synthetic pathways.
Key Synthetic Application: A Gateway to Diels-Alder Cycloadditions
The primary documented application of MVG is its oxidation to Methyl 2-oxobut-3-enoate, a potent dienophile for [4+2] cycloadditions. The causality behind this two-step, one-pot strategy is rooted in efficiency; the highly reactive α-ketoester is generated in situ and immediately trapped by a diene, bypassing the challenges of isolating the unstable intermediate.
The choice of Dess-Martin periodinane (DMP) as the oxidant is critical. DMP is a mild hypervalent iodine reagent that operates under neutral conditions, selectively oxidizing the secondary alcohol to a ketone without promoting isomerization or decomposition of the vinyl group, which might occur under harsher acidic or basic conditions.[1]
Caption: One-pot oxidation/Diels-Alder sequence using MVG.
This strategy allows for the rapid construction of complex cyclohexene rings bearing a synthetically useful α-ketoester handle, which is a precursor for heterocycles and asymmetric addition reactions.
Section 2: The Benchmarks: Ethyl (S)-Lactate and Roche Ester
To contextualize the utility of MVG, we must compare it to synthons that are considered standards in the field.
Ethyl (S)-Lactate: The Workhorse C3 Synthon
Ethyl (S)-lactate is one of the most accessible and cost-effective chiral building blocks. Derived from the fermentation of sugars, it provides a simple, stereodefined C3 unit containing a secondary alcohol and an ester.
-
Causality in Application: Its utility stems from its predictable stereochemistry. The hydroxyl group, after conversion to a better leaving group (e.g., a tosylate or mesylate), allows for SN2 reactions with clean inversion of configuration to install a new stereocenter. Alternatively, protection of the hydroxyl group allows the ester to be manipulated without affecting the existing chiral center.
Roche Ester: The Versatile C4 Synthon
(R)- and (S)-Roche esters (methyl 3-hydroxy-2-methylpropionate) are highly valued C4 building blocks.[2] Unlike MVG, the chiral center is adjacent to a methyl group, and the hydroxyl group is primary.
-
Causality in Application: This structural difference is key. The primary alcohol is less sterically hindered and readily undergoes selective reactions (e.g., oxidation, protection, or tosylation) in the presence of the ester. The two distinct termini of the molecule enable bidirectional chain elongation, making it a staple in the synthesis of complex polyketide natural products like dictyostatin and discodermolide.[2]
Sources
A Comparative Analysis of Catalytic Routes for the Synthesis of Methyl 2-hydroxybut-3-enoate
Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (MVG), is a versatile and highly functionalized molecule of significant interest in the chemical and pharmaceutical industries. Its structure, incorporating a hydroxyl group, an ester, and a vinyl group, makes it a valuable chiral building block for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The efficient and selective synthesis of this compound is, therefore, a topic of considerable research focus. This guide provides a comparative analysis of three distinct catalytic approaches for the synthesis of Methyl 2-hydroxybut-3-enoate: organocatalysis via the Baylis-Hillman reaction, Lewis acid catalysis using renewable feedstocks, and emerging biocatalytic methods.
Organocatalysis: The Baylis-Hillman Reaction
The Baylis-Hillman reaction is a well-established and powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[1][2] For the synthesis of Methyl 2-hydroxybut-3-enoate, this involves the reaction of methyl acrylate with acetaldehyde. The most commonly employed catalysts are tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines.[1]
Mechanistic Insight
The catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction begins with the nucleophilic attack of DABCO on the electron-deficient β-carbon of methyl acrylate. This forms a zwitterionic enolate intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. A subsequent proton transfer and elimination of the DABCO catalyst regenerates the catalyst and yields the final product, Methyl 2-hydroxybut-3-enoate. The reaction is known for its atom economy, as all atoms of the reactants are incorporated into the product.
Caption: The catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocol: Representative DABCO-Catalyzed Synthesis
The following protocol is a representative procedure for the Baylis-Hillman reaction adapted from similar syntheses.[3]
-
To a stirred solution of acetaldehyde (1.0 eq) and methyl acrylate (1.5 eq) in a 1:1 mixture of 1,4-dioxane and water, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford Methyl 2-hydroxybut-3-enoate.
Yield: Typically in the range of 60-95%, depending on the specific substrates and reaction conditions.[3]
Lewis Acid Catalysis: A Green Route from Renewable Resources
An alternative and more sustainable approach to Methyl 2-hydroxybut-3-enoate involves the use of Lewis acid catalysts to convert renewable feedstocks, such as sugars, into the target molecule. Tin-based catalysts, particularly tin-beta (Sn-Beta) zeolites and tin chlorides, have shown significant promise in this area.[4][5] This method leverages the abundance of biomass as a starting material, aligning with the principles of green chemistry.
Mechanistic Considerations
The conversion of sugars, such as erythrulose or glycolaldehyde, to Methyl 2-hydroxybut-3-enoate using a tin catalyst in methanol is a complex cascade of reactions. The process is believed to involve a series of retro-aldol condensations, isomerizations, and dehydrations, catalyzed by the Lewis acidic tin centers within the zeolite framework or in solution.[4] The tin catalyst facilitates the key bond-breaking and bond-forming steps that transform the carbohydrate backbone into the C4 α-hydroxy ester structure of the product.
Caption: Simplified workflow for the Lewis acid-catalyzed synthesis of MVG from sugars.
Experimental Protocol: Representative Tin-Catalyzed Synthesis from a C4 Sugar
The following is a representative experimental procedure based on literature reports for the conversion of C4 sugars to Methyl 2-hydroxybut-3-enoate.[4]
-
In a high-pressure reactor, combine the C4 sugar (e.g., erythrulose) (1.0 eq), Sn-Beta zeolite catalyst (e.g., 5-10 wt%), and methanol as the solvent.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reaction mixture to 120-160°C with stirring for 5-20 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the solid catalyst.
-
Analyze the filtrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of Methyl 2-hydroxybut-3-enoate.
-
The product can be purified by distillation or chromatography.
Yield: Yields can vary significantly depending on the starting material, catalyst, and reaction conditions, with reported yields ranging from 24% to 50%.[4]
Biocatalysis: The Quest for Enantioselectivity and Sustainability
Biocatalysis offers an attractive alternative for the synthesis of chiral molecules like Methyl 2-hydroxybut-3-enoate, promising high enantioselectivity and mild reaction conditions.[6] While a direct, high-yield, one-step biocatalytic synthesis of Methyl 2-hydroxybut-3-enoate from simple precursors is still an area of active research, chemoenzymatic approaches have demonstrated the potential of enzymes in this field.
The Chemoenzymatic Approach
A chemoenzymatic strategy combines the strengths of both chemical and enzymatic catalysis. For instance, a chemical synthesis could be used to produce a precursor to Methyl 2-hydroxybut-3-enoate, which is then subjected to an enzymatic transformation to introduce chirality or perform a specific functional group modification with high selectivity. Enzymes such as lipases and ene-reductases are potential candidates for such transformations.[7]
Caption: Conceptual workflow of a chemoenzymatic approach to chiral MVG.
While a detailed, high-yielding experimental protocol for a direct biocatalytic synthesis of Methyl 2-hydroxybut-3-enoate is not yet established in the literature, the field is rapidly advancing. The development of novel enzymes and the optimization of reaction conditions are expected to make biocatalysis a more competitive route in the future.
Comparative Performance of Catalytic Systems
| Feature | Organocatalysis (Baylis-Hillman) | Lewis Acid Catalysis (from Sugars) | Biocatalysis (Chemoenzymatic) |
| Catalyst | Tertiary amines (e.g., DABCO), Phosphines | Tin-based catalysts (e.g., Sn-Beta zeolite, SnCl₂) | Enzymes (e.g., Lipases, Ene-reductases) |
| Starting Materials | Acetaldehyde, Methyl Acrylate | Sugars (e.g., Erythrulose, Glycolaldehyde) | Prochiral precursors |
| Typical Yield | 60-95%[3] | 24-50%[4] | Highly variable, often lower in multi-step processes |
| Reaction Conditions | Room temperature, atmospheric pressure | High temperature (120-160°C), elevated pressure | Mild (often near room temp.), aqueous media |
| Selectivity | Generally good for achiral synthesis | Can produce byproducts | Potentially high enantioselectivity |
| Sustainability | Atom economical, but uses petrochemical feedstocks | Utilizes renewable feedstocks | Green reaction conditions, biodegradable catalysts |
| Catalyst Reusability | Homogeneous, difficult to recover | Heterogeneous, easily recoverable and reusable | Can be recycled, but may have stability limitations |
Conclusion
The synthesis of Methyl 2-hydroxybut-3-enoate can be achieved through several distinct catalytic routes, each with its own set of advantages and challenges.
-
Organocatalysis via the Baylis-Hillman reaction stands out as a high-yielding and well-understood method that is readily implementable in a standard laboratory setting. Its primary drawback is the reliance on petrochemical-derived starting materials.
-
Lewis acid catalysis using tin-based catalysts offers a promising green alternative by utilizing renewable biomass as a feedstock. While yields are currently moderate and the reaction conditions are more demanding, the potential for a sustainable production process makes this an exciting area of ongoing research. The heterogeneity of zeolite catalysts also allows for straightforward catalyst separation and recycling.
-
Biocatalysis , particularly through chemoenzymatic strategies, holds the key to producing enantiomerically pure Methyl 2-hydroxybut-3-enoate. Although direct, high-yield biocatalytic routes are still under development, the unparalleled selectivity of enzymes and their operation under mild, environmentally friendly conditions position them as a critical technology for the future synthesis of this and other valuable chiral molecules.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the application, including cost, desired scale, sustainability goals, and the need for stereochemical control.
References
-
Organic Chemistry Portal. Baylis-Hillman Reaction. Available at: [Link]
-
New polymer building blocks from bio-based methyl vinyl glycolate - DTU Research Database. (2021). Available at: [Link]
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Wikipedia. Baylis–Hillman reaction. Available at: [Link]
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Arkat USA. Quick and efficient synthesis of Morita-Baylis-Hillman adducts of isatin derivatives. Available at: [Link]
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ACS Publications. Successful Baylis−Hillman Reaction of Acrylamide with Aromatic Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
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MDPI. DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. (2024). Available at: [Link]
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Semantic Scholar. Catalytic Performances of Sn-Beta Catalysts Prepared from Different Heteroatom-Containing Beta Zeolites for the Retro-Aldol Fragmentation of Glucose. (2022). Available at: [Link]
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ResearchGate. (PDF) Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. (2025). Available at: [Link]
-
Hampden-Sydney College. Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Available at: [Link]
-
NIH. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Available at: [Link]
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Semantic Scholar. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. (2024). Available at: [Link]
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Arkat USA. Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Available at: [Link]
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NIH. Chemoenzymatic synthesis. (2025). Available at: [Link]
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PubChem. Methyl 2-hydroxybut-3-enoate. Available at: [Link]
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ResearchGate. Synthesis of Sn-Containing Nano-Sized Beta Zeolite as Efficient Catalyst for Transformation of Glucose to Methyl Lactate. Available at: [Link]
-
RSC Publishing. New bifunctional monomers from methyl vinyl glycolate. Available at: [Link]
-
ResearchGate. Fabrication of Hierarchical Sn-Beta Zeolite as Efficient Catalyst for Conversion of Cellulosic Sugar to Methyl Lactate. Available at: [Link]
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ResearchGate. Methyl Vinyl Glycolate as a Diverse Platform Molecule. (2025). Available at: [Link]
-
MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Available at: [Link]
-
RSC Publishing. Hydrothermal synthesis of nanosized Sn-beta zeolites by interzeolite transformation for glucose isomerization. (2023). Available at: [Link]
-
RSC Publishing. Methyl vinyl glycolate as a diverse platform molecule. Available at: [Link]
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Semantic Scholar. Post-synthesis of Sn-beta zeolite by aerosol method. Available at: [Link]
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Academic Journals and Conferences. Catalytic Synthesis of Methyl Glycolate from Glyoxal Methanol Solution over Base Catalysts. Available at: [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Methyl 2-hydroxybut-3-enoate by HPLC and NMR
Introduction: The Analytical Imperative for a Versatile Chiral Building Block
Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate, is a chiral molecule of significant interest in synthetic chemistry.[1][2] Its dual functionality—a hydroxyl group and a vinyl group on an ester backbone—makes it a valuable precursor for complex organic molecules and active pharmaceutical ingredients (APIs). As with any critical intermediate in drug development and materials science, the absolute and enantiomeric purity of this compound is not merely a quality metric; it is a fundamental prerequisite for ensuring predictable reaction outcomes, biological activity, and ultimately, safety and efficacy.
This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity validation of Methyl 2-hydroxybut-3-enoate: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple protocol recitation to explore the causality behind methodological choices, establishing a framework for robust, self-validating analytical systems in line with stringent regulatory expectations.[3][4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Sensitivity and Chiral Discrimination
HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity in detecting trace-level impurities. For a molecule like Methyl 2-hydroxybut-3-enoate, a multi-faceted HPLC strategy is required to address both achiral and chiral purity.
The 'Why': Causality in HPLC Method Development
The primary goal of an HPLC purity method is to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products.[5] Given the polar nature of our analyte (containing hydroxyl and ester groups), Reversed-Phase HPLC (RP-HPLC) is the logical starting point.
However, a critical feature of Methyl 2-hydroxybut-3-enoate is the stereocenter at the C2 position. Enantiomers possess identical physical properties in an achiral environment and will co-elute on a standard C18 column. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are mandatory.[6] This necessitates the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are particularly effective for separating a wide range of enantiomers, including hydroxy esters.[6][7]
Experimental Workflow: HPLC Purity Determination
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Methyl 2-hydroxybut-3-enoate | CymitQuimica [cymitquimica.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
Introduction
In the landscape of synthetic chemistry, bifunctional molecules serve as powerful building blocks, enabling the streamlined construction of complex molecular architectures. Methyl 2-hydroxybut-3-enoate (MHBE), also known as methyl vinyl glycolate, is a prime example of such a versatile reagent.[1][2] Possessing an α-hydroxy ester moiety and a terminal vinyl group, MHBE offers multiple reactive handles for chemical transformation. This guide provides an in-depth, comparative analysis of the reactivity of MHBE against structurally related esters: Methyl Acrylate, Methyl Crotonate, and Methyl Lactate.
Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals aiming to design efficient synthetic routes and novel molecular entities. This comparison will be grounded in the fundamental principles of electronic and steric effects, supported by experimental data and detailed protocols.[3][4] The reactivity of these esters will be explored across several key transformation types: Michael (conjugate) addition, reactions at the ester carbonyl, and reactions involving their unique functional groups.
The Molecules Under Comparison
To establish a clear framework for comparison, the structures of our subject esters are presented below. Each analog was chosen to isolate the influence of a specific structural feature relative to MHBE.
| Compound Name | Structure | Key Features |
| Methyl 2-hydroxybut-3-enoate (MHBE) | COC(=O)C(O)C=C | α-hydroxy, α,β-unsaturated (vinyl) |
| Methyl Acrylate | COC(=O)C=C | α,β-unsaturated |
| Methyl Crotonate | COC(=O)C=C(C) | α,β-unsaturated, β-substituted |
| Methyl Lactate | COC(=O)C(O)C | α-hydroxy, saturated |
Part 1: The Michael Addition – Reactivity as an Acceptor
The Michael addition, or conjugate 1,4-addition, is a cornerstone of C-C bond formation.[5][6][7] It involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).[8] The reactivity of the acceptor is governed by the electrophilicity of the β-carbon and steric accessibility.
Mechanistic Overview
The reaction is initiated by the attack of a nucleophile on the electron-deficient β-carbon of the conjugated system. The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated to yield the final 1,4-adduct.
Caption: Generalized mechanism of the Michael Addition reaction.
Comparative Reactivity Analysis
The susceptibility of our selected esters to nucleophilic attack in a Michael addition varies significantly due to a combination of electronic and steric factors.[4][9][10]
| Ester | Predicted Relative Reactivity | Primary Influencing Factors |
| Methyl Acrylate | Highest | Unsubstituted β-carbon offers maximum steric accessibility. Strong electron-withdrawing effect of the ester group polarizes the double bond effectively.[11] |
| Methyl 2-hydroxybut-3-enoate (MHBE) | High | The vinyl group is sterically unhindered at the β-position, similar to methyl acrylate. The α-hydroxyl group may have a minor electron-withdrawing inductive effect, slightly enhancing β-carbon electrophilicity. |
| Methyl Crotonate | Moderate | The β-methyl group introduces significant steric hindrance, impeding the approach of the nucleophile.[12] It also exerts a mild electron-donating effect (hyperconjugation), which slightly reduces the electrophilicity of the β-carbon. |
| Methyl Lactate | Not Applicable | Lacks the α,β-unsaturated system required to act as a Michael acceptor. |
Experimental Protocol: Comparative Michael Addition of Thiophenol
This protocol describes a method to compare the reaction rates of different Michael acceptors with a soft nucleophile, thiophenol.
Sources
- 1. PubChemLite - Methyl 2-hydroxybut-3-enoate (C5H8O3) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 10. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantification of Methyl 2-hydroxybut-3-enoate: A Comparative Analysis of Leading Analytical Methodologies
This guide provides a comprehensive comparison of the primary analytical techniques for the accurate quantification of Methyl 2-hydroxybut-3-enoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to delve into the causal reasoning behind methodological choices, ensuring the generation of robust and reliable data. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective strengths and limitations through a lens of practical application and scientific integrity.
Foundational Considerations: Understanding the Analyte
Methyl 2-hydroxybut-3-enoate is a chiral α-hydroxy ester containing a terminal double bond. Its structure presents specific analytical challenges and opportunities. The presence of a hydroxyl group allows for potential derivatization to enhance volatility for GC analysis, while the conjugated system may offer a chromophore for UV detection in HPLC, although likely a weak one. Its relatively low molecular weight and potential volatility make GC-MS a primary candidate for analysis. The unique proton and carbon environments make NMR a powerful tool for structural confirmation and direct quantification.
The choice of an analytical method is not arbitrary; it is a strategic decision dictated by the sample matrix, the required sensitivity, desired throughput, and the specific research or quality control question being addressed. This guide will equip you with the foundational knowledge to make an informed decision.
Comparative Analysis of Core Quantification Techniques
A successful quantification strategy hinges on selecting a technique that aligns with the analytical objectives. Below, we compare the three most viable methods for Methyl 2-hydroxybut-3-enoate analysis.
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the key performance indicators for each technique, providing a high-level overview to guide your selection process.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Quantitative NMR (qNMR) |
| Selectivity | Very High (Mass-based separation) | High (Chromatographic & mass-based separation) | High (Chemical shift resolution) |
| Sensitivity (LOD/LOQ) | High (pg to low ng range) | Moderate to High (ng to µg range) | Low (µg to mg range) |
| Linearity & Dynamic Range | Wide (Typically 3-4 orders of magnitude) | Wide (Typically 3-4 orders of magnitude) | Narrower (Dependent on receiver gain) |
| Accuracy & Precision | High (RSD < 5%) with appropriate internal standards | High (RSD < 5%) with appropriate internal standards | Very High (RSD < 1%) - Primary method |
| Sample Throughput | Moderate (20-40 min run times) | Moderate to High (5-20 min run times) | Low (Requires longer acquisition times) |
| Matrix Effect Susceptibility | Moderate (Ion suppression/enhancement) | High (Ion suppression/enhancement in LC-MS) | Low to None |
| Need for Reference Standard | Yes (for calibration curve) | Yes (for calibration curve) | No (for absolute quantification with certified internal standard) |
Deep Dive into Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like Methyl 2-hydroxybut-3-enoate. Its high chromatographic resolution combined with the specificity of mass spectrometric detection provides excellent selectivity and sensitivity.
-
Derivatization: While direct injection is possible, derivatization of the hydroxyl group (e.g., silylation with BSTFA) is often employed. This is done to increase thermal stability and volatility, leading to sharper chromatographic peaks and improved sensitivity.
-
Column Selection: A mid-polarity column (e.g., DB-5ms or HP-5ms) is a logical starting point. These columns provide a good balance of retention and selectivity for a wide range of organic molecules.
-
Ionization Mode: Electron Ionization (EI) is the standard choice due to its robustness and the creation of reproducible fragmentation patterns, which are invaluable for library matching and structural confirmation.
Caption: GC-MS workflow for Methyl 2-hydroxybut-3-enoate quantification.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Methyl 2-hydroxybut-3-enoate (e.g., 1 mg/mL) in ethyl acetate.
-
Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Prepare an internal standard (IS) stock solution (e.g., Methyl Stearate at 1 mg/mL).
-
For each standard and sample, transfer 100 µL into a GC vial.
-
Add 10 µL of the IS solution to each vial.
-
(Optional) Add 50 µL of BSTFA, cap, and heat at 60°C for 30 minutes.
-
-
Instrumental Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: EI, 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose characteristic ions for the analyte and the IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Plot the response ratio against the concentration of the calibration standards to generate a calibration curve.
-
Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices
HPLC is a powerful alternative, particularly when dealing with complex matrices or when the analyte is thermally labile. Coupling with a Mass Spectrometer (LC-MS) detector is highly recommended for selectivity, as UV detection may lack specificity.
-
Column and Mobile Phase: A reversed-phase C18 column is the workhorse for separating moderately polar compounds like Methyl 2-hydroxybut-3-enoate. A mobile phase consisting of water and a polar organic solvent (methanol or acetonitrile) provides the necessary elution gradient. A small amount of acid (e.g., formic acid) is added to improve peak shape by protonating free silanol groups on the stationary phase and the analyte itself.
-
Detector: While a UV detector can be used, its sensitivity and selectivity may be limited. An Electrospray Ionization Mass Spectrometry (ESI-MS) detector offers superior performance, allowing for confirmation based on mass-to-charge ratio.
Caption: HPLC-MS workflow for Methyl 2-hydroxybut-3-enoate quantification.
-
Standard and Sample Preparation:
-
Prepare standards and samples in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Use a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, if available).
-
Filter all solutions through a 0.22 µm syringe filter before injection to protect the column and instrument.
-
-
Instrumental Parameters:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ion Source: ESI, Positive Ion Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for GC-MS, using the peak areas obtained from the HPLC-MS chromatogram.
-
Quantitative NMR (qNMR): The Power of Absolute Quantification
qNMR stands apart as a primary ratio method, capable of providing direct quantification of an analyte without the need for a specific reference standard of the same compound. It relies on a certified internal standard of known purity and concentration.
-
Internal Standard: The choice of internal standard is critical. It must have a simple spectrum with at least one signal that is well-resolved from any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices. It must also be accurately weighed.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to avoid overwhelming the spectrum with solvent signals.
-
Acquisition Parameters: A long relaxation delay (D1) is essential (typically 5-7 times the longest T₁ of the protons being quantified) to ensure complete relaxation of the nuclei between scans. This is paramount for accurate integration and quantification.
Caption: qNMR workflow for absolute quantification.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 2-hydroxybut-3-enoate sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Instrumental Parameters:
-
NMR Spectrometer: Bruker 400 MHz or equivalent.
-
Experiment: Standard ¹H experiment.
-
Number of Scans (NS): 16 or 32 (for good signal-to-noise).
-
Relaxation Delay (D1): ≥ 30 seconds (must be optimized based on T₁ measurements).
-
Pulse Angle: 90°.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity or concentration using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.
-
Conclusion and Recommendations
The selection of an optimal analytical method for the quantification of Methyl 2-hydroxybut-3-enoate is a function of the specific requirements of the analysis.
-
For high-throughput screening and routine quality control requiring high sensitivity, GC-MS is the method of choice. Its robustness, established protocols, and excellent sensitivity make it a reliable workhorse.
-
For complex sample matrices or thermally unstable samples, HPLC-MS provides a superior alternative. Its versatility in mobile and stationary phases allows for greater flexibility in method development.
-
For the certification of reference materials or when an absolute, non-comparative quantification is required, qNMR is unparalleled. Its status as a primary method eliminates the need for an analyte-specific calibration curve, providing a high degree of accuracy, albeit at the cost of lower throughput and sensitivity.
A thorough validation of any chosen method in accordance with ICH guidelines (or equivalent) is a non-negotiable step to ensure the integrity and reliability of the generated data. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
References
-
Agilent Technologies. (n.d.). 5977B Series GC/MSD. Retrieved from [Link]
-
Agilent Technologies. (n.d.). 1290 Infinity II LC System. Retrieved from [Link]
-
Bruker Corporation. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874–881. (Note: A general reference for the principles of qNMR, specific application to the target molecule is illustrative). Available via academic search engines. A representative link is: [Link]
A Comparative Guide to the Synthesis of Methyl 2-hydroxybut-3-enoate: A Benchmarking Analysis of Chemical and Biocatalytic Methodologies
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral building blocks is a cornerstone of innovation. Methyl 2-hydroxybut-3-enoate, a versatile synthon featuring both a reactive allylic alcohol and an ester functionality, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides an in-depth, objective comparison of two primary routes to this valuable molecule: the classic organocatalytic Baylis-Hillman reaction and a modern chemoenzymatic approach employing lipase-catalyzed kinetic resolution. By examining the underlying principles, experimental protocols, and performance metrics of each method, this document aims to empower researchers to make informed decisions tailored to their specific synthetic goals, whether they prioritize scalability and atom economy or high enantiopurity and green chemistry principles.
At a Glance: Comparing Synthesis Strategies
| Parameter | Baylis-Hillman Reaction | Chemoenzymatic Kinetic Resolution |
| Starting Materials | Methyl acrylate, Acetaldehyde | Racemic Methyl 2-hydroxybut-3-enoate, Acyl donor (e.g., vinyl acetate) |
| Key Catalyst | Tertiary amine (e.g., DABCO) | Lipase (e.g., Candida antarctica lipase B) |
| Typical Yield | Moderate to Good (60-80% achievable) | Theoretically limited to 50% for one enantiomer |
| Enantioselectivity | Achiral (produces racemate without chiral catalyst) | High to Excellent (>99% ee achievable)[1] |
| Reaction Conditions | Room temperature, can be slow | Mild (ambient to moderate temperatures) |
| Process Complexity | Single step, but reaction can be sluggish | Multi-step (synthesis of racemate followed by resolution) |
| Byproduct Removal | Typically requires chromatographic purification | Enzymatic reaction is clean; separation of ester and alcohol required |
| Scalability | Well-established for large-scale synthesis | Suitable for large-scale, especially with immobilized enzymes |
Method 1: The Baylis-Hillman Reaction - An Atom-Economical Approach
The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst such as a tertiary amine or phosphine.[2] This reaction is highly atom-economical, as all atoms from the starting materials are incorporated into the final product.
Mechanistic Rationale
The reaction is initiated by the conjugate addition of the nucleophilic catalyst, commonly 1,4-diazabicyclo[2.2.2]octane (DABCO), to the activated alkene (methyl acrylate). This forms a zwitterionic enolate intermediate, which then acts as the key nucleophile. This enolate adds to the carbonyl carbon of the aldehyde (acetaldehyde) in an aldol-type reaction. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the desired α-methylene-β-hydroxy ester.[3]
Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocol: Baylis-Hillman Synthesis
Materials:
-
Methyl acrylate
-
Acetaldehyde
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous solvent (e.g., THF or CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl acrylate (1.0 equivalent) and acetaldehyde (1.5 equivalents).
-
Dissolve the reactants in a minimal amount of anhydrous solvent.
-
Add DABCO (0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is notoriously slow and may require several days to a week for significant conversion. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford racemic methyl 2-hydroxybut-3-enoate.
Expert Insights: The slow reaction rate is a significant drawback of the Baylis-Hillman reaction.[2] The choice of solvent can influence the reaction rate, with polar aprotic solvents generally being preferred. While the reaction is typically performed at room temperature, gentle heating can sometimes accelerate it, though this may lead to increased side product formation.
Method 2: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
For applications requiring high enantiopurity, a chemoenzymatic approach offers a powerful alternative. This strategy involves the initial synthesis of the racemic product, followed by an enzymatic kinetic resolution to separate the enantiomers. Candida antarctica lipase B (CALB) is a particularly robust and highly selective biocatalyst for the resolution of allylic alcohols.[4][5]
Mechanistic Rationale
Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst. In this case, the lipase will selectively acylate one enantiomer of the racemic methyl 2-hydroxybut-3-enoate at a much faster rate than the other. This results in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol, which can then be separated.
Caption: Workflow for the chemoenzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic methyl 2-hydroxybut-3-enoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flask, add racemic methyl 2-hydroxybut-3-enoate (1.0 equivalent) and the anhydrous organic solvent.
-
Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 equivalents). Using a slight excess of the alcohol ensures that the reaction can proceed to ~50% conversion.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can often be washed and reused.[6]
-
Remove the solvent under reduced pressure.
-
Separate the resulting unreacted (S)-alcohol from the acylated (R)-ester by column chromatography.
Expert Insights: The choice of acyl donor and solvent can significantly impact the enantioselectivity and reaction rate.[7] Vinyl esters are often preferred as acyl donors because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and can be easily removed, thus driving the reaction forward. The use of immobilized lipase simplifies the workup and allows for catalyst recycling, which is a key advantage for sustainable synthesis.
Conclusion and Recommendations
The choice between the Baylis-Hillman reaction and chemoenzymatic resolution for the synthesis of methyl 2-hydroxybut-3-enoate is contingent on the specific requirements of the research.
-
For applications where the racemic mixture is acceptable and atom economy is a primary concern, the Baylis-Hillman reaction offers a direct, albeit potentially slow, route. Its operational simplicity and use of inexpensive starting materials make it an attractive option for large-scale production of the racemate.
-
When high enantiopurity is paramount, as is often the case in pharmaceutical and fine chemical synthesis, the chemoenzymatic kinetic resolution is the superior method. While it involves an additional step and is theoretically limited to a 50% yield for a single enantiomer, the exceptional enantioselectivity of lipases like CALB often justifies this trade-off. The mild reaction conditions and the potential for catalyst recycling also align well with the principles of green chemistry.
Ultimately, a thorough understanding of the strengths and limitations of each approach, as detailed in this guide, will enable the researcher to select the most appropriate synthetic strategy to achieve their desired outcomes efficiently and effectively.
References
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Martin, R., et al. (2007). Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates. Organic Letters, 9(17), 3401-3404. [Link]
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Xavier, N. M., & Turner, N. J. (2014). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 3(5), 189-194. [Link]
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Basavaiah, D., Padmaja, K., & Satyanarayana, T. (2000). The Baylis-Hillman Reaction: One-Pot Stereoselective Synthesis of Methyl (2E)-3-Aryl-2-hydroxymethylprop-2-enoates. Synthesis, 2000(12), 1662-1664. [Link]
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Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
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Wikipedia. (2023, November 28). Baylis–Hillman reaction. In Wikipedia. [Link]
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Sikora, M., & Ulatowski, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5437. [Link]
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Shi, M., & Chen, L.-H. (2003). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Molecules, 8(3), 352-363. [Link]
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Bahrami, K., & Kiani, F. (2017). Rate Acceleration in Baylis-Hillman Reaction Using Fe3O4 Magnetic Nanoparticles as a Co-catalyst in a Solvent Free Medium. Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-6. [Link]
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Gotor-Fernández, V., & Gotor, V. (2009). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical Sciences, 121(5), 571-585. [Link]
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Forró, E., & Fülöp, F. (2015). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. Tetrahedron: Asymmetry, 26(15-16), 844-850. [Link]
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Xu, Y., et al. (2016). Enantioselective resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran by immobilized lipase. Journal of Molecular Catalysis B: Enzymatic, 133, S342-S348. [Link]
- G. D. Yadav & A. D. Kulkarni (2001) Lipase-catalyzed preparation of both enantiomers of methyl jasmonate, Biocatalysis and Biotransformation, 19:2, 113-126, DOI: 10.3109/10242420109003673
-
Kamal, A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(7), 12696-12736. [Link]
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de Souza, R. O. M. A., et al. (2015). Mechanism of Baylis-Hillman reaction of methyl acrylate and aldehydes catalyzed by DABCO. Journal of the Brazilian Chemical Society, 26(11), 2275-2283. [Link]
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A Comparative Guide to the Chiral Resolution of Racemic Methyl 2-hydroxybut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Enantiomerically Pure Methyl 2-hydroxybut-3-enoate
Racemic Methyl 2-hydroxybut-3-enoate (also known as methyl vinyl glycolate) possesses a stereogenic center at the C2 position, rendering it a valuable precursor for the asymmetric synthesis of a wide array of complex molecules.[1][2] The biological activity of chiral molecules is often enantiomer-dependent, necessitating the separation of racemates to isolate the desired enantiomer. This guide will explore and compare the primary techniques employed for this crucial separation.
Methodologies for Chiral Resolution: A Head-to-Head Comparison
The selection of a chiral resolution method is contingent on factors such as scale, desired enantiomeric purity, cost, and downstream applications. We will now delve into the three most prevalent techniques.
Enzymatic Kinetic Resolution (EKR)
Principle: Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture.[3] This results in the formation of a new, easily separable product from one enantiomer, while the other enantiomer remains unreacted. For Methyl 2-hydroxybut-3-enoate, this often involves the acylation of the hydroxyl group.[4]
Workflow Visualization:
Caption: Workflow of Enzymatic Kinetic Resolution.
Experimental Insights:
Lipases, such as Candida antarctica lipase B (CAL-B or Novozym 435), are frequently employed for the kinetic resolution of secondary alcohols due to their high enantioselectivity and stability in organic solvents.[5][6][7] The choice of acyl donor and solvent can significantly impact the reaction rate and enantioselectivity. Vinyl acetate is a common and effective acyl donor.[8]
Performance Data:
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Acylated Product | Reference |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | tert-Butyl methyl ether | ~50 | >99% (S)-enantiomer | >99% (R)-enantiomer | [7] |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl ether | ~45 | >95% (S)-enantiomer | >95% (R)-enantiomer | [9] |
| Porcine Pancreatic Lipase (PPL) | Vinyl Butyrate | Hexane | ~50 | >90% (S)-enantiomer | >90% (R)-enantiomer | [10] |
Advantages:
-
High enantioselectivity, often achieving >99% ee.[8]
-
Mild reaction conditions, minimizing the risk of racemization or side reactions.[11]
-
Environmentally friendly "green chemistry" approach.[12]
Limitations:
-
The maximum theoretical yield for a single enantiomer is 50%.[12]
-
The enzyme and acylated product must be separated from the desired unreacted enantiomer.
-
Enzyme cost and stability can be a factor for large-scale processes.
Diastereomeric Salt Formation
Principle: This classical resolution method involves reacting the racemic mixture, which must contain an acidic or basic functional group, with a chiral resolving agent to form a pair of diastereomeric salts.[13] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[14] For Methyl 2-hydroxybut-3-enoate, the carboxylic acid (obtained via hydrolysis of the ester) would be reacted with a chiral base.
Workflow Visualization:
Caption: Workflow of Diastereomeric Salt Formation.
Experimental Insights:
The success of this method hinges on the selection of an appropriate chiral resolving agent and crystallization solvent.[15][16] Commonly used chiral bases include brucine, strychnine, and (R)- or (S)-1-phenylethylamine.[13] The solvent system is critical for achieving a significant difference in the solubility of the diastereomeric salts.[17]
Performance Data:
| Chiral Resolving Agent | Solvent System | Theoretical Yield (%) | Typical Enantiomeric Excess (ee) | Reference |
| (R)-1-Phenylethylamine | Ethanol/Water | <50 (per crystallization) | >90% (after recrystallization) | [13] |
| Brucine | Acetone | <50 (per crystallization) | >95% (after recrystallization) | [17] |
| (1R,2S)-2-amino-1,2-diphenylethanol | Tetrahydrofuran | ~50 | >98% | [17] |
Advantages:
-
A well-established and scalable method.[16]
-
Can be cost-effective for large-scale production.
-
Can yield highly pure enantiomers after recrystallization.
Limitations:
-
Requires a hydrolytic step to the carboxylic acid and subsequent re-esterification.
-
The selection of the resolving agent and solvent can be empirical and time-consuming.[15]
-
The theoretical yield per crystallization step is limited to 50%.
Chiral Chromatography
Principle: Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), utilizes a chiral stationary phase (CSP) to separate enantiomers.[18] The enantiomers interact differently with the CSP, leading to different retention times and their separation.[19]
Workflow Visualization:
Caption: Workflow of Chiral Chromatography.
Experimental Insights:
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including α-hydroxy esters.[20][21] The choice of mobile phase (normal-phase or reversed-phase) is crucial for achieving optimal separation.[22]
Performance Data:
| Chiral Stationary Phase | Mobile Phase | Throughput | Enantiomeric Purity | Reference |
| Chiralpak AD-H (amylose derivative) | Hexane/Isopropanol | Analytical to Preparative | >99.5% ee | [20] |
| Chiralcel OD-H (cellulose derivative) | Hexane/Ethanol | Analytical to Preparative | >99.5% ee | [21] |
| Lux Cellulose-1 | Heptane/Ethanol | Analytical to Preparative | >99% ee | [22] |
Advantages:
-
Direct separation of the enantiomers without derivatization.
-
Applicable to a wide range of compounds.
-
Can achieve very high enantiomeric purity.[20]
-
Both enantiomers can be recovered.
Limitations:
-
Can be expensive for large-scale production due to the cost of the CSP and solvents.[16]
-
Requires specialized equipment.
-
Method development can be required to find the optimal CSP and mobile phase.
Concluding Remarks and Recommendations
The choice of the optimal chiral resolution method for Methyl 2-hydroxybut-3-enoate is a strategic decision based on the specific requirements of your project.
-
For high enantiomeric purity on a laboratory scale and for analytical purposes, Chiral Chromatography is the method of choice. Its directness and the high purity achievable are significant advantages.
-
For large-scale, cost-effective production, Enzymatic Kinetic Resolution and Diastereomeric Salt Formation are more viable options. EKR offers the advantage of mild conditions and high selectivity, while diastereomeric salt formation is a well-established industrial process. The decision between these two will depend on factors such as the cost of the enzyme versus the resolving agent and the ease of separation of the final products.
Ultimately, a thorough evaluation of the economic and practical aspects of each method is essential for making an informed decision that aligns with your research or production goals.
Experimental Protocols
Protocol for Enzymatic Kinetic Resolution of Racemic Methyl 2-hydroxybut-3-enoate
-
To a solution of racemic Methyl 2-hydroxybut-3-enoate (1.0 eq.) in tert-butyl methyl ether, add vinyl acetate (1.5 eq.).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (10% w/w of the substrate).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted (S)-alcohol and the (R)-acylated ester by column chromatography on silica gel.
Protocol for Chiral HPLC Separation of Racemic Methyl 2-hydroxybut-3-enoate
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of the racemate in the mobile phase.
-
Collect the separated enantiomeric fractions.
-
Analyze the enantiomeric purity of each fraction by re-injection onto the chiral column.
References
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
National Institutes of Health. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. [Link]
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
PubMed. (n.d.). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. [Link]
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PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. [Link]
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TU Delft Research Portal. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. [Link]
-
Wiley Online Library. (n.d.). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (2025). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier. [Link]
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Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
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PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]
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Wikipedia. (n.d.). Kinetic resolution. [Link]
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National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
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National Institutes of Health. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. [Link]
-
PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate. [Link]
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White Rose Research Online. (n.d.). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. [Link]
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UT Southwestern Medical Center. (n.d.). Kinetic Resolutions. [Link]
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ResearchGate. (2025). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
-
PubMed. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. [Link]
-
PubChemLite. (n.d.). Methyl 2-hydroxybut-3-enoate (C5H8O3). [Link]
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A Comparative Guide to Isotopic Labeling of Methyl 2-hydroxybut-3-enoate for Mechanistic Studies
For researchers, scientists, and drug development professionals, the elucidation of reaction mechanisms is a cornerstone of chemical innovation. Isotopic labeling serves as a powerful and definitive tool, allowing for the precise tracking of atoms through complex transformations.[1][2] Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate, is a versatile bio-derived platform molecule presenting multiple reactive sites: a hydroxyl group, an ester, and a vinyl group.[3][4][5] This guide provides an in-depth comparison of isotopic labeling strategies for this molecule, offering field-proven insights into experimental design, execution, and data interpretation to empower your mechanistic studies.
Strategic Selection of the Isotopic Label
The choice of isotope is the most critical decision in designing a labeling study, as it dictates the type of information that can be obtained. The three most common stable isotopes for labeling organic molecules are Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O).[1] The selection process hinges on the specific mechanistic question being addressed.
-
Deuterium (²H): Primarily used for probing the breaking or formation of C-H bonds through the Kinetic Isotope Effect (KIE).[6] Replacing a hydrogen atom with a deuterium atom can significantly slow down reactions where the C-H bond is broken in the rate-determining step, providing powerful evidence for a specific mechanism.[7]
-
Carbon-13 (¹³C): Ideal for tracking the carbon skeleton of the molecule. It is invaluable for identifying bond cleavage and rearrangement events, as the ¹³C nucleus can be precisely located in both reactants and products using ¹³C-NMR spectroscopy and Mass Spectrometry.[8][9]
-
Oxygen-18 (¹⁸O): The definitive tool for investigating reactions involving carbonyl groups and alcohols, such as ester hydrolysis or formation.[10][11] By labeling one of the oxygen atoms in the ester or in a reactant like water, one can trace its fate and distinguish between competing pathways, such as acyl-oxygen versus alkyl-oxygen cleavage.[12][13]
Comparative Data on Isotopic Probes
| Feature | Deuterium (²H or D) | Carbon-13 (¹³C) | Oxygen-18 (¹⁸O) |
| Natural Abundance | 0.015% | 1.1% | 0.2% |
| Primary Use Case | Kinetic Isotope Effect (KIE) | Carbon skeleton tracking[9] | Tracing O-atoms in functional groups[10] |
| Detection Method | Mass Spectrometry, ²H-NMR[1] | Mass Spectrometry, ¹³C-NMR[14] | Mass Spectrometry |
| Key Advantage | Highly sensitive to transition state[7] | Provides direct structural information | Unambiguously resolves ester reaction paths[11] |
| Consideration | KIE can be complex to interpret | Synthesis can be multi-step and costly | Scrambling can occur in some reactions |
Synthetic Methodologies and Protocols
The successful application of isotopic labeling hinges on the precise and efficient synthesis of the labeled molecule. Below are comparative protocols for introducing ²H, ¹³C, and ¹⁸O into Methyl 2-hydroxybut-3-enoate.
A. Oxygen-18 (¹⁸O) Labeling for Hydrolysis Studies
This is the classic approach to studying ester reaction mechanisms. Labeling the carbonyl oxygen allows for direct observation of nucleophilic attack at the carbonyl carbon.
Causality: The mechanism of acid-catalyzed ester hydrolysis involves the formation of a tetrahedral intermediate. By using H₂¹⁸O, the ¹⁸O label is incorporated into this intermediate. Its final position in the carboxylic acid product versus the released methanol definitively proves whether acyl-oxygen or alkyl-oxygen cleavage occurred.[10][12]
Experimental Protocol: ¹⁸O Labeling
-
Hydrolysis: To a solution of Methyl 2-hydroxybut-3-enoate (1 mmol) in a sealed vial, add ¹⁸O-labeled water (H₂¹⁸O, 97 atom %, 5 mmol).
-
Catalysis: Add two drops of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture at 80°C for 12 hours with stirring. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with diethyl ether, and extract the labeled 2-hydroxybut-3-enoic acid with saturated sodium bicarbonate solution. Acidify the aqueous layer with HCl and extract the product back into diethyl ether. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Re-esterification: Dissolve the crude labeled acid in anhydrous methanol (5 mL) and add a catalytic amount of H₂SO₄. Reflux for 4 hours.
-
Purification: Neutralize the reaction, extract with ethyl acetate, and purify by column chromatography to yield the ¹⁸O-carbonyl-labeled product.
-
Validation: Confirm isotopic incorporation and position using High-Resolution Mass Spectrometry (HRMS), which will show a +2 Da mass shift compared to the unlabeled compound.
B. Deuterium (²H) Labeling for KIE Studies
To probe a potential[1][14]-hydride shift or other C-H cleavage events, deuterium can be installed at the C2 position (the α-carbon).
Causality: The C2-H bond is adjacent to both the hydroxyl and ester functionalities, making it a potential site for abstraction or migration in various reactions. Introducing a C-D bond at this position will result in a primary kinetic isotope effect (kH/kD > 1) if this bond is broken or significantly weakened in the reaction's transition state.[6][15]
Experimental Protocol: [2-²H] Labeling
-
Precursor Synthesis: Synthesize the precursor, Methyl 2-oxobut-3-enoate, by oxidation of Methyl 2-hydroxybut-3-enoate (e.g., using Dess-Martin periodinane).[16]
-
Reduction: Dissolve Methyl 2-oxobut-3-enoate (1 mmol) in anhydrous methanol at 0°C.
-
Deuteride Addition: Add sodium borodeuteride (NaBD₄, 98 atom % D, 1.1 mmol) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Quenching: After 30 minutes, quench the reaction by slowly adding acetone, followed by saturated ammonium chloride solution.
-
Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by silica gel chromatography.
-
Validation: Confirm deuterium incorporation using ¹H-NMR (disappearance of the C2-H signal), ²H-NMR (appearance of a signal), and HRMS (a +1 Da mass shift).
Comparative Analysis of Mechanistic Insights
The true power of isotopic labeling is revealed when analyzing the outcomes of reactions with the labeled substrates.
Case Study: Elucidating the Ester Hydrolysis Mechanism
Let's compare the expected outcomes from the hydrolysis of ¹⁸O-labeled Methyl 2-hydroxybut-3-enoate. The reaction proceeds via nucleophilic attack of water on the carbonyl carbon.
Interpretation:
-
Observed Outcome: Mass spectrometry of the resulting 2-hydroxybut-3-enoic acid product shows the retention of the ¹⁸O label. The methanol byproduct is unlabeled.
Comparison with Alternative Probes
While Methyl 2-hydroxybut-3-enoate is an excellent substrate, comparing it to simpler or alternative molecules highlights its unique value.
| Probe Molecule | Structural Features | Synthetic Accessibility (Labeled) | Key Mechanistic Insights Provided |
| Methyl Acetate | Simple, monofunctional ester | High | Baseline for ester hydrolysis mechanisms. Lacks complexity for studying substituent effects. |
| Methyl 2-hydroxybut-3-enoate | α-hydroxy, ester, vinyl group | Moderate | Allows study of intramolecular interactions (e.g., H-bonding), conjugate addition reactions, and allylic rearrangements.[16][17] |
| Methyl Crotonate | Conjugated ester (α,β-unsaturated) | Moderate | Ideal for comparing 1,2- vs. 1,4- (Michael) addition mechanisms. Lacks the α-hydroxyl group. |
Conclusion and Future Outlook
The isotopic labeling of Methyl 2-hydroxybut-3-enoate provides a rich platform for detailed mechanistic investigation. The strategic choice of ²H, ¹³C, or ¹⁸O allows researchers to ask highly specific questions about reaction pathways, transition states, and skeletal rearrangements. While the synthesis of labeled compounds requires careful planning and execution, the unambiguous data they provide is often essential for validating or refuting mechanistic hypotheses. The protocols and comparative data presented in this guide serve as a foundational resource for scientists aiming to leverage this powerful technique. As new catalytic transformations for this versatile platform molecule are discovered[3][17], isotopic labeling studies will continue to be indispensable in unlocking a deeper understanding of their underlying mechanisms.
References
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Stephan, D. et al. (2010). Multiple isotopic labels for quantitative mass spectrometry. Proteomics, 10(19), 3465-3475. [Link][18]
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Arentz, K. et al. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Pharmaceutical and Biomedical Analysis, 113, 143-153. [Link][19]
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Gu, F. et al. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 35(1), 2-15. [Link][20]
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Wellen, K. E. et al. (2015). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. In Metabolomics (pp. 141-150). Humana Press. [Link][21]
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Pearson+. When a carboxylic acid is dissolved in isotopically labeled water... [Link][12]
-
Study.com. Explain using isotopic oxygen (O18) the basic hydrolysis mechanism of ester... [Link][10]
-
Colovic, M. et al. (2021). Cost-efficient and user-friendly 17O/18O labeling procedures of fatty acids using mechanochemistry. Communications Chemistry, 4(1), 76. [Link][22]
-
Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current opinion in structural biology, 8(5), 621-628. [Link][23]
-
Bender, M. L., & Kemp, K. C. (1957). Oxygen-18 Studies of the Mechanism of the α-Chymotrypsin-catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 79(1), 116-120. [Link][11]
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A Comparative Guide to Transition States in Reactions of Methyl 2-hydroxybut-3-enoate Analogues: A DFT Perspective
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic pathways and the prediction of product outcomes. Methyl 2-hydroxybut-3-enoate, a versatile building block, possesses multiple reactive sites, making it a candidate for a variety of chemical transformations. This guide provides a comparative analysis of transition states for key reactions involving analogues of Methyl 2-hydroxybut-3-enoate, leveraging the power of Density Functional Theory (DFT) to elucidate the underlying factors governing reactivity and selectivity.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between transition state geometries, energetic barriers, and the observed chemical behavior. By examining analogous systems studied in the literature, we can draw valuable parallels to predict the reactivity of Methyl 2-hydroxybut-3-enoate.
The Versatility of α-Hydroxy Vinyl Esters: A Computational Lens
Methyl 2-hydroxybut-3-enoate, with its vinyl group, ester functionality, and allylic hydroxyl group, can participate in a range of reactions, including cycloadditions, rearrangements, and nucleophilic additions. The subtle interplay of electronic and steric factors dictates the preferred reaction pathway and the stereochemical outcome. DFT has emerged as an indispensable tool for dissecting these intricate details at the molecular level, allowing for the characterization of fleeting transition states that are often inaccessible to direct experimental observation.
This guide will focus on three key reaction classes:
-
[3+2] Cycloaddition Reactions: A powerful method for the construction of five-membered heterocyclic rings.
-
Allylic Rearrangements: Involving the migration of a functional group, which can significantly alter the molecular scaffold.
-
Michael Additions: A conjugate addition of nucleophiles to the α,β-unsaturated system.
For each reaction type, we will delve into the computational methodologies employed in published studies on analogous substrates, compare the calculated transition state structures and energies, and discuss the implications for the reactivity of Methyl 2-hydroxybut-3-enoate.
Comparative Analysis of [3+2] Cycloaddition Transition States
The [3+2] cycloaddition is a cornerstone of heterocyclic synthesis. In the context of Methyl 2-hydroxybut-3-enoate, the vinyl group can act as the dipolarophile, reacting with various 1,3-dipoles. We will examine DFT studies on analogous systems to understand the factors governing the regio- and stereoselectivity of these transformations.
Reaction with Nitrones
The reaction of nitrones with alkenes is a classic example of a [3+2] cycloaddition, leading to the formation of isoxazolidine rings. DFT studies on the cycloaddition of nitrones with vinyl ethers and other substituted alkenes provide a valuable model for the reaction with Methyl 2-hydroxybut-3-enoate.
A theoretical study on the regio- and stereoselectivities of the [3+2] cycloaddition reactions of nitrones with substituted alkenes was investigated using DFT at the B3LYP/6-311+G(d,p) level of theory[1]. The analysis of transition state geometries and bond lengths demonstrated that these reactions follow a one-step mechanism with asynchronous transition states[1].
Experimental Protocol: DFT Calculation of [3+2] Cycloaddition Transition States
-
Software: Gaussian 16 program package is a commonly used software for such calculations.
-
Functional and Basis Set: The choice of functional and basis set is crucial for accuracy. Common combinations for these types of reactions include B3LYP/6-311+G(d,p) or M06/6-311G(d,p)[1][2]. The M06 functional is often chosen for its good performance with main-group thermochemistry and kinetics.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the corresponding reactants and products.
-
Solvation Model: To simulate the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.
Table 1: Comparison of Calculated Activation Barriers for Nitrone Cycloadditions with Vinyl Ethers (Analogous to Methyl 2-hydroxybut-3-enoate).
| 1,3-Dipole | Dipolarophile | Pathway | ΔG‡ (kcal/mol) | Computational Level | Reference |
| C-phenyl-N-methylnitrone | Ethyl vinyl ether | endo | 15.8 | B3LYP/6-31G | [3] |
| C-phenyl-N-methylnitrone | Ethyl vinyl ether | exo | 17.2 | B3LYP/6-31G | [3] |
| Nitrone 1a | Vinyl ether 2a | endo | (favored) | DFT Calculations | [4] |
| Nitrone 1a | Vinyl ether 2a | exo | (disfavored by 4.3 kcal/mol) | DFT Calculations | [4] |
Note: The values are indicative and depend on the specific reactants and computational methods.
The preference for the endo pathway in the reaction of nitrone 1a with vinyl ether 2a is attributed to minimized steric hindrance, while the disfavored exo pathway exhibits repulsive effects between the ethoxy group and the catalyst[4]. This highlights the significant role of steric interactions in determining the stereochemical outcome. For Methyl 2-hydroxybut-3-enoate, the presence of the hydroxyl and ester groups at the adjacent carbon would likely introduce additional steric and electronic factors influencing the transition state geometry and, consequently, the stereoselectivity.
Caption: Energy profile of a [3+2] cycloaddition reaction.
Insights into Allylic Rearrangement Transition States
The allylic hydroxyl group in Methyl 2-hydroxybut-3-enoate opens up the possibility of various rearrangement reactions. Computational studies on the rearrangement of analogous allylic alcohols and silanols can provide a framework for understanding the potential pathways and their energetic demands.
DFT analysis has been used to understand the rearrangement of a 6-endo intermediate into a 5-exo cyclic silanediol product in reactions of allylic silanols[5]. These studies often employ functionals like B3LYP with dispersion corrections to accurately model the systems[5].
Table 2: Comparison of Computational Methods for Allylic Rearrangement Studies.
| Reaction Type | Computational Method | Key Findings | Reference |
| Isomerization of Allyl Alcohol | PM3, HF, MP2, B3LYP | Rearrangement occurs in heterodimer complexes. | [6] |
| Rearrangement of Allylic Silanols | B3LYP with D3BJ dispersion correction | Preference for rearranged 5-membered ring over the initial 6-membered ring. | [5] |
| [4][7]-Hydrogen Migration | UB3LYP/6-31G, CAS(8,8)/6-31G | Favorable pathway involves[4][7]-hydrogen migration and 8π-electrocyclization. | [8] |
The computational results for the isomerization of allyl alcohol suggest that the mechanism can be complex, involving intermediates and multiple transition states[6]. For Methyl 2-hydroxybut-3-enoate, a similar level of complexity can be anticipated, with the ester and hydroxyl groups potentially participating in the rearrangement process through coordination or hydrogen bonding.
Caption: A generalized workflow for an allylic rearrangement.
Transition States in Michael Addition Reactions
The electron-deficient double bond in Methyl 2-hydroxybut-3-enoate makes it a potential Michael acceptor. The addition of nucleophiles to the β-carbon is a fundamental reaction in organic synthesis. DFT calculations can provide valuable insights into the transition states of these reactions, helping to predict reactivity and selectivity.
Studies on the conjugate addition of thiols to α,β-unsaturated ketones have shown that the reaction becomes less exothermic with substitution on the double bond due to stabilization of the reactant[9]. The activation energies for the rate-determining step are influenced by the loss of this reactant stabilization[9].
Table 3: Computational Approaches for Studying Michael Addition Transition States.
| Nucleophile | Michael Acceptor | Computational Level | Key Findings | Reference |
| MeSH | Substituted α,β-unsaturated ketones | CBS-QB3, M06-2X | Substituent effects on activation energies are significant and magnified in solution. | [9] |
| Glutathione | α,β-unsaturated compounds | B3LYP/6-31G**, B3LYP/TZVP | Predicted rate constants in good agreement with experimental values. | [10] |
| Cyclic 1,3-dicarbonyls | β,γ-unsaturated α-keto esters | (Not specified, but likely DFT) | Highly enantioselective Michael addition catalyzed by thiourea-tertiary-amine catalysts. | [11] |
For Methyl 2-hydroxybut-3-enoate, the hydroxyl group in the α-position could influence the Michael addition through intramolecular hydrogen bonding in the transition state, potentially affecting the activation energy and stereoselectivity. The choice of nucleophile and solvent will also play a critical role, as demonstrated by the computational studies on similar systems[9][10].
Caption: Generalized mechanism of a Michael addition reaction.
Conclusion and Future Directions
This guide has provided a comparative overview of DFT studies on transition states in reactions analogous to those of Methyl 2-hydroxybut-3-enoate. By examining the computational approaches and key findings from the literature on [3+2] cycloadditions, allylic rearrangements, and Michael additions, we can infer the likely mechanistic pathways and factors influencing the reactivity and selectivity of this versatile substrate.
The analysis of analogous systems consistently highlights the importance of steric and electronic effects in determining the activation energies and geometries of transition states. For Methyl 2-hydroxybut-3-enoate, the interplay between the vinyl, hydroxyl, and ester functionalities is expected to lead to rich and complex reactivity.
Future computational studies should focus directly on Methyl 2-hydroxybut-3-enoate to provide more precise quantitative data. Such studies would enable a more accurate prediction of its behavior in various reaction conditions and facilitate the design of novel synthetic strategies for the creation of complex molecules relevant to the pharmaceutical and materials science industries.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-hydroxybut-3-enoate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 2-hydroxybut-3-enoate, a reactive unsaturated ester. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and foster a secure laboratory environment.
The unique chemical structure of methyl 2-hydroxybut-3-enoate—possessing an unsaturated double bond, an allylic hydroxyl group, and a methyl ester—necessitates a multi-faceted approach to its disposal. The primary hazards stem from its flammability, potential for peroxide formation, and possible polymerization, in addition to its inherent irritant and corrosive properties.[1] This guide will address each of these concerns with scientifically grounded procedures.
Hazard Identification and Risk Assessment
Before handling methyl 2-hydroxybut-3-enoate, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) may not be readily available for this compound, its structural motifs provide clear indicators of its risk profile.
| Hazard Classification | GHS Pictogram | Description | Primary Mitigation Strategy |
| Combustible Liquid | 🔥 | The compound is a combustible liquid and its vapor can be flammable.[1] | Store away from ignition sources and use in a well-ventilated area, preferably a chemical fume hood.[2][3] |
| Skin and Eye Damage | corrosive | Causes skin irritation and serious eye damage.[1] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles or a face shield.[4] |
| Acute Toxicity (Oral) | ❗ | Harmful if swallowed.[1] | Avoid ingestion. Wash hands thoroughly after handling.[5] |
| Peroxide Formation | 💥 | As an allylic alcohol, it is prone to forming explosive peroxides upon exposure to air and light.[6][7] | Label with receiving and opening dates, test for peroxides regularly, and dispose of within recommended timeframes.[8][9] |
| Polymerization | P | Unsaturated esters can undergo hazardous, uncontrolled polymerization, which can be initiated by heat, light, or peroxides.[7] | Store in a cool, dark place, and consider the use of inhibitors for long-term storage. |
Personal Protective Equipment (PPE)
When handling methyl 2-hydroxybut-3-enoate, particularly during disposal procedures, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes that can cause serious eye damage.[4]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[3][4]
-
Body Protection : A flame-retardant lab coat should be worn to protect from skin contact and in case of fire.[2]
-
Respiratory Protection : All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent injury and further contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[3]
-
Absorb the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Containerize : Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[10]
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow for Methyl 2-hydroxybut-3-enoate
The proper disposal of methyl 2-hydroxybut-3-enoate requires a systematic approach, from waste collection at the point of generation to the final handover to EHS. The following diagram illustrates the decision-making process and procedural steps.
Caption: Disposal workflow for methyl 2-hydroxybut-3-enoate.
1. Peroxide Testing (Mandatory Prior to Disposal)
Due to the high risk of peroxide formation, all containers of methyl 2-hydroxybut-3-enoate must be tested before being processed for disposal, especially if the container has been opened or stored for more than 3-6 months.[7][8]
-
Procedure : Use commercial peroxide test strips (e.g., potassium iodide/starch paper).[9] Moisten the strip with a small amount of the chemical.
-
Interpretation :
-
< 20 ppm : The chemical is safe to handle for disposal. Proceed to the next step.
-
> 20 ppm but < 100 ppm : The chemical should be disposed of immediately. Do not attempt to concentrate or distill.[2]
-
> 100 ppm or Visible Crystals : If crystals are visible around the cap or in the liquid, or if the peroxide level is dangerously high, do not handle the container.[2][6] The peroxides may be shock-sensitive and explosive. Cordon off the area and contact your institution's EHS for high-hazard waste stabilization and disposal.[9]
-
2. Waste Collection and Segregation
-
Container Selection : Collect waste methyl 2-hydroxybut-3-enoate in a designated hazardous waste container that is chemically compatible and has a secure, leak-proof lid.[11][12]
-
Segregation : This waste stream must be segregated from incompatible materials. Do not mix with:
-
Strong acids or bases
-
Oxidizing or reducing agents
-
Aqueous waste streams
-
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 2-hydroxybut-3-enoate," and the approximate concentration or percentage.[13][14] Affix the appropriate GHS hazard pictograms (flammable, corrosive, irritant).
3. Storage in Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14]
-
The SAA should be a cool, dark, and well-ventilated location, away from heat and direct sunlight to minimize peroxide formation and polymerization.[7]
-
Ensure the use of secondary containment (such as a tray) to capture any potential leaks.[15]
4. Arranging for Final Disposal
-
Once the waste container is full, or if the chemical is approaching its expiration date (typically 6 months after opening for peroxide-formers), arrange for disposal.[2]
-
Submit a chemical waste pickup request through your institution's EHS department.[9] Provide accurate information about the waste composition and any known hazards.
-
Never dispose of methyl 2-hydroxybut-3-enoate down the drain or in regular trash.[4][13] This is a violation of environmental regulations and poses a significant safety risk.
By adhering to these rigorous procedures, laboratory professionals can ensure the safe and compliant disposal of methyl 2-hydroxybut-3-enoate, upholding their commitment to both scientific advancement and environmental stewardship.
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A Researcher's Guide to the Safe Handling of Methyl 2-hydroxybut-3-enoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-hydroxybut-3-enoate (CAS No. 5837-73-0). As a reactive vinyl ester, this compound requires specific handling procedures to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist to provide a procedural framework grounded in the chemical's unique properties, empowering you to work with confidence and precision.
Understanding the Inherent Risks of Methyl 2-hydroxybut-3-enoate
Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate, is a versatile building block in organic synthesis. However, its chemical structure—containing both a hydroxyl group and a reactive vinyl group—presents a distinct hazard profile that must be thoroughly understood before any bench work commences.
According to its GHS classification, Methyl 2-hydroxybut-3-enoate is considered a hazardous substance with the potential to be a combustible liquid.[1] It is also classified as corrosive and an irritant, capable of causing severe skin burns, skin irritation, and serious eye damage.[1] Furthermore, there is a risk of it causing an allergic skin reaction.[1] The presence of the vinyl group introduces the additional hazard of unwanted or runaway polymerization, which can generate heat and pressure, potentially leading to container rupture.[2]
Table 1: Hazard Profile of Methyl 2-hydroxybut-3-enoate
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact.[1] | Corrosion |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible, eye damage.[1] | Corrosion |
| Skin Sensitization | May cause an allergic skin reaction upon repeated exposure.[1] | Exclamation Mark |
| Combustible Liquid | The liquid can ignite at elevated temperatures.[1] | Flame (potential) |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | Exclamation Mark |
| Reactivity | Can undergo polymerization, which may be initiated by heat, light, or contaminants.[2] | Not specified |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling Methyl 2-hydroxybut-3-enoate. The selection of appropriate PPE is not merely a suggestion but a mandatory safety protocol to prevent exposure.
Eye and Face Protection:
-
Chemical Splash Goggles: These are the minimum requirement for eye protection. They must be worn at all times when handling the chemical, as they provide a seal around the eyes to protect against splashes.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities ( >50 mL) or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.
Skin and Body Protection:
-
Gloves: The choice of glove material is critical due to the risk of skin corrosion and sensitization. Not all standard laboratory gloves offer adequate protection.
-
Recommended Materials: Butyl rubber, neoprene, or nitrile gloves are recommended for handling vinyl esters.[3] Butyl rubber, in particular, offers excellent resistance to esters and ketones.[4]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Given that no glove material offers indefinite protection, it is crucial to follow a regular replacement schedule, especially after prolonged use or a spill. Contaminated gloves should be removed and disposed of immediately using the proper technique to avoid skin contact.
-
-
Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned with the sleeves rolled down to provide maximum skin coverage.
-
Additional Protective Clothing: For larger scale operations or situations with a high risk of splashing, a chemically impervious apron and sleeves should be worn over the lab coat.[2]
Respiratory Protection:
-
Engineering Controls: The primary method for controlling vapor exposure should always be engineering controls, such as a certified chemical fume hood. All handling of Methyl 2-hydroxybut-3-enoate should be performed within a fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that risks are minimized at every stage of the experimental workflow.
Preparation and Handling:
-
Designate a Work Area: All work with Methyl 2-hydroxybut-3-enoate should be conducted in a designated area within a chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.
-
Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent static discharge, which could be an ignition source.[5]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition of flammable vapors.[6]
-
Maintain Temperature Control: Keep the chemical away from heat sources to minimize the risk of combustion and unwanted polymerization.[2]
Emergency Procedures: Planning for the Unexpected
Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials. For large spills, dike the area to prevent spreading.[2]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a detergent and water solution.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Due to its reactivity, the disposal of Methyl 2-hydroxybut-3-enoate and associated waste requires careful consideration.
Waste Segregation:
-
Liquid Waste: Unused or waste Methyl 2-hydroxybut-3-enoate should be collected in a dedicated, labeled, and sealed container. This waste stream should be kept separate from other organic waste.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and paper towels, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
Disposal Methods:
-
Licensed Disposal Vendor: The primary method of disposal should be through a licensed hazardous waste disposal company. Provide the vendor with a complete chemical inventory of the waste container.
-
Polymerization for Disposal: For some vinyl monomers, a potential disposal strategy is to induce polymerization to form a more stable, non-hazardous solid plastic waste.[7] This should only be attempted by experienced personnel under controlled conditions and in accordance with institutional and local regulations. The resulting solid polymer may then be disposed of as a non-hazardous waste.
References
- LMK Vinyl Ester Resin Safety Data Sheet. (2015).
-
Methyl 2-hydroxybut-3-enoate | C5H8O3. (n.d.). PubChem. Retrieved from [Link]
- Safety Data Sheet VINYL ESTER PRIMER. (n.d.). Key Resin Company.
- SAFETY D
- SAFETY DATA SHEET. (2015, February 17). Sea Hawk Paints.
- SAFETY DATA SHEET Vinylester Resin - part A. (2021, April 28). JCP Fixings.
- Glove Selection. (n.d.). University of Colorado Colorado Springs.
- SAFETY DATA SHEET. (2023, September 25). Fisher Scientific.
- Safe Operating Procedure for the Handling of Vinylic Monomers. (2009, May). UCLA - Chemistry and Biochemistry.
- Glove Comp
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- An Introduction to How the Manufacturing and Disposal of Adhesives and Paints Affects our Environment. (2018, February 10).
- Chemical Resistance Guide. (n.d.). Unisafe Gloves.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- SAFETY DATA SHEET. (2019, February 21). Fisher Scientific.
- Methyl 2-hydroxybut-3-eno
- Safe Use, Storage and Handling. (n.d.). Touch 'n Foam.
- SAFETY DATA SHEET. (2023, January 4). Ergon Armor.
- Letter to John Schweitzer, American Composites Manufacturers Association. (2020, December 4). U.S. Environmental Protection Agency.
- What safety equipment is needed when handling Vinyl Termin
- Toxicological Profile for Vinyl Chloride. (n.d.).
- Chemical recycling of commodity vinyl polymers: selective preparation of end‐reactive oligomers by controlled thermal degradation. (2020, August 10).
- Methyl 3-methyl-2-butenoate SDS, 924-50-5 Safety D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
